Niraparib hydrochloride
説明
Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019.
Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.
See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
Structure
2D Structure
特性
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDNYFWAFBCAN-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146130 | |
| Record name | MK 4827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038915-64-8 | |
| Record name | Niraparib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 4827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIRAPARIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4JFC1PHCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Niraparib Hydrochloride in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Niraparib is a potent, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] Its primary mechanism of action revolves around the concept of synthetic lethality, where it induces cytotoxicity in tumor cells with pre-existing defects in DNA repair pathways, particularly the Homologous Recombination (HR) pathway.[3][4] Niraparib's efficacy is attributed to two key actions: the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes.[3][5] This dual mechanism leads to an accumulation of DNA double-strand breaks (DSBs), genomic instability, and ultimately, cancer cell death. This guide provides a comprehensive overview of the molecular mechanisms underlying niraparib's function, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
The Role of PARP in DNA Repair
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[2][3] Upon detection of an SSB, PARP binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair of the SSB.
Niraparib-Mediated PARP Inhibition
Niraparib competitively inhibits the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of PARP-1 and PARP-2.[6] This inhibition prevents the PARylation cascade, thereby hindering the recruitment of the BER machinery to the site of SSBs. As a result, SSBs accumulate within the cell.
The Principle of Synthetic Lethality
In cells with a functional Homologous Recombination (HR) pathway, the accumulation of SSBs due to PARP inhibition can be tolerated, as the resulting DSBs that form during DNA replication can be efficiently repaired. However, in cancer cells with defects in the HR pathway (a state known as Homologous Recombination Deficiency or HRD), often due to mutations in genes like BRCA1 and BRCA2, these DSBs cannot be accurately repaired.[3][4] The cell is then forced to rely on error-prone repair mechanisms like Non-Homologous End Joining (NHEJ), leading to gross genomic instability and eventual cell death.[3] This selective killing of HR-deficient cells by PARP inhibitors is termed "synthetic lethality."
PARP Trapping: A Key Cytotoxic Mechanism
Beyond catalytic inhibition, niraparib also "traps" PARP enzymes on the DNA at the site of damage.[3][5] The binding of niraparib to the PARP enzyme stabilizes the PARP-DNA complex, preventing its dissociation even after the repair would have been completed. These trapped PARP-DNA complexes are highly cytotoxic, acting as physical barriers that stall and collapse replication forks, leading to the formation of more DSBs.[5] The potency of PARP trapping varies among different PARP inhibitors, with some studies suggesting that niraparib is a more potent PARP trapper than olaparib and rucaparib.[5][6]
Quantitative Data on Niraparib Activity
The following tables summarize key quantitative data related to the efficacy of niraparib from various studies.
Table 1: Inhibitory Activity of Niraparib against PARP Isoforms
| PARP Isoform | IC50 (nM) |
| PARP-1 | 3.8 |
| PARP-2 | 2.1 |
Data from Jones et al. (2009) as cited in "An In-Depth Review of Niraparib in Ovarian Cancer..."
Table 2: Niraparib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | Proficient | 26 |
| PANC-1 | Pancreatic | Proficient | 50 |
| Capan-1 | Pancreatic | BRCA2-deficient | 15 |
| OVCAR8 | Ovarian | Proficient | 20 |
| PEO1 | Ovarian | BRCA2-deficient | 28 |
| BT549 | Breast (TNBC) | Germline WT | 7 |
| HCC1143 | Breast (TNBC) | Germline WT | 9 |
| HCC70 | Breast (TNBC) | Germline WT | 4 |
| HCT-116 | Colorectal | Not Specified | Not specified |
| RKO | Colorectal | Not Specified | Not specified |
| PEO1 | Ovarian | BRAC1/2 mutant | 7.487 |
| UWB1.289 | Ovarian | BRAC1/2 mutant | 21.34 |
| UWB1.289+BRCA1 | Ovarian | Wild-type BRAC1 | 58.98 |
Data compiled from multiple sources.[7][8][9][10]
Table 3: Progression-Free Survival (PFS) Data from the Phase 3 NOVA Trial
| Patient Cohort | Median PFS (Niraparib) | Median PFS (Placebo) | Hazard Ratio (95% CI) | p-value |
| Germline BRCA mutant (gBRCAmut) | 21.0 months | 5.5 months | 0.27 (0.17–0.41) | < 0.0001 |
| Non-gBRCAmut | 9.3 months | 3.9 months | 0.45 (0.34–0.61) | < 0.0001 |
| Non-gBRCAmut with HRD-positive tumors | 12.9 months | 3.8 months | 0.38 (Not Specified) | Not Specified |
Data from the ENGOT-OV16/NOVA trial.[11][12]
Key Experimental Protocols
PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)
This method quantifies the amount of PARP1 tightly bound to chromatin.
Principle: Cells are treated with the PARP inhibitor and then subjected to subcellular fractionation to separate the chromatin-bound proteins from soluble nuclear and cytoplasmic proteins. The amount of PARP1 in the chromatin fraction is then quantified by western blotting.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of niraparib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours). To induce DNA damage and enhance trapping, co-treatment with a DNA-damaging agent like methyl methanesulfonate (MMS) at a final concentration of 0.01% for the last hour of incubation can be performed.
-
-
Chromatin Fractionation:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Add Triton X-100 to a final concentration of 0.1% and incubate on ice for 10 minutes to lyse the plasma membrane.
-
Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Lyse the nuclei in a low-salt buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge at 1,700 x g for 5 minutes at 4°C to separate the soluble nuclear fraction (supernatant) from the insoluble chromatin pellet.
-
Wash the chromatin pellet with the low-salt buffer.
-
Resuspend the final chromatin pellet in a high-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors) and sonicate to shear DNA and solubilize proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the chromatin fractions using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the PARP1 signal to a loading control for the chromatin fraction, such as Histone H3.
-
Homologous Recombination Deficiency (HRD) Assay (Genomic Scar Analysis)
This assay measures the extent of genomic instability in a tumor, which is a hallmark of HRD.
Principle: HRD leads to a characteristic pattern of genomic alterations, often referred to as "genomic scars." These scars, including Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-scale State Transitions (LST), can be quantified using next-generation sequencing (NGS) or SNP arrays to generate a genomic instability score (GIS).
Detailed Methodology:
-
DNA Extraction:
-
Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or a fresh-frozen tumor sample. Ensure high-quality DNA is obtained.
-
-
Library Preparation and Sequencing:
-
Prepare a whole-genome or targeted sequencing library from the extracted DNA.
-
Perform next-generation sequencing to a sufficient depth of coverage (e.g., >30x for whole-genome sequencing) to accurately call single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).
-
-
Bioinformatic Analysis:
-
Loss of Heterozygosity (LOH): Identify regions of the genome where one parental allele has been lost. This is determined by analyzing the allele frequencies of heterozygous SNPs. An LOH score is calculated based on the number and size of these regions.
-
Telomeric Allelic Imbalance (TAI): Measure the number of regions with allelic imbalance that extend to the telomere but do not cross the centromere. This reflects chromosomal instability near the ends of chromosomes.
-
Large-scale State Transitions (LST): Count the number of chromosomal breaks between adjacent regions of at least 10 Mb. This is a measure of large-scale chromosomal rearrangements.
-
-
Genomic Instability Score (GIS) Calculation:
-
Combine the scores for LOH, TAI, and LST into a composite GIS. Different commercial and academic assays may use different algorithms and weighting for this calculation.
-
A tumor is typically classified as HRD-positive if its GIS is above a pre-defined threshold. For example, the myChoice CDx assay uses a GIS cutoff of ≥ 42.
-
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
This assay measures the cytotoxic effect of niraparib on cancer cells.
Principle: The assay is based on the reduction of a tetrazolium salt (WST-8 in CCK-8, or MTT) by cellular dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of niraparib in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the niraparib dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Assay Procedure (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the niraparib concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
DNA Repair Signaling Pathways
The following diagrams illustrate the key DNA repair pathways and the points of intervention by niraparib.
Caption: Overview of DNA repair pathways and niraparib's mechanism of action.
Experimental Workflow Diagrams
Caption: Workflow for the PARP trapping assay.
Caption: Workflow for the HRD assay.
Conclusion
Niraparib hydrochloride represents a significant advancement in the targeted therapy of cancers with DNA repair deficiencies. Its dual mechanism of catalytic PARP inhibition and PARP trapping culminates in synthetic lethality in HR-deficient tumors. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental methodologies, is crucial for its effective clinical application, the development of rational combination therapies, and the identification of patient populations most likely to benefit from this therapeutic approach. The continued investigation into the nuances of PARP inhibitor resistance and the refinement of biomarkers for HRD will further optimize the use of niraparib in the oncology setting.
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcancer.org [jcancer.org]
- 11. researchgate.net [researchgate.net]
- 12. TESARO's Niraparib Significantly Improved Progression-Free Survival For Patients With Ovarian Cancer In Both Cohorts Of The Phase 3 NOVA Trial [clinicalleader.com]
The Discovery and Chemical Synthesis of Niraparib: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Niraparib (marketed as Zejula) is a potent, orally active, and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] Its development marked a significant advancement in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly homologous recombination (HR). This guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and preclinical and clinical development of niraparib. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of key pathways and workflows.
Discovery and Development Milestones
Niraparib was initially developed by Merck and later acquired by Tesaro, which was subsequently purchased by GlaxoSmithKline (GSK).[3] The drug received Fast Track designation from the U.S. Food and Drug Administration (FDA).[4] Its first global approval came on March 27, 2017, in the United States for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or partial response to platinum-based chemotherapy.[1][2][4] This was followed by approval in the European Union on November 16, 2017.[4]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Niraparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5] In healthy cells, if the BER pathway is inhibited, alternative repair mechanisms like homologous recombination (HR) can fix the resulting DNA damage. However, many cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway.[5]
By inhibiting PARP, niraparib causes SSBs to accumulate. During DNA replication, these unresolved SSBs lead to the formation of more lethal double-strand breaks (DSBs).[5] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, triggering cell cycle arrest, apoptosis, and ultimately cell death.[6][7] This phenomenon, where the combination of two non-lethal defects (PARP inhibition and HR deficiency) leads to cell death, is known as "synthetic lethality."[8]
Furthermore, niraparib not only blocks the enzymatic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage.[5] These trapped PARP-DNA complexes are highly cytotoxic and further contribute to the drug's anti-tumor efficacy.[5] The PARP-trapping potency of various inhibitors has been shown to correlate with their cytotoxicity, with niraparib demonstrating stronger trapping activity than olaparib or rucaparib.[4][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Niraparib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Pharmacodynamics of Niraparib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of niraparib, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP)-1 and PARP-2. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and anti-tumor efficacy in various preclinical models.
Pharmacokinetics
Niraparib has been extensively characterized in preclinical studies, demonstrating favorable pharmacokinetic properties that contribute to its potent anti-tumor activity. A key feature of niraparib is its high oral bioavailability and extensive tissue distribution, including significant penetration of the blood-brain barrier.[1][2][3][4][5][6][7]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of niraparib observed in preclinical animal models.
Table 1: Oral Bioavailability of Niraparib in Preclinical Species
| Animal Model | Oral Bioavailability (%) | Reference |
| Rat | 27 | [8] |
| Dog | 57 | [8] |
| Mouse | 65 | [9] |
Table 2: Niraparib Distribution in Preclinical Models
| Tissue/Compartment | Key Finding | Animal Model | Reference |
| Tumor | Tumor exposure is 3.3 times greater than plasma exposure at steady state. | Mouse Xenograft | [1][2][3][4][5][7] |
| High tumor exposure (AUC₀₋₂₄h: 213,959 ng/g•hr). | MDA-MB-436 Xenograft | [10] | |
| Brain | Readily crosses the blood-brain barrier with sustained exposure.[1][2][3][4][5][7] | Mouse Xenograft | [1][2][3][4][5][7] |
| High brain exposure (AUC₀₋₂₄h: 18,721 ng/g•hr).[10] | MDA-MB-436 Xenograft | [10] | |
| Brain-to-plasma concentration ratios ranged from 0.85-0.99. | Rodent Model | [11] | |
| In a glioblastoma model, mean drug concentration in the brain tumor was 24µM 2 hours post-dose and 1.36µM 24 hours post-dose. | GL261 Orthotopic Glioblastoma Model | [12] | |
| General Tissue | Demonstrates high levels of tissue penetration and retention in most perfused (lung, liver, kidney) and non-perfused tissues (tumor, ovary, pancreas).[12] | A2780 Xenograft | [12] |
| Plasma Protein Binding | 83% bound to human plasma proteins. | In vitro (Human Plasma) | [13] |
| Free fraction in mouse and human plasma are 26% and 16%, respectively. | In vitro (Mouse and Human Plasma) | [14] |
Table 3: Metabolism and Excretion of Niraparib
| Parameter | Description | Reference |
| Metabolism | Primarily metabolized by carboxylesterases (CEs) to a major inactive metabolite, M1.[13][15] Cytochrome P450 enzymes play a minor role.[16] | [13][15][16] |
| Excretion | Eliminated through multiple pathways including liver metabolism, hepatobiliary excretion, and renal elimination.[13][15] Following a single oral dose in humans, approximately 47.5% of the dose was recovered in urine and 38.8% in feces over 21 days.[15] | [13][15] |
| Half-life | The mean half-life (t₁/₂) following multiple daily doses is 36 hours in humans. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines typical experimental protocols used in the preclinical evaluation of niraparib.
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies are commonly conducted in mice (e.g., CD-1, athymic nude mice bearing xenografts), Sprague-Dawley rats, and beagle dogs.[8][14]
-
Dosing: Niraparib is typically administered orally (p.o.) via gavage. Doses in mouse xenograft models have ranged from 25 mg/kg to 75 mg/kg once daily.[1][4] For pharmacokinetic analysis, single or multiple doses may be administered. For example, in one study, mice were treated for 5 consecutive days to reach steady state.[6][10]
-
Sample Collection: Blood samples are collected at various time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to determine plasma concentrations.[6] Tissues such as tumor, brain, and bone marrow are also collected at specified time points.[6]
-
Analytical Method: Drug concentrations in plasma and tissue homogenates are quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12][17]
In Vivo Pharmacodynamic and Efficacy Studies
-
Animal Models: Efficacy studies often utilize immunodeficient mice bearing subcutaneous or orthotopic xenografts of human cancer cell lines (e.g., MDA-MB-436 triple-negative breast cancer, A2780 ovarian cancer) or patient-derived xenografts (PDXs).[4][18] Intracranial tumor models are used to assess efficacy against brain metastases.[1][3]
-
Treatment Regimen: Niraparib is administered orally, typically once daily, at doses near the maximum tolerated dose (MTD).[10] Treatment duration can range from several weeks to over a month.[1][4]
-
Efficacy Endpoints: Tumor growth is monitored regularly (e.g., twice weekly) by measuring tumor volume.[10] Tumor growth inhibition (TGI) is calculated at the end of the study.[19] For intracranial models, survival is a key endpoint.[17]
-
Pharmacodynamic Biomarkers: To confirm target engagement, PARP inhibition in tumor tissue is assessed. This can be done by measuring the levels of poly(ADP-ribose) (PAR) using an enzyme-linked immunosorbent assay (ELISA).[17] A reduction in PAR levels indicates PARP enzyme inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Niraparib is a potent inhibitor of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[13][20][21] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to the accumulation of SSBs.[20] These unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication.[20] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.[21] Furthermore, niraparib "traps" PARP enzymes on DNA, forming cytotoxic PARP-DNA complexes that further contribute to its anti-tumor activity.[20]
Caption: Niraparib's mechanism of action via PARP inhibition and synthetic lethality.
General Workflow for Preclinical PK/PD Evaluation
The preclinical assessment of a PARP inhibitor like niraparib follows a structured workflow to characterize its pharmacokinetic and pharmacodynamic properties and to establish its anti-tumor efficacy.
Caption: A generalized workflow for the preclinical evaluation of niraparib.
Logical Relationship: Favorable PK Properties and Enhanced Efficacy
The superior preclinical efficacy of niraparib, particularly in tumors without BRCA mutations and in intracranial models, is strongly linked to its distinct pharmacokinetic profile.[1][6]
Caption: Link between niraparib's PK properties and its preclinical efficacy.
References
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 21. urology-textbook.com [urology-textbook.com]
Preclinical Evaluation of Niraparib Hydrochloride in Cancer Models: A Technical Guide
Niraparib, an orally bioavailable and highly selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2, has emerged as a significant therapeutic agent in oncology.[1][2][3][4] Its approval for the treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers underscores the success of targeting DNA damage repair pathways in cancer therapy.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and therapeutic potential of niraparib hydrochloride in various cancer models.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Niraparib's primary mechanism of action involves the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][5] In cancer cells with deficiencies in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a phenomenon known as "synthetic lethality".[1] When SSBs are not repaired by PARP, they can degenerate into DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[6]
Beyond enzymatic inhibition, niraparib also functions by "trapping" PARP enzymes on the DNA at the site of damage. This creates PARP-DNA complexes that are highly cytotoxic, further contributing to the drug's anti-tumor activity.[1] In cultured cancer cells, niraparib has been shown to be approximately twice as potent as the PARP inhibitor olaparib in trapping PARP onto DNA.[1]
In Vitro Preclinical Studies
The anti-proliferative activity of niraparib has been extensively evaluated across a wide range of cancer cell lines. These studies have been instrumental in defining its potency and selectivity.
Data Presentation: In Vitro Efficacy of Niraparib
| Cell Line | Cancer Type | BRCA Status | Key Finding | IC50/CC50 | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | High sensitivity to niraparib | CC50 = 18 nM | [6] |
| SUM149 | Triple-Negative Breast Cancer | BRCA1 mutant | High sensitivity to niraparib | CC50 = 24 nM | [7] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | Sensitive to niraparib | - | [8] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Sensitive to niraparib | - | [8][9] |
| Multiple | B-cell Lymphoid Malignancies | Various | Varied sensitivity; 697 (ALL) most sensitive | IC50 = 2 µM (697) | [10] |
| OVCAR8 | Ovarian Cancer | BRCA proficient | Less sensitive than BRCA-mutant lines | - | [8] |
| MIA PaCa-2 | Pancreatic Cancer | BRCA wild-type | More sensitive to niraparib than olaparib | - | [8][9] |
| PANC-1 | Pancreatic Cancer | BRCA wild-type | More sensitive to niraparib than olaparib | - | [8][9] |
| Multiple | Colorectal Cancer | MSI & MSS | No significant difference in sensitivity | - | [5] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; MSI: Microsatellite instability; MSS: Microsatellite stable.
Experimental Protocols
Cell Viability and Proliferation Assays (e.g., MTS, CellTiter-Glo)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: A viability reagent (e.g., MTS or CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Signal Measurement: After a further incubation period, the absorbance (for colorimetric assays like MTS) or luminescence (for assays like CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and IC50/CC50 values are calculated using non-linear regression analysis.[9]
Colony Formation Assay
-
Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.
-
Drug Treatment: Cells are treated with niraparib at various concentrations.
-
Long-Term Incubation: The cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may be replaced periodically.
-
Colony Staining: Colonies are fixed with methanol and stained with a solution like crystal violet.
-
Quantification: The number of colonies (typically defined as clusters of >50 cells) in each well is counted manually or using imaging software.[8][9]
In Vivo Preclinical Studies
Animal models, particularly xenografts, have been critical for evaluating the in vivo efficacy, tolerability, and pharmacokinetic properties of niraparib.
Data Presentation: In Vivo Efficacy of Niraparib Monotherapy
| Cancer Model | Animal Model | BRCA Status | Niraparib Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-436 (TNBC) | Nude Mice | BRCA1 mutant | 25, 50, 75 mg/kg qd | 28 days | 60%, 93%, 107% | [11] |
| MDA-MB-436 (TNBC) | Nude Mice | BRCA1 mutant | 80 mg/kg qd | >4 weeks | Complete regression | [2] |
| OVC134 (Ovarian) | Nude Mice | BRCA wild-type | 20, 40, 60/50 mg/kg qd | 32 days | 4%, 21%, 64% | [11] |
| OVC134 (Ovarian PDX) | Nude Mice | BRCA wild-type | 50 -> 40 mg/kg qd | - | 58% | [1][11] |
| Capan-1 (Pancreatic) | Nude Mice | BRCA2 mutant | 45 mg/kg qd | 44 days | 53% | [1][11] |
| Intracranial (TNBC) | Mice | BRCA1 mutant | 50 mg/kg qd | - | Reduced tumor burden, improved survival | [7] |
| Intracranial (Pancreatic) | Mice | BRCA2 mutant | 45 mg/kg qd | 35 days | 62% | [1][11] |
qd: once daily; TNBC: Triple-Negative Breast Cancer; PDX: Patient-Derived Xenograft.
A key finding from preclinical studies is niraparib's ability to cross the blood-brain barrier.[1] In intracranial tumor models, niraparib accumulated in the brain and demonstrated significant antitumor activity, suggesting its potential for treating brain metastases.[1][2][7] Pharmacokinetic analyses revealed that tumor exposure to niraparib is significantly higher than plasma exposure, a favorable property that may contribute to its potent antitumor effects, especially in BRCA wild-type tumors.[1]
Experimental Protocols
Xenograft and PDX Tumor Models
-
Cell/Tissue Implantation: For cell line-derived xenografts (CDX), a suspension of cultured cancer cells (e.g., MDA-MB-436) is injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[12] For patient-derived xenografts (PDX), tumor fragments from a patient are implanted subcutaneously.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[12]
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: Niraparib is administered, typically orally via gavage, at specified doses and schedules (e.g., 50 mg/kg, once daily).[13] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.[13]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed treatment duration. Efficacy is assessed by comparing tumor volumes between treated and control groups and calculating the Tumor Growth Inhibition (TGI).
Preclinical Combination Therapies
To enhance efficacy and overcome potential resistance, niraparib has been evaluated in combination with various other anti-cancer agents in preclinical models.
Data Presentation: Niraparib Combination Studies
| Combination Agent | Cancer Model(s) | Rationale | Key Finding | Reference |
| Gemcitabine | Cholangiocarcinoma (PDX) | Chemotherapy potentiation | Combination suppressed tumor growth more than single agents. | [12] |
| Irinotecan (SN-38) | Colorectal Cancer (MSI & MSS) | Potentiate Topoisomerase 1 inhibitor | Additive to synergistic inhibition of cell proliferation; enhanced tumor growth inhibition in vivo. | [5] |
| Brivanib (Angiogenic Inhibitor) | Ovarian Cancer (PEO1 xenograft) | Synergistic antitumor effect | Combination significantly inhibited tumor load compared to single agents. | [13] |
| Anti-PD-1/PD-L1 | Multiple syngeneic models | Enhance anti-tumor immunity | Enhanced anti-tumor activity, increased CD8+ and CD4+ T cell infiltration, and activation of interferon signaling. | [14][15] |
| M1774 (ATR Inhibitor) | Ovarian Cancer (PDX) | Overcome PARP inhibitor resistance | Synergistic anti-tumor activity in models resistant to either agent alone. | [16] |
| Neoantigen Reactive T cells (NRT) | Ovarian Cancer (ID8) | Enhance immunotherapy | Combination produced synergistic anti-tumor effects and prolonged survival. | [17] |
Preclinical evidence strongly suggests that niraparib can modulate the tumor immune microenvironment. Studies have shown that niraparib treatment increases the infiltration of CD8+ and CD4+ T cells and upregulates interferon response gene signatures.[14][15][17] This immunomodulatory effect provides a strong rationale for combining niraparib with immune checkpoint inhibitors like anti-PD-1, a strategy that has demonstrated synergistic antitumor activities in both BRCA-proficient and deficient tumors.[15] This synergy is partly attributed to the activation of the cGAS/STING pathway, which senses cytosolic DNA fragments resulting from PARP inhibitor-induced DNA damage, leading to a type I interferon response and enhanced anti-tumor immunity.[2][14]
Conclusion
The comprehensive preclinical evaluation of this compound has been foundational to its clinical success. In vitro and in vivo studies have consistently demonstrated its potent antitumor activity, particularly in models with homologous recombination deficiencies, by exploiting the principle of synthetic lethality.[18] Key preclinical findings include its superior PARP trapping activity, favorable pharmacokinetic profile with high tumor penetration, and efficacy in intracranial models.[1] Furthermore, preclinical combination studies have revealed synergistic effects with chemotherapy, anti-angiogenics, and notably, immune checkpoint inhibitors, paving the way for novel therapeutic strategies.[12][13][14] These studies provide a robust scientific rationale for the ongoing and future clinical investigation of niraparib across a spectrum of cancers.
References
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with the PARP inhibitor, niraparib, sensitizes colorectal cancer cell lines to irinotecan regardless of MSI/MSS status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PB1719: NIRAPARIB IN B-CELL LYMPHOID MALIGNANCIES: EXPLORING SYNTHETIC LETHALITY AS TARGET FOR THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. jcancer.org [jcancer.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Niraparib's Inhibition of PARP-1 and PARP-2 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niraparib is a highly potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. These enzymes are critical components of the cellular machinery responsible for DNA repair. By inhibiting PARP, niraparib disrupts the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to the accumulation of double-strand DNA breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality. This technical guide provides an in-depth overview of the core mechanisms of niraparib's action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated biological pathways and experimental workflows.
Introduction to PARP and its Role in DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 and PARP-2 are particularly crucial in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). Upon detection of a DNA SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the subsequent repair steps.
Niraparib: Mechanism of Action
Niraparib is an orally active inhibitor that potently targets the catalytic activity of both PARP-1 and PARP-2.[1] Its mechanism of action involves two key aspects:
-
Catalytic Inhibition: Niraparib competes with the natural substrate NAD+ for the catalytic domain of PARP enzymes. This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery to sites of SSBs.[2]
-
PARP Trapping: Beyond catalytic inhibition, niraparib has been shown to "trap" PARP enzymes on the DNA at the site of damage.[2][3] The binding of niraparib to the PARP enzyme stabilizes the PARP-DNA complex, preventing the enzyme's dissociation even after repair would have been completed. These trapped complexes are highly cytotoxic, as they can obstruct DNA replication and transcription, leading to the formation of lethal double-strand breaks.[3] The potency of PARP trapping by different inhibitors does not always correlate with their catalytic inhibitory activity, with niraparib demonstrating a high trapping potential.[3][4]
Quantitative Data on Niraparib's Inhibitory Activity
The potency of niraparib has been quantified through various in vitro and cellular assays. The following tables summarize key inhibitory concentrations (IC50) and cell growth inhibitory concentrations (CC50) from published studies.
Table 1: Enzymatic Inhibition of PARP-1 and PARP-2 by Niraparib
| Enzyme | IC50 (nM) | Reference |
| PARP-1 | 3.8 | [1] |
| PARP-2 | 2.1 | [1] |
Table 2: Cellular Activity of Niraparib in Cancer Cell Lines
| Cell Line | BRCA Status | Cellular Assay | IC50 / CC50 (µM) | Reference |
| PEO1 | BRCA2 mutant | MTS | 7.487 | [5] |
| UWB1.289 | BRCA1 mutant | MTS | 21.34 | [5] |
| UWB1.289+BRCA1 | BRCA1 wild-type | MTS | 59.98 | [5] |
| MDA-MB-436 | BRCA1 mutant | Cell Viability | Not specified | [6] |
| HCC1937 | BRCA1 mutant | Cell Viability | 11 | [6] |
| OVCAR8 | BRCA wild-type | Cell Viability | ~20 | [7] |
| PEO1 | BRCA2 mutant | Cell Viability | ~28 | [7] |
| Capan-1 | BRCA2 deficient | Cell Viability | ~15 | [7] |
| MIA PaCa-2 | BRCA proficient | Cell Viability | 26 | [7] |
| PANC-1 | BRCA proficient | Cell Viability | 50 | [7] |
| HeLa BRCA1-deficient | BRCA1 silenced | Cell Proliferation | 0.034 | [8] |
| HeLa wild-type | BRCA1 proficient | Cell Proliferation | 0.852 | [8] |
| A549 BRCA2-deficient | BRCA2 silenced | Cell Proliferation | 0.011 | [8] |
| A549 wild-type | BRCA2 proficient | Cell Proliferation | 1.760 | [8] |
Signaling Pathways and Experimental Workflows
PARP-1/2 Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 and PARP-2 in the base excision repair (BER) pathway and the mechanism of niraparib's inhibitory action.
Synthetic Lethality in BRCA-Deficient Cancers
Niraparib's efficacy in cancers with BRCA1/2 mutations is a prime example of synthetic lethality. The diagram below explains this concept.
Experimental Workflow: Cellular PARP Inhibition Assay
The following diagram outlines a typical workflow for assessing the cellular activity of a PARP inhibitor like niraparib.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8/MTS)
This protocol is used to determine the cytotoxic effect of niraparib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SKOV3, A2780, PEO1)
-
Complete cell culture medium
-
96-well cell culture plates
-
Niraparib stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-6,000 cells per well and allow them to adhere overnight.[5][9]
-
Prepare serial dilutions of niraparib in complete culture medium from the stock solution. A typical concentration range is 0-40 µM.[9]
-
Remove the overnight culture medium from the cells and add 100 µL of the niraparib dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.[9]
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 2-4 hours at 37°C.[9]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Immunofluorescence for DNA Damage Markers (γH2AX and RAD51)
This protocol is used to visualize and quantify DNA damage and the engagement of the homologous recombination repair pathway following niraparib treatment.
Materials:
-
Cells grown on coverslips
-
Niraparib
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25-0.3%)
-
Blocking solution (e.g., 5% BSA or goat serum in PBS)
-
Primary antibodies: anti-γH2AX (e.g., 1:100-1:500 dilution), anti-RAD51 (e.g., 1:500 dilution)[10][11][12]
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Cy3)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with the desired concentration of niraparib for a specified time (e.g., 6 hours).[12] In some experiments, DNA damage can be induced with an agent like ionizing radiation (e.g., 10 Gy) prior to or during niraparib treatment.[12]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[12]
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[11]
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.[11]
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.[10]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 10 minutes.[10]
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[7]
PARP Trapping Assay (Cell-Based)
This assay measures the ability of niraparib to trap PARP enzymes on chromatin.
Materials:
-
Cancer cell lines
-
Niraparib
-
Subcellular protein fractionation kit
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with niraparib at various concentrations for a specified duration.
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound proteins from the soluble nuclear proteins.[3] It is crucial to include the respective concentrations of niraparib throughout the fractionation process to prevent the dissociation of the trapped PARP.[3]
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Normalize the protein amounts for each sample from the chromatin-bound fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Probe the same membrane with a primary antibody against a chromatin marker, such as Histone H3, to serve as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of PARP1 trapped on the chromatin in response to niraparib treatment.
Conclusion
Niraparib is a potent dual inhibitor of PARP-1 and PARP-2 that exerts its anticancer effects through both catalytic inhibition and the trapping of PARP-DNA complexes. Its mechanism of action, particularly the induction of synthetic lethality in homologous recombination-deficient tumors, has established it as a valuable therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize the therapeutic potential of niraparib and other PARP inhibitors. The visualization of key pathways and workflows aims to facilitate a clearer understanding of the complex biological processes involved.
References
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jcancer.org [jcancer.org]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Synthetic Lethality: A Deep Dive into Niraparib's Action in BRCA-Mutated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Synthetic Lethality
In the realm of oncology, the principle of synthetic lethality has emerged as a powerful therapeutic strategy. This concept describes a genetic interaction where the loss of function of two genes individually has no effect on cell viability, but their simultaneous inactivation leads to cell death.[1] This provides a unique therapeutic window to selectively target cancer cells with specific genetic alterations, such as mutations in the BRCA1 and BRCA2 genes, while sparing normal, healthy cells. Poly(ADP-ribose) polymerase (PARP) inhibitors, such as niraparib, are a prime clinical example of the successful application of this principle.[2]
Mechanism of Action: Niraparib and PARP Inhibition in the Context of BRCA Mutations
Niraparib is a potent, orally active inhibitor of PARP enzymes, particularly PARP-1 and PARP-2.[3] These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4]
In healthy cells, if the BER pathway is inhibited by a PARP inhibitor like niraparib, the cell can still effectively repair DNA double-strand breaks (DSBs) that arise from the collapse of replication forks at the site of unrepaired SSBs. This is accomplished through the high-fidelity homologous recombination (HR) repair pathway, for which the BRCA1 and BRCA2 proteins are essential.[5]
However, in cancer cells harboring deleterious mutations in BRCA1 or BRCA2, the HR pathway is compromised.[5] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity. When these BRCA-deficient cells are exposed to niraparib, two critical events occur:
-
Inhibition of PARP Catalytic Activity: Niraparib blocks the ability of PARP to synthesize poly(ADP-ribose) chains, which are necessary to recruit other DNA repair factors to the site of an SSB.[6] This leads to an accumulation of unrepaired SSBs.
-
PARP Trapping: Beyond catalytic inhibition, niraparib "traps" the PARP enzyme on the DNA at the site of the break.[6][7] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the collapse of replication forks and the formation of DSBs.
In BRCA-mutated cells, the accumulation of these DSBs cannot be efficiently repaired due to the defective HR pathway. The cell is then forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), which leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8] This selective killing of BRCA-mutated cancer cells is the essence of the synthetic lethal interaction between PARP inhibition and BRCA deficiency.
Quantitative Data Summary
The efficacy of niraparib, driven by the principle of synthetic lethality, has been demonstrated in both preclinical and clinical studies.
Preclinical Data: In Vitro Cytotoxicity of Niraparib
The following table summarizes the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values of niraparib in various cancer cell lines, highlighting its potency in cells with BRCA mutations.
| Cell Line | Cancer Type | BRCA Status | Niraparib IC50/CC50 | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 11 µM (IC50) | [9] |
| HCC1937 | Breast Cancer | BRCA1 mutant | ~96 µM (IC50 for Olaparib, less sensitive) | [9] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 µM (IC50) | [10] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34 µM (IC50) | [10] |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type (reconstituted) | 58.98 µM (IC50) | [10] |
| BRCA1-deficient cells | Mammary Adenocarcinoma | BRCA1 deficient | 18 nM (CC50) | |
| BRCA2-deficient cells | Pancreatic Cancer | BRCA2 deficient | 90 nM (CC50) |
Clinical Data: Efficacy of Niraparib in Patients with BRCA-Mutated Ovarian Cancer
The following table summarizes the progression-free survival (PFS) data from pivotal Phase 3 clinical trials of niraparib as maintenance therapy in patients with BRCA-mutated ovarian cancer who responded to platinum-based chemotherapy.
| Clinical Trial | Patient Population | Niraparib Median PFS | Placebo Median PFS | Hazard Ratio (HR) | Reference |
| PRIMA | Newly Diagnosed, Advanced Ovarian Cancer | 22.1 months | 10.9 months | 0.40 | [11] |
| NOVA | Recurrent Ovarian Cancer | 21.0 months | 5.5 months | 0.27 | [11][12] |
| NORA | Recurrent Ovarian Cancer | Not Estimable | 5.5 months | 0.22 | [11] |
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of niraparib on cancer cell lines and determine IC50 values.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., BRCA-mutated and wild-type)
-
Complete cell culture medium
-
Niraparib stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of niraparib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of niraparib or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[13]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
DNA Damage Quantification (Immunofluorescence for γH2AX)
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) in cells following treatment with niraparib.
Materials:
-
Cells cultured on glass coverslips in multi-well plates
-
Niraparib
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS[14]
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-γH2AX (phospho S139) antibody
-
Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with niraparib at the desired concentration and for the desired time. Include a vehicle control.
-
Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.[14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[14]
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.[14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[14]
-
Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in the blocking solution (e.g., 1:500 dilution). Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.[14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody for 1-2 hours at room temperature, protected from light.[14]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[14]
In Vitro PARP Activity Assay
This protocol is used to measure the enzymatic activity of PARP and assess the inhibitory potential of niraparib.
Materials:
-
PARP enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Activated DNA
-
Niraparib
-
Streptavidin-HRP
-
Chemiluminescent or colorimetric HRP substrate
-
Wash buffer
-
Microplate reader
Procedure (based on a common ELISA-based format):
-
Reagent Preparation: Prepare dilutions of niraparib.
-
Reaction Setup: In a histone-coated plate, add the PARP enzyme, activated DNA, and the various concentrations of niraparib or a vehicle control.
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the PARPylation reaction. Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to the wells and incubate. The Streptavidin-HRP will bind to the biotinylated PAR chains attached to the histones.
-
Washing: Wash the plate to remove unbound Streptavidin-HRP.
-
Signal Development: Add the HRP substrate. A chemiluminescent or colorimetric signal will be generated in proportion to the amount of PARP activity.
-
Measurement: Read the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of niraparib compared to the control and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Synthetic lethality of niraparib in BRCA-mutated cells.
Caption: DNA damage response pathways and the impact of niraparib.
Caption: General experimental workflow for evaluating niraparib.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 6. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials [theoncologynurse.com]
- 11. icm.unicancer.fr [icm.unicancer.fr]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
metabolic pathways of niraparib hydrochloride in vivo
An In-depth Technical Guide to the Metabolic Pathways of Niraparib Hydrochloride In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib, available as this compound, is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular DNA damage response, and their inhibition by niraparib leads to a phenomenon known as synthetic lethality in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][2] Approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer, a thorough understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its clinical application and managing potential drug-drug interactions.[3][4] This technical guide provides a comprehensive overview of the metabolic fate of niraparib in vivo, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Pharmacokinetic Profile: A Summary of ADME Properties
Niraparib exhibits a pharmacokinetic profile characterized by rapid absorption, extensive distribution, a long elimination half-life, and clearance through multiple pathways.[3][5]
-
Absorption: Following oral administration, niraparib is rapidly absorbed, with peak plasma concentrations (Tmax) occurring approximately 2.5 to 4 hours post-dose.[6][7] It has a high absolute oral bioavailability of approximately 73%, and its absorption is not significantly affected by food.[4][5]
-
Distribution: Niraparib has a large apparent volume of distribution (Vd/F), estimated to be between 1074 L and 1220 L in cancer patients, indicating extensive distribution into tissues.[5] Plasma protein binding is approximately 83%.[5] Preclinical studies have shown that tumor exposure to niraparib is significantly greater than plasma exposure, a property that may contribute to its clinical efficacy.[8]
-
Metabolism: The biotransformation of niraparib is primarily mediated by carboxylesterases (CEs), with a minimal role for cytochrome P450 (CYP) enzymes.[6][9][10] The primary metabolic route is amide hydrolysis, followed by glucuronidation.[5][6]
-
Excretion: Elimination of niraparib and its metabolites occurs through both renal and fecal routes.[4] Following a single radiolabeled oral dose, approximately 47.5% of the radioactivity is recovered in the urine and 38.8% in the feces over 21 days.[4][5][11] The mean elimination half-life (t½) is long, ranging from 36 to 51 hours, which supports a once-daily dosing regimen.[5][12]
Primary Metabolic Pathways In Vivo
The in vivo metabolism of niraparib is a two-step process dominated by hydrolytic and conjugative reactions. The oxidative pathway, often a major route for many small molecule drugs, is negligible for niraparib.[6][9]
-
Phase I: Amide Hydrolysis: The principal metabolic transformation is the hydrolysis of the amide moiety of niraparib, catalyzed by carboxylesterases (CEs).[5][10][13] This reaction produces the major, but pharmacologically inactive, metabolite known as M1.[5][6]
-
Phase II: Glucuronidation: The M1 metabolite subsequently undergoes Phase II conjugation.[1][5] Specifically, it is glucuronidated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite, which is a glucuronide of M1.[5][6] Both M1 and M10 are the major circulating metabolites identified in human plasma.[1][5]
The minimal involvement of CYP enzymes in niraparib's metabolism suggests a low potential for drug-drug interactions with CYP inhibitors or inducers.[9][13]
Quantitative Metabolic Data
Quantitative analysis from clinical studies provides precise measurements of niraparib's pharmacokinetic and disposition properties.
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Niraparib in Cancer Patients
| Parameter | Value | Reference(s) |
|---|---|---|
| Absolute Bioavailability (F) | ~73% | [4][5] |
| Time to Peak Plasma Conc. (Tmax) | 2.5 - 4.0 hours | [6][7] |
| Peak Plasma Concentration (Cmax) | 540 - 804 ng/mL | [5][6] |
| Elimination Half-Life (t½) | 36 - 95.6 hours | [5][6][7] |
| Apparent Volume of Distribution (Vd/F) | 1074 - 1220 L | [5] |
| Apparent Total Clearance (CL/F) | 8.39 - 16.2 L/h | [5][7] |
Data are derived from studies involving a single oral dose of 300 mg.
Table 2: Mass Balance and Excretion of a Single 300 mg Oral Dose of [¹⁴C]-Niraparib Over 21 Days
| Parameter | Value | Reference(s) |
|---|---|---|
| Mean Recovery in Urine (% of dose) | 47.5% | [4][5][11] |
| Mean Recovery in Feces (% of dose) | 38.8% | [4][5][11] |
| Total Mean Recovery (% of dose) | 86.3% | [6][11] |
| Unchanged Niraparib in Urine (% of dose) | ~11% (over 6 days) | [5] |
| Unchanged Niraparib in Feces (% of dose) | ~19% (over 6 days) |[5] |
Key Experimental Methodologies
The characterization of niraparib's ADME profile was primarily established through a human mass balance study using radiolabeled compounds.
Human Absorption, Metabolism, and Excretion (AME) Study Protocol
A pivotal open-label, single-dose study (ClinicalTrials.gov identifier: NCT02476552) was conducted to define the metabolic fate of niraparib.[6]
-
Study Population: The study enrolled six patients with advanced solid tumors.[6]
-
Dosing: Each patient received a single oral dose of 300 mg niraparib containing 100 μCi of ¹⁴C-labeled niraparib after an overnight fast.[6][11]
-
Sample Collection: Whole blood, plasma, urine, and feces were collected pre-dose and at multiple time points for up to 504 hours (21 days) post-dose to ensure comprehensive recovery of the administered radioactivity.[6]
-
Measurement of Total Radioactivity: Total radioactivity (TRA) in all biological matrices was quantified using Liquid Scintillation Counting (LSC). This method provides a mass balance assessment by measuring the parent drug and all its metabolites collectively.[6][11]
-
Metabolite Profiling and Quantification:
-
Plasma, urine, and feces samples were analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][11]
-
Separation was achieved on a C18 column with a gradient elution system.[6]
-
High-resolution mass spectrometry was used for the structural elucidation of metabolites.[9]
-
A validated LC-MS/MS bioanalytical method was used for the specific quantification of unchanged niraparib and its primary metabolite, M1, in plasma and urine.[6]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data for total radioactivity, niraparib, and M1 were analyzed using non-compartmental methods to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and t½.[6]
Related Signaling Pathways
While not a direct aspect of its metabolism, understanding the signaling pathways niraparib influences is critical for drug development professionals.
-
PARP Inhibition: Niraparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, disrupting the repair of DNA single-strand breaks. In cells with deficient homologous recombination (HR), these unrepaired breaks lead to double-strand breaks during replication, causing genomic instability and cell death (synthetic lethality).[1]
-
Induction of Ferroptosis: Recent research has uncovered a novel anti-tumor mechanism. In the fatty acid-rich environment of the peritoneum, niraparib was found to upregulate the fatty acid transporter CD36 in ovarian cancer cells.[14] This leads to excessive fatty acid uptake and subsequent lipid peroxidation, ultimately inducing a form of programmed cell death called ferroptosis, which contributes to its efficacy against metastatic lesions.[14]
Conclusion
The metabolic profile of this compound is well-characterized, revealing a straightforward in vivo pathway that is advantageous for a modern oncology therapeutic. Its biotransformation is dominated by carboxylesterase-mediated hydrolysis to an inactive metabolite (M1), which is then glucuronidated (M10). The negligible role of the cytochrome P450 system minimizes the risk of metabolism-based drug-drug interactions. Niraparib is cleared by both renal and hepatobiliary pathways. This comprehensive understanding of its ADME properties, combined with its high bioavailability and long half-life, provides a solid foundation for its effective and safe use in the treatment of advanced cancers.
References
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Niraparib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Niraparib restricts intraperitoneal metastases of ovarian cancer by eliciting CD36-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Metabolite M1: A Technical Overview of its Role in Niraparib Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, has become a cornerstone in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.[1] As with any therapeutic agent, a thorough understanding of its metabolic fate is crucial for comprehending its complete pharmacological profile. This technical guide focuses on M1, the major and inactive metabolite of niraparib. While termed "inactive" due to its lack of significant PARP inhibitory activity, M1 plays a critical role in niraparib research, particularly in pharmacokinetic and drug metabolism studies. This document provides an in-depth look at the quantitative data, experimental protocols, and relevant pathways associated with M1, offering a comprehensive resource for researchers in the field.
Data Presentation
The pharmacokinetic properties of niraparib and its M1 metabolite have been characterized in human studies. The following tables summarize the key quantitative parameters, providing a comparative view of the parent drug and its primary metabolite.
Table 1: Pharmacokinetic Parameters of Unlabelled Niraparib and M1 in Human Plasma Following a Single Oral Dose of 300 mg ¹⁴C-Niraparib [2]
| Parameter | Unlabelled Niraparib (Mean ± SD) | Unlabelled M1 (Mean ± SD) |
| Cₘₐₓ (ng/mL) | 540 ± 121 | 148 ± 30.1 |
| tₘₐₓ (h) | 2.49 ± 0.83 | 8.23 ± 2.13 |
| AUC₀-∞ (ng·h/mL) | 56700 ± 15400 | 18100 ± 4980 |
| t½ (h) | 87.4 ± 46.5 | 78.4 ± 35.7 |
Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; SD: Standard Deviation.
Experimental Protocols
The quantification of niraparib and M1 in biological matrices is essential for pharmacokinetic and metabolism studies. The most common method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Niraparib and M1 in Human Plasma by LC-MS/MS[2][3]
1. Sample Preparation (Protein Precipitation) [3]
-
To 100 µL of human plasma, add 300 µL of a precipitation solution (acetonitrile:methanol, 50:50, v/v) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions [2]
-
HPLC System: Waters Acquity UPLC or equivalent.
-
Column: Waters SunFire C18, 5 µm, 2.1 x 50 mm.
-
Mobile Phase A: 20 mM ammonium acetate in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (50:50, v/v).[2]
-
Gradient Elution: A gradient program is used to separate niraparib and M1. The specific gradient profile should be optimized based on the system and column used.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection [3]
-
Mass Spectrometer: API 5500 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Niraparib: To be determined from specific method validation reports.
-
M1: To be determined from specific method validation reports.
-
Internal Standard: To be determined from specific method validation reports.
-
-
Data Analysis: Analyst software or equivalent is used for data acquisition and processing.
4. Validation
The assay should be validated according to regulatory guidelines (e.g., FDA and EMA) for bioanalytical method validation, including assessment of linearity, accuracy, precision, selectivity, and stability. The validated calibration range for niraparib and M1 in plasma is typically 1–500 ng/mL.[2]
Mandatory Visualization
Niraparib Metabolism to M1
The primary metabolic pathway for the formation of M1 is through the hydrolysis of the amide group of niraparib, a reaction catalyzed by carboxylesterases.[4]
Experimental Workflow for M1 Quantification
The following diagram illustrates the typical workflow for the quantification of M1 in plasma samples.
The Role of M1 in Research
The primary role of the M1 metabolite in research is as a critical biomarker in understanding the absorption, distribution, metabolism, and excretion (ADME) of niraparib.[2] Its characterization is a regulatory requirement for drug development.[3]
-
Pharmacokinetic Modeling: Quantifying M1 levels alongside niraparib allows for the development of comprehensive pharmacokinetic models. This helps in understanding the rate and extent of niraparib metabolism in different patient populations.
-
Drug-Drug Interaction Studies: While M1 itself is inactive, monitoring its formation can provide insights into potential drug-drug interactions that may affect the activity of carboxylesterases, the enzymes responsible for its production.[4]
-
Mass Balance Studies: In human mass balance studies using radiolabeled niraparib (¹⁴C-niraparib), M1 is a major circulating metabolite, and its quantification in plasma, urine, and feces is crucial for determining the overall disposition and routes of elimination of the drug.[2]
Although considered inactive, the potential for off-target effects of drug metabolites is always a consideration in drug development. However, current publicly available research has not indicated any significant off-target activity or use of M1 as a negative control in specific biological assays. Its primary role remains firmly within the domain of drug metabolism and pharmacokinetics.
Conclusion
Niraparib's inactive metabolite, M1, serves as a vital component in the comprehensive evaluation of the drug's clinical pharmacology. While it does not contribute directly to the therapeutic effects of niraparib, the study of M1 is indispensable for characterizing the drug's metabolic profile, ensuring a complete understanding of its behavior in the human body. The data and protocols presented in this guide provide a technical foundation for researchers and professionals involved in the ongoing development and clinical application of niraparib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to Niraparib's Therapeutic Effect in Homologous Recombination Deficient Tumors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Niraparib is a potent, orally administered poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant clinical efficacy in the treatment of tumors with homologous recombination deficiency (HRD). Its mechanism of action is rooted in the concept of synthetic lethality, where the inhibition of PARP-mediated DNA repair in cancer cells that already harbor defects in the homologous recombination (HR) pathway leads to catastrophic DNA damage and cell death. This guide provides a comprehensive overview of niraparib's mechanism, the biomarkers used to identify responsive tumors, detailed summaries of pivotal clinical trial data, and the experimental protocols foundational to its development and clinical application.
The Core Mechanism: PARP Inhibition and Synthetic Lethality
Cells are constantly subjected to DNA damage and have evolved multiple pathways to maintain genomic integrity. One of the most common lesions is the single-strand break (SSB), which is primarily repaired by the Base Excision Repair (BER) pathway. PARP enzymes, particularly PARP1 and PARP2, are critical sensors of SSBs.[1][2] Upon detecting a break, PARP binds to the DNA and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1]
Niraparib exerts its effect through a dual mechanism:
-
Catalytic Inhibition: Niraparib binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains. This stalls the BER pathway, leading to the accumulation of unrepaired SSBs.
-
PARP Trapping: Perhaps more critically, niraparib and other clinical PARP inhibitors "trap" the PARP enzyme on the DNA at the site of the break.[3][4] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication.[3] When a replication fork encounters a trapped PARP complex, it can collapse, leading to the formation of a more severe DNA double-strand break (DSB).[1][5]
In healthy cells with a functional HR pathway, these DSBs are efficiently and accurately repaired. However, in tumor cells with HRD—often due to mutations in genes like BRCA1 or BRCA2—this critical repair pathway is compromised.[6] These HR-deficient cells are forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ).[7] The inability to properly repair the barrage of DSBs caused by PARP inhibition leads to gross genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HRD cancer cells while sparing normal, HR-proficient cells is the principle of synthetic lethality .[6]
Biomarkers for Identifying HRD Tumors
Accurate identification of HRD status is paramount for selecting patients who will most benefit from niraparib.[8] HRD status can be determined by assessing either the cause (mutations in HRR genes) or the functional effect (a "genomic scar").[9]
-
HRR Gene Mutations: Germline or somatic mutations in genes critical to the HR pathway are a direct cause of HRD. BRCA1 and BRCA2 are the most well-known, but mutations in other genes such as PALB2, RAD51C, RAD51D, ATM, BARD1, BRIP1, and CHEK2 can also confer sensitivity to PARP inhibitors.[7][8]
-
Genomic Instability Score (GIS): A deficient HR pathway leads to a characteristic pattern of genomic instability, often called a "genomic scar."[10] Assays can measure this scar by quantifying three key components:
-
Loss of Heterozygosity (LOH): The loss of one parental allele at a heterozygous locus.
-
Telomeric Allelic Imbalance (TAI): An imbalance in the ratio of parental alleles that extends to the telomere.
-
Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.[6]
-
The FDA has approved the Myriad myChoice® CDx test as a companion diagnostic to determine HRD status for niraparib eligibility in certain indications.[11] This test analyzes tumor tissue for BRCA1/2 mutations and calculates a GIS. A tumor is generally considered HRD-positive if it has a deleterious BRCA1/2 mutation or a GIS of 42 or greater.[12][13][14]
Clinical Efficacy Data in HRD Tumors
Pivotal clinical trials have established the efficacy of niraparib across different treatment settings in ovarian cancer, with the greatest benefit consistently observed in patients with HRD-positive tumors.
PRIMA Trial: First-Line Maintenance Therapy
The PRIMA (ENGOT-OV26/GOG-3012) trial evaluated niraparib as a first-line maintenance treatment for patients with advanced ovarian cancer who responded to platinum-based chemotherapy.[15] The trial demonstrated a significant improvement in progression-free survival (PFS) for niraparib compared to placebo, particularly in the HRD-positive population.[15][16]
Table 1: Key Efficacy Results from the PRIMA Trial
| Patient Population | Treatment Arm | Median PFS (months) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
|---|---|---|---|---|---|
| HRD-Positive | Niraparib | 21.9 | 0.43 | 0.31 - 0.59 | <0.0001 |
| Placebo | 10.4 | ||||
| Overall Population | Niraparib | 13.8 | 0.62 | 0.50 - 0.76 | <0.0001 |
| Placebo | 8.2 |
(Data sourced from the PRIMA clinical trial publications)[13][15]
NOVA Trial: Recurrent Ovarian Cancer Maintenance Therapy
The ENGOT-OV16/NOVA trial investigated niraparib as maintenance therapy in patients with platinum-sensitive, recurrent ovarian cancer. The study included two independent cohorts based on germline BRCA mutation (gBRCAm) status.[17] Within the non-gBRCAm cohort, a prespecified exploratory analysis was conducted on patients with HRD-positive tumors.
Table 2: Key Efficacy Results from the NOVA Trial
| Patient Population | Treatment Arm | Median PFS (months) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
|---|---|---|---|---|---|
| gBRCAm Cohort | Niraparib | 21.0 | 0.27 | 0.17 - 0.41 | <0.001 |
| Placebo | 5.5 | ||||
| Non-gBRCAm, HRD-Positive | Niraparib | 12.9 | 0.38 | 0.24 - 0.59 | <0.001 |
| Placebo | 3.8 | ||||
| Overall Non-gBRCAm Cohort | Niraparib | 9.3 | 0.45 | 0.34 - 0.61 | <0.001 |
| Placebo | 3.9 |
(Data sourced from the NOVA clinical trial publications)[6][17][18]
QUADRA Trial: Late-Line Treatment
The single-arm, phase II QUADRA trial assessed niraparib in heavily pretreated (≥3 prior chemotherapy regimens) patients with advanced ovarian cancer.[19] The FDA approval for this indication was based on the efficacy in the HRD-positive subgroup.[11][12]
Table 3: Key Efficacy Results from the QUADRA Trial (HRD-Positive Population)
| Patient Subgroup (HRD-Positive) | Endpoint | Result | 95% Confidence Interval (CI) |
|---|---|---|---|
| Overall HRD-Positive (n=98) | Objective Response Rate (ORR) | 24% | 16% - 34% |
| Median Duration of Response (DOR) | 8.3 months | 6.5 - Not Estimable | |
| Platinum-Sensitive, BRCAmut | ORR | 39% | 17% - 64% |
| Platinum-Resistant, BRCAmut | ORR | 29% | 11% - 52% |
| Platinum-Sensitive, GIS-Positive (BRCAwt) | ORR | 20% | N/A |
(Data sourced from the QUADRA clinical trial publications)[11][12][20]
Key Experimental Protocols
The following sections detail the methodologies for foundational experiments used to characterize the activity of niraparib.
Protocol: In Vitro PARP1/2 Cellular Inhibition Assay
-
Objective: To quantify the potency of niraparib in inhibiting intracellular PARP enzymatic activity.
-
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media in 96-well plates until confluent.
-
Compound Treatment: Pre-incubate cells with a serial dilution of niraparib (e.g., 0.1 nM to 10 µM) or vehicle control for 1 hour.
-
DNA Damage Induction: Induce DNA damage and activate PARP by adding a DNA-damaging agent like H₂O₂ (200 µM) for 10 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with a buffer containing protease inhibitors.
-
PAR Quantification: Quantify the amount of poly(ADP-ribose) (PAR) polymer formation using a chemiluminescent ELISA kit, which typically involves capturing PAR onto a plate and detecting it with an anti-PAR antibody.
-
Data Analysis: Normalize the signal to the vehicle-treated, H₂O₂-stimulated control. Plot the percentage of inhibition against the logarithm of niraparib concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. In multiple cell lines, niraparib has demonstrated an IC₅₀ for intracellular PARP inhibition of approximately 4 nM.[7]
-
Protocol: Selective Cytotoxicity Assay in HRD vs. HR-Proficient Cells
-
Objective: To demonstrate the synthetic lethal effect of niraparib by measuring its differential cytotoxicity in cell lines with and without a functional HR pathway.
-
Methodology:
-
Cell Lines: Utilize isogenic pairs of cell lines, such as a BRCA1-deficient line (e.g., MDA-MB-436) and a BRCA1-proficient counterpart where the wild-type gene has been restored.
-
Cell Seeding: Seed both cell lines at a low density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of niraparib concentrations for 5-7 days, which is sufficient time for multiple cell doublings.
-
Viability Measurement: Assess cell viability using a metabolic assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize luminescence data to vehicle-treated controls for each cell line. Calculate the half-maximal cytotoxic concentration (CC₅₀) for both the HR-deficient and HR-proficient lines. The selectivity is determined by the ratio of CC₅₀ values. Niraparib has shown potent activity against BRCA1-deficient cells (CC₅₀ ≈ 18-34 nM) with a selectivity window of over 25-fold compared to their wild-type counterparts.[7]
-
Protocol: HRD Status Determination using MyChoice® CDx
-
Objective: To classify a tumor sample as HRD-positive or HRD-negative.
-
Methodology:
-
Sample Preparation: DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. A minimum tumor purity (e.g., 40%) is required.[14]
-
Library Preparation & Sequencing: DNA undergoes library preparation for Next-Generation Sequencing (NGS). This involves fragmentation, adapter ligation, and targeted capture of exonic regions of BRCA1, BRCA2, and thousands of single nucleotide polymorphism (SNP) loci across the genome. The library is then sequenced.
-
Bioinformatic Analysis:
-
BRCA Analysis: Sequencing data is analyzed to identify single nucleotide variants, small insertions/deletions, and large rearrangements in BRCA1 and BRCA2. Variants are classified as pathogenic, likely pathogenic, or variant of unknown significance.
-
Genomic Instability Analysis: The SNP data is used to determine allele-specific copy numbers across the genome, from which the LOH, TAI, and LST scores are calculated.
-
-
HRD Status Classification: An algorithm combines the three genomic scar scores into a single GIS. The final HRD status is reported as positive if a pathogenic or likely pathogenic BRCA1/2 mutation is detected OR if the GIS is ≥42.[14]
-
Conclusion and Future Directions
Niraparib is a cornerstone of therapy for HRD-positive cancers, particularly ovarian cancer. Its potent dual mechanism of catalytic inhibition and PARP trapping effectively leverages the principle of synthetic lethality to selectively eliminate tumor cells with deficient HR repair pathways. The robust clinical data from the PRIMA, NOVA, and QUADRA trials underscore the significant benefit of niraparib, which is predicted by the presence of BRCA mutations or a high genomic instability score. The continued refinement of HRD testing and the exploration of niraparib in combination with other agents, such as immune checkpoint inhibitors and anti-angiogenics, represent promising future directions to expand its therapeutic reach and overcome potential resistance mechanisms.
References
- 1. The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Homologous Recombination Deficiency (HRD) Testing: FAQ [jax.org]
- 10. sophiagenetics.com [sophiagenetics.com]
- 11. FDA approves niraparib for HRD-positive advanced ovarian cancer | FDA [fda.gov]
- 12. Niraparib for Homologous Recombination Deficiency–Positive Advanced Ovarian Cancer - The ASCO Post [ascopost.com]
- 13. zejulahcp.com [zejulahcp.com]
- 14. Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. onclive.com [onclive.com]
- 17. FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Niraparib monotherapy for late-line treatment of ovarian cancer (QUADRA): a multicentre, open-label, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols: Niraparib Hydrochloride In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] By inhibiting PARP, niraparib leads to the accumulation of unrepaired SSBs, which can subsequently generate more lethal double-strand breaks (DSBs) during DNA replication.[1][2]
In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the accumulation of DSBs cannot be efficiently repaired, leading to a state of synthetic lethality and ultimately, apoptotic cell death.[1][5][6] Niraparib's mechanism of action also involves "PARP trapping," where it stabilizes the PARP-DNA complex, further obstructing DNA repair and replication, and enhancing its cytotoxic effects.[3][7]
These application notes provide a detailed protocol for assessing the in vitro efficacy of niraparib hydrochloride using a cell viability assay. This is a fundamental technique for determining the cytotoxic and cytostatic effects of niraparib on various cancer cell lines, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of Niraparib Action
Caption: Mechanism of action of Niraparib, a PARP inhibitor.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines the steps for determining the IC50 value of this compound in cancer cell lines using a colorimetric or luminescent-based cell viability assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., ovarian, breast, pancreatic)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear or white-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, CCK-8, or MTS reagent)
-
Multichannel pipette
-
Plate reader (colorimetric or luminometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Niraparib Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended growth medium until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-6,000 cells per well) in 100 µL of culture medium.[8][9]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Niraparib Treatment:
-
Prepare a series of niraparib dilutions from the stock solution in culture medium. A common concentration range to test is 0.1 µM to 200 µM.[10]
-
Include a vehicle control (DMSO) at the same concentration as in the highest niraparib dilution.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared niraparib dilutions to the respective wells.
-
Incubate the cells with niraparib for a specified period, typically 48 to 72 hours.[8]
-
-
Cell Viability Assessment:
-
Following the incubation period, perform the cell viability assay according to the manufacturer's protocol of the chosen reagent (e.g., CellTiter-Glo®, CCK-8, MTS).
-
For example, if using the CellTiter-Glo® assay, add the reagent to each well, incubate as recommended, and measure the luminescence using a plate reader.[8] For CCK-8, add the reagent, incubate, and measure the absorbance.[11]
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
Plot the cell viability (%) against the logarithm of the niraparib concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for Niraparib in vitro cell viability assay.
Data Presentation: Niraparib IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of niraparib in different cancer cell lines as reported in the literature. These values can vary depending on the specific cell line, assay conditions, and incubation time.
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Citation(s) |
| Pancreatic Cancer | ||||
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | BRCA-proficient | 26 | [8][10] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | BRCA-proficient | 50 | [8][10] |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | BRCA2-deficient | 15 | [8][10] |
| Ovarian Cancer | ||||
| OVCAR8 | Ovarian Cancer | BRCA-proficient | 20 | [8][10] |
| PEO1 | Ovarian Cancer | BRCA2-mutant | 7.487 - 28 | [8][9][10] |
| UWB1.289 | Ovarian Cancer | BRCA1-mutant | 21.34 | [9] |
| UWB1.289+BRCA1 | Ovarian Cancer | Wild-type BRCA1 | 58.98 | [9] |
| Breast Cancer | ||||
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1-mutant | 3.2 | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-type | ≤20 | [12] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Wild-type | <10 | [12] |
| Colorectal Cancer | ||||
| HCT-116 | Colorectal Carcinoma | - | >10 | [13] |
| RKO | Colorectal Carcinoma | - | >10 | [13] |
Conclusion
This document provides a comprehensive guide for conducting in vitro cell viability assays to evaluate the efficacy of this compound. The provided protocol, signaling pathway diagram, and experimental workflow offer a robust framework for researchers in oncology and drug development. The summarized IC50 data highlights the differential sensitivity of various cancer cell lines to niraparib, underscoring the importance of the cellular genetic context, particularly the status of DNA repair pathways like homologous recombination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 11. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Niraparib-Mediated PARP Inhibition in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib (formerly MK-4827) is a highly potent, orally available small-molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] PARP enzymes are critical components of the DNA damage response (DDR) system, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3]
The mechanism of action for niraparib is twofold. Firstly, it acts as a catalytic inhibitor, binding to the PARP enzyme and preventing the synthesis of poly (ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair proteins.[3][4] Secondly, and more potently, niraparib "traps" the PARP enzyme onto the DNA at the site of damage.[4][5][6] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication, leading to the formation of lethal double-strand breaks (DSBs).[3][5]
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs cannot be efficiently repaired, resulting in genomic instability and cell death. This concept is known as synthetic lethality and forms the primary basis for the clinical efficacy of PARP inhibitors like niraparib.[3][7] These application notes provide an overview of niraparib's activity in cultured cells and detailed protocols for key experimental assays.
Application Notes
Mechanism of Action: Catalytic Inhibition and PARP Trapping
Niraparib's primary function is to disrupt DNA single-strand break repair. By inhibiting the catalytic activity of PARP-1 and PARP-2, it prevents the recruitment of repair machinery. More critically, its ability to trap PARP on DNA creates a physical obstruction to DNA replication. When a replication fork encounters this trapped complex, the fork can collapse, generating a DSB. In cells with functional HR repair, these DSBs can be resolved. However, in HR-deficient cells (e.g., BRCA1/2 mutant), the inability to repair these DSBs leads to apoptosis and cell death.[3][5][8]
References
- 1. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting [mdpi.com]
- 2. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Collection - Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - Cancer Research - Figshare [aacr.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Niraparib Administration in Mouse Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the PARP inhibitor, niraparib, in mouse xenograft cancer models. The information is curated from various preclinical studies to guide researchers in designing and executing in vivo efficacy and pharmacokinetic experiments.
Introduction to Niraparib in Preclinical Models
Niraparib is a potent and selective oral inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in DNA repair.[1][2][3] It is approved for the treatment of various cancers, particularly those with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2][3] Preclinical evaluation of niraparib in mouse xenograft models is a crucial step in understanding its antitumor activity, pharmacokinetic profile, and pharmacodynamic effects. These models, utilizing either cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX), are instrumental in translational cancer research.[4][5]
Quantitative Data Summary
The efficacy of niraparib has been demonstrated across a range of xenograft models, with significant tumor growth inhibition (TGI). The following tables summarize the quantitative data from various studies.
Table 1: Niraparib Monotherapy Efficacy in Ovarian Cancer Xenograft Models
| Cancer Model | BRCA Status | Mouse Strain | Niraparib Dose (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |
| OVC134 (PDX) | Wild-Type | NOD/SCID | 20, 40, 60/50 | Once Daily | 32 days | 4, 21, 64 | [3][6][7] |
| A2780 (CDX) | Wild-Type | Not Specified | 62.5 | Daily | 9 days | Not Specified, but significant | [6] |
| OV5311 (PDX) | Mutant | Not Specified | 75 | Daily | 78 days | Not Specified, but significant | [6] |
| PEO1 (CDX) | Not Specified | BALB/c nu/nu | 50 | Every Day | 6 days | Significant inhibition | [8] |
| PH077 (PDX) | BRCA2-mutant | SCID | 100 | Daily | 28 days | Tumor Regression | [1] |
| PH095 (PDX) | BRCA2-mutant | SCID | 100 | Daily | 28 days | Refractory (similar to control) | [1] |
Table 2: Niraparib Monotherapy Efficacy in Other Cancer Xenograft Models
| Cancer Model | Cancer Type | BRCA Status | Mouse Strain | Niraparib Dose (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |
| MDA-MB-436 (CDX) | Triple-Negative Breast Cancer | Mutant | NOD/SCID | 25, 50, 75 | Once Daily | 28 days | 60, 93, 107 | [3][6][7] |
| Capan-1 (CDX, Subcutaneous) | Pancreatic Cancer | BRCA2-mutant | Nude | 45 | Once Daily | 44 days | 53 | [6] |
| Capan-1-luc (CDX, Intracranial) | Pancreatic Cancer | BRCA2-mutant | Nude | 45 | Once Daily | 35 days | 62 | [6][9] |
| SUM149 (Intracranial) | Triple-Negative Breast Cancer | Not Specified | Not Specified | 50 | Daily | Not Specified | Significant survival increase | [10] |
| MDA-MB-231Br (Intracranial) | Triple-Negative Breast Cancer | Not Specified | Not Specified | 50 | Daily | Not Specified | No significant survival increase | [10] |
Experimental Protocols
The following are generalized protocols for the administration of niraparib in mouse xenograft models based on published literature. Researchers should optimize these protocols for their specific experimental needs.
Materials
-
Niraparib: Provided by Merck and TesaroBio in some studies.[1] Can be obtained from commercial suppliers.
-
Vehicle:
-
Animals: Immunocompromised mice are typically used. Common strains include:
-
Cancer Cells/Tissues:
-
Established cancer cell lines (for CDX models)
-
Patient-derived tumor tissue (for PDX models)
-
-
Equipment:
-
Oral gavage needles
-
Syringes
-
Calipers for tumor measurement
-
Animal balance
-
Bioluminescence imaging system (for orthotopic/metastatic models)
-
Xenograft Model Establishment
Cell Line-Derived Xenografts (CDX):
-
Culture cancer cells in appropriate media to the desired confluence.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10^6 PEO1 cells into the flank of 5-week-old female BALB/c nu/nu mice.[8]
-
For intracranial models, stereotactically inject cancer cells into the brain.
Patient-Derived Xenografts (PDX):
-
Obtain fresh tumor tissue from consenting patients.
-
Surgically implant small tumor fragments subcutaneously into immunocompromised mice.[4]
-
Allow tumors to grow and passage them into subsequent cohorts of mice for experiments.
Niraparib Formulation and Administration
-
Prepare a homogenous suspension of niraparib in the chosen vehicle (e.g., 0.5% or 15% methylcellulose).
-
Administer niraparib to mice via oral gavage. This is the most common route of administration cited in the literature.[1][8][10]
-
The dosing volume should be appropriate for the size of the mouse, typically around 100 µL.
Treatment Schedule and Monitoring
-
Once tumors reach a palpable size (e.g., 80-100 mm³), randomize mice into treatment and control groups.[8]
-
Administer niraparib or vehicle control according to the predetermined schedule (e.g., once daily).
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.[8]
-
For intracranial or metastatic models, monitor tumor burden using bioluminescence imaging.[10]
-
Monitor animal health and body weight regularly to assess toxicity. Dose reductions may be necessary if significant body weight loss is observed.[3][6][7]
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of PARP inhibition by niraparib.
Experimental Workflow
Caption: A generalized workflow for a niraparib xenograft study.
Conclusion
Niraparib demonstrates significant antitumor activity in a variety of preclinical mouse xenograft models, particularly those with underlying DNA repair deficiencies. The protocols and data presented here provide a foundation for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of niraparib. Careful consideration of the tumor model, drug formulation, and treatment schedule is essential for obtaining reproducible and translatable results.
References
- 1. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcancer.org [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a PARP Trapping Assay with Niraparib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. Niraparib is a potent oral PARP inhibitor approved for the treatment of recurrent ovarian cancer.[1] Its mechanism of action extends beyond the simple inhibition of PARP's enzymatic activity. A critical aspect of its efficacy lies in its ability to "trap" PARP enzymes (primarily PARP1 and PARP2) onto DNA at the site of single-strand breaks.[1][2][3][4]
This "PARP trapping" converts a transient repair complex into a persistent, cytotoxic DNA lesion.[3][4] The trapped PARP-DNA complex physically obstructs DNA replication and transcription, leading to the formation of lethal double-strand breaks, particularly in HR-deficient cells.[2][5] The potency of a PARP inhibitor is not solely defined by its catalytic inhibition (IC50) but also by its ability to induce this trapping, which often correlates more closely with its cytotoxic effects.[3][4] Niraparib has been shown to be a more potent PARP trapping agent than other inhibitors like olaparib and veliparib.[4][6][7]
These application notes provide detailed protocols for establishing robust and quantitative PARP trapping assays in a laboratory setting to evaluate the efficacy of niraparib and other PARP inhibitors. The described methods include a cell-based chromatin fractionation assay and a biochemical fluorescence polarization assay.
Signaling Pathway and Mechanism of PARP Trapping
The following diagram illustrates the role of PARP in DNA repair and the mechanism by which niraparib traps PARP on DNA.
Caption: Mechanism of PARP1/2 trapping by niraparib at a single-strand DNA break.
Quantitative Data Summary
The following tables summarize key quantitative data for niraparib and other PARP inhibitors for comparison.
Table 1: Potency of PARP Inhibitors in Catalytic Inhibition and Cytotoxicity
| Compound | PARP1 Catalytic IC50 (nM) | Cytotoxicity IC50 in DT40 (wild-type) (µM) | Cytotoxicity IC50 in DT40 (BRCA1-/-) (nM) |
| Niraparib | 2.1 | ~1 | 24 |
| Olaparib | 1.2 | ~10 | - |
| Veliparib | 2.9 | >100 | - |
Data compiled from multiple sources.[7][8] Actual values may vary depending on assay conditions.
Table 2: Relative PARP Trapping Potency
| Compound | Relative Trapping Potency |
| Talazoparib | ++++ |
| Niraparib | +++ |
| Olaparib | ++ |
| Rucaparib | ++ |
| Veliparib | + |
This table provides a qualitative comparison of the PARP trapping potency of different inhibitors.[4][6]
Experimental Protocols
Two primary methods are detailed below for assessing the PARP trapping activity of niraparib.
Protocol 1: Cell-Based PARP Trapping Assay via Chromatin Fractionation and Western Blot
This method directly measures the amount of PARP1 protein associated with chromatin in cells following treatment with a PARP inhibitor. An increase in chromatin-bound PARP1 indicates trapping.
Experimental Workflow:
References
- 1. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 3. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Long-term treatment with the PARP inhibitor niraparib does not increase the mutation load in cell line models and tumour xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Niraparib Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of niraparib hydrochloride stock solutions for in vitro experimental use. Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair.[1][2] It is widely used in cancer research, particularly in studies involving tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3]
Physicochemical and Solubility Data
Proper preparation of a this compound stock solution is crucial for accurate and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀N₄O·HCl | [4] |
| Molecular Weight | 356.85 g/mol | [4] |
| Appearance | Solid powder | [5] |
| Solubility in DMSO | 64 mg/mL (179.34 mM) | [4] |
| Solubility in Ethanol | 60-64 mg/mL (approx. 168-179 mM) | [6][7] |
| Solubility in Water | Insoluble or slightly soluble | [7][8] |
Note: The use of fresh, moisture-free DMSO is recommended as moisture can reduce the solubility of this compound.[4][6] Sonication may be required to fully dissolve the compound in ethanol or DMSO.[7]
Experimental Protocols
I. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.5685 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 3.5685 mg of powder, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]
Storage of Stock Solutions:
| Storage Temperature | Duration | Source(s) |
| -20°C | Short-term (days to weeks) to 1 month | [8][9] |
| -80°C | Long-term (months to a year) | [6][9] |
Note: For in vivo studies, a different formulation may be required. One example involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
II. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment. Niraparib has been shown to inhibit PARP activity with an EC50 of 4 nM in whole-cell assays and inhibit the proliferation of cancer cells with BRCA mutations in the 10-100 nM range.[6]
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
-
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Application to Cells: Add the appropriate volume of the working solution to your cell cultures to achieve the desired final concentration. For example, in a 96-well plate with 190 µL of cells per well, adding 10 µL of a 20x concentrated working solution will result in a 1x final concentration with 0.5% DMSO.[6]
Visualizations
Niraparib's Mechanism of Action: PARP Inhibition and DNA Repair
Niraparib functions by inhibiting PARP enzymes, which are essential for the repair of single-strand DNA breaks (SSBs).[10] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into double-strand breaks (DSBs).[11] The inability to repair these DSBs through the faulty HR pathway results in genomic instability and ultimately leads to cell death, a concept known as synthetic lethality.[1][10] Niraparib has also been shown to activate interferon signaling pathways, which can modulate the tumor microenvironment.[12]
Caption: Mechanism of action of Niraparib via PARP inhibition.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for the preparation of a this compound stock solution for experimental use.
Caption: Workflow for this compound stock solution preparation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Appropriate Niraparib Dosage for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Niraparib is a highly selective and orally bioavailable poly (ADP-ribose) polymerase (PARP) inhibitor, targeting PARP-1 and PARP-2.[1][2][3][4] Its mechanism of action involves trapping PARP enzymes on DNA, which leads to an accumulation of DNA damage and ultimately cell death, particularly in tumors with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations.[4][5] Determining the appropriate dosage of niraparib for in vivo studies is critical for achieving optimal therapeutic efficacy while minimizing toxicity. These application notes provide a comprehensive guide to establishing effective and well-tolerated niraparib dosing regimens in preclinical mouse models of cancer.
I. Key Considerations for Niraparib Dosing In Vivo
Several factors influence the determination of an appropriate niraparib dosage for in vivo studies:
-
Tumor Model and Genetic Background: The sensitivity of tumor cells to niraparib is highly dependent on their genetic background. Tumors with BRCA1 or BRCA2 mutations are generally more sensitive to PARP inhibitors.[6][7] Therefore, lower doses may be effective in BRCA-mutant models compared to BRCA-wildtype models.
-
Maximum Tolerated Dose (MTD): Establishing the MTD is a crucial first step. This is the highest dose that can be administered without causing unacceptable levels of toxicity. Common toxicities associated with niraparib in preclinical models include body weight loss and hematological toxicities such as thrombocytopenia, anemia, and neutropenia.[8][9][10]
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion of niraparib in the chosen animal model is important. Niraparib has been shown to have good oral bioavailability and can cross the blood-brain barrier.[1][2][3] Studies have indicated that tumor exposure to niraparib can be significantly higher than plasma exposure.[1][2][3]
-
Pharmacodynamics (PD): Assessing the biological effect of niraparib on the target (PARP inhibition) in the tumor and surrogate tissues can help in dose selection. This can be evaluated by measuring the levels of poly(ADP-ribose) (PAR) in tissue samples.[11]
-
Efficacy Endpoints: The desired therapeutic outcome (e.g., tumor growth inhibition, tumor regression, increased survival) will also guide the dosage selection.
II. Recommended Niraparib Dosages from Preclinical Studies
The following tables summarize niraparib dosages used in various in vivo mouse models, providing a starting point for dose-finding studies.
Table 1: Niraparib Monotherapy Dosages in Xenograft and Patient-Derived Xenograft (PDX) Models
| Tumor Model | Genetic Background | Mouse Strain | Dose Range (mg/kg) | Route | Frequency | Duration | Key Findings & References |
| MDA-MB-436 (Triple-Negative Breast Cancer) | BRCA1 mutant | Nude | 25, 50, 75 | Oral gavage | Once daily | 28 days | Dose-dependent tumor growth inhibition was observed, with 75 mg/kg leading to significant tumor regression.[1][12][13] |
| OVC 134 (Ovarian Cancer PDX) | BRCA wildtype | Nude | 20, 40, 50, 60 | Oral gavage | Once daily | 32 days | 50-60 mg/kg was found to be an efficacious dose. Dose reduction from 60 to 50 mg/kg was required due to body weight loss.[1][12] |
| CAPAN-1 (Pancreatic Cancer) | BRCA2 deficient | Nude | 80 | Oral gavage | Once daily | 2-4 weeks | Showed approximately 60% tumor growth inhibition with less than 10% reduction in body weight.[6] |
| PEO1 (Ovarian Cancer) | BRCA2 mutant | BALB/c nu/nu | 50 | Oral gavage | Once daily | 6 days | Used in combination studies, this dose was effective in inhibiting tumor growth.[7] |
| HGSOC PDX Models | Various (including BRCA2 mutant and RAD51C methylated) | NSG | 100 | Oral gavage | Once daily | 28 days | Induced tumor regression in a BRCA2-mutant model and a RAD51C promoter-methylated model.[11] |
| ID8 (Ovarian Cancer) | Homologous Recombination Proficient | C57BL/6 | 50 | Intraperitoneal | Once daily | 3 days | Used in combination with immunotherapy, this dose showed anti-tumor effects.[14] |
Table 2: Niraparib Dosages in Combination Therapy
| Tumor Model | Combination Agent | Mouse Strain | Niraparib Dose (mg/kg) | Route | Frequency | Duration | Key Findings & References |
| HGSOC PDX Models | Carboplatin/Paclitaxel | NSG | 50 | Oral gavage | Once daily | 28 days | Niraparib was generally not found to enhance the response to chemotherapy, but maintenance therapy delayed progression.[11] |
| PEO1 (Ovarian Cancer) | Brivanib (Angiogenic Inhibitor) | BALB/c nu/nu | 50 | Oral gavage | Once daily | 6 days | The combination of niraparib and brivanib effectively reduced tumor volume.[7] |
III. Experimental Protocols
A. Protocol for Determining the Maximum Tolerated Dose (MTD) of Niraparib
-
Animal Model: Select a suitable immunocompromised mouse strain (e.g., BALB/c nude, NOD-scid gamma) for xenograft studies.
-
Housing and Acclimatization: House mice in a specific pathogen-free facility and allow for a one-week acclimatization period.
-
Dose Selection: Based on published data (see Table 1), select a range of doses to test (e.g., 25, 50, 75, 100 mg/kg).
-
Vehicle Preparation: Prepare niraparib in a suitable vehicle. A common vehicle is 15% methylcellulose in sterile water.[11]
-
Administration: Administer niraparib via oral gavage once daily.
-
Monitoring:
-
Record body weight daily.
-
Observe the mice for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and fur texture) twice daily.
-
Perform complete blood counts (CBCs) at baseline and at the end of the study to assess hematological toxicity.[15]
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of distress.
B. Protocol for an In Vivo Efficacy Study with Niraparib
-
Tumor Cell Implantation:
-
Subcutaneously inject tumor cells (e.g., 5 x 10^6 PEO1 cells) into the flank of female BALB/c nude mice.[7]
-
-
Tumor Growth Monitoring:
-
Measure tumor volume twice weekly using calipers. The formula (Length x Width^2)/2 is commonly used.[7]
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 80-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, niraparib low dose, niraparib high dose).[7]
-
-
Treatment Administration:
-
Administer niraparib or vehicle control orally once daily for the specified duration (e.g., 28 days).[1]
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
IV. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for determining the appropriate niraparib dosage.
Caption: PARP signaling pathway and the mechanism of action of niraparib.
References
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A real-world pharmacovigilance study of FDA adverse event reporting system (FAERS) events for niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jcancer.org [jcancer.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Safety Profile of Niraparib as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niraparib - A promising drug with hematological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
Application of Niraparib in Intracranial Tumor Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib, a potent and selective poly (ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant promise in the treatment of various cancers, particularly those with deficiencies in DNA damage repair pathways. Its ability to cross the blood-brain barrier makes it a compelling candidate for the treatment of primary and metastatic brain tumors, a critical unmet need in oncology. These application notes provide a comprehensive overview of the use of niraparib in preclinical intracranial tumor models, summarizing key findings and providing detailed experimental protocols to guide researchers in this field.
Mechanism of Action in Intracranial Tumors
Niraparib's primary mechanism of action involves the inhibition of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death. Furthermore, research suggests that niraparib's efficacy can be enhanced by targeting other DNA repair proteins like RAD51, potentially overcoming resistance.
Application Notes: Summary of Preclinical Findings
Efficacy in Brain Metastases Models
Preclinical studies have demonstrated niraparib's efficacy in various models of brain metastases. In a BRCA-mutant triple-negative breast cancer (TNBC) intracranial model, daily administration of niraparib significantly improved median survival and reduced tumor burden. Another study using a BRCA2-mutant pancreatic cancer intracranial xenograft model showed that niraparib inhibited tumor growth more effectively than the PARP inhibitor olaparib.
Efficacy in Primary Brain Tumor Models
Niraparib has also shown promise in preclinical models of primary brain tumors. In an orthotopic glioblastoma model, niraparib demonstrated superior brain penetration and higher concentrations in the tumor tissue compared to olaparib. Clinical trials are currently underway to evaluate the efficacy of niraparib in patients with recurrent high-grade gliomas and newly diagnosed glioblastoma.
Pharmacokinetics and Brain Penetration
A key advantage of niraparib is its ability to effectively cross the blood-brain barrier. Studies in rodent models have shown that niraparib achieves significant concentrations in intracranial tumors, often exceeding those of other PARP inhibitors like olaparib. This favorable pharmacokinetic profile is crucial for its therapeutic potential against brain malignancies.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on niraparib in intracranial tumor models.
Table 1: Efficacy of Niraparib in Intracranial Tumor Models
| Tumor Model | Cell Line | Animal Model | Niraparib Dose | Key Efficacy Readout | Result | Citation |
| Triple-Negative Breast Cancer Brain Metastasis | MDA-MB-436 (BRCA1-mutant) | Mouse | 50 mg/kg daily | Median Survival | >40% increase compared to vehicle | |
| Triple-Negative Breast Cancer Brain Metastasis | SUM149 (BRCA1-mutant) | Mouse | 50 mg/kg daily | Median Survival | No significant improvement | |
| Triple-Negative Breast Cancer Brain Metastasis | MDA-MB-231Br (BRCA-wild-type) | Mouse | 50 mg/kg daily | Median Survival | No significant improvement | |
| Pancreatic Cancer Intracranial Xenograft | Capan-1-luc (BRCA2-mutant) | Nude Mouse | 15, 30, 45 mg/kg daily | Tumor Growth Inhibition (TGI) | 55%, 56%, 83% respectively | |
| Pancreatic Cancer Intracranial Xenograft | Capan-1-luc (BRCA2-mutant) | Nude Mouse | 45 mg/kg daily | Tumor Growth Inhibition (TGI) on day 36 | 62% |
Table 2: Pharmacokinetic Parameters of Niraparib in Intracranial Tumor Models
| Animal Model | Tumor Model | Niraparib Dose | Tissue | Mean Concentration (2h post-dose) | Mean Concentration (24h post-dose) | Citation |
| Mouse | GL261 Glioblastoma | 35 mg/kg daily for 3 days | Brain Tumor | 24 µM | 1.36 µM | |
| Mouse | GL261 Glioblastoma | 35 mg/kg daily for 3 days | Contralateral Brain | 2.15 µM | 0.53 µM | |
| Rat | N/A (Healthy) | 10, 30 mg/kg single dose | Brain | Brain-to-plasma ratio of 0.85-0.99 | N/A |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of niraparib in intracranial tumor research models. These protocols are generalized and may require optimization for specific cell lines and animal models.
Protocol 1: Establishment of Intracranial Tumor Xenografts
Objective: To establish orthotopic brain tumors in mice using human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-436, Capan-1-luc, GL261)
-
Culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Stereotactic apparatus
-
Anesthesia machine with isoflurane
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Betadine and alcohol swabs
-
Sutures or wound clips
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells in 2-5 µL). Keep cells on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Secure the mouse in the stereotactic frame.
-
Shave and disinfect the surgical area on the scalp with betadine and alcohol swabs.
-
-
Stereotactic Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using the stereotactic apparatus, locate the desired injection site (e.g., for the caudate putamen: 2 mm lateral and 1 mm anterior to the bregma).
-
Drill a small burr hole through the skull at the injection site, being careful not to damage the underlying dura mater.
-
Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the skull surface).
-
Inject the cell suspension slowly over 2-5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Close the incision with sutures or wound clips.
-
Administer analgesics as per institutional guidelines.
-
Monitor the animal's recovery until it is fully ambulatory.
-
Protocol 2: Niraparib Administration
Objective: To administer niraparib to mice bearing intracranial tumors.
Materials:
-
Niraparib powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Niraparib Formulation:
-
Prepare a fresh suspension of niraparib in the vehicle each day.
-
Vortex or sonicate the suspension to ensure homogeneity.
-
-
Administration:
-
Gently restrain the mouse.
-
Insert the oral gavage needle into the esophagus and deliver the desired volume of the niraparib suspension (typically 100-200 µL).
-
Administer the vehicle to the control group in the same manner.
-
Dosing should be performed daily at approximately the same time.
-
Protocol 3: In Vivo Bioluminescence Imaging
Objective: To monitor intracranial tumor growth non-invasively.
Materials:
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia machine with isoflurane
Procedure:
-
Substrate Administration:
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
-
Imaging:
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes).
-
Anesthetize the mouse with isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the head region of the mice using the system's software. The signal intensity (photons/second) correlates with the tumor volume.
-
Protocol 4: Pharmacokinetic Analysis
Objective: To determine the concentration of niraparib in brain and tumor tissue.
Materials:
-
LC-MS/MS system
-
Homogenizer
-
Solvents for extraction (e.g., acetonitrile)
-
Internal standard
Procedure:
-
Tissue Collection:
-
At the desired time points after the final dose of niraparib, euthanize the mice.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Carefully dissect the brain and isolate the tumor, peri-tumoral tissue, and contralateral normal brain.
-
Weigh the tissue samples and snap-freeze them in liquid nitrogen.
-
-
Sample Preparation:
-
Homogenize the tissue samples in a suitable buffer.
-
Perform a protein precipitation and liquid-liquid or solid-phase extraction to isolate the drug from the tissue matrix.
-
Add an internal standard to the samples for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of niraparib.
-
Visualizations
The following diagrams illustrate key concepts related to the application of niraparib in intracranial tumor research.
Caption: Experimental workflow for evaluating niraparib in intracranial tumor models.
Caption: Signaling pathway of niraparib-induced synthetic lethality in HR-deficient tumors.
Caption: Logical relationship of RAD51 inhibition in overcoming niraparib resistance.
Application Note and Protocol: A Validated HPLC Method for the Quantification of Niraparib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of niraparib in pharmaceutical formulations. Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent in oncology, primarily for the treatment of ovarian and breast cancers.[1] The increasing clinical use of niraparib necessitates reliable and accurate analytical methods for quality control and stability testing. This protocol provides a comprehensive guide for the separation, detection, and quantification of niraparib, adhering to the International Conference on Harmonisation (ICH) guidelines for method validation.[1][2] The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine analysis in quality control laboratories.[2][3]
Introduction
Niraparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a crucial role in DNA repair.[4] By inhibiting these enzymes, niraparib induces cytotoxicity in tumor cells with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Given its significance in cancer therapy, ensuring the quality, potency, and stability of niraparib formulations is paramount. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high sensitivity, selectivity, and reproducibility.[2] This application note presents a validated HPLC method for the accurate quantification of niraparib in pharmaceutical dosage forms. The method has been validated for its specificity, linearity, precision, accuracy, robustness, and sensitivity, as per ICH guidelines.[1][2]
Experimental Protocol
This section details the materials, instrumentation, and procedures for the validated HPLC method for niraparib quantification.
Materials and Reagents
-
Niraparib reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Sodium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade/Milli-Q)
-
Zejula® (niraparib) tablets (or other niraparib-containing formulations)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of niraparib.
| Parameter | Condition 1 (for Pharmaceutical Formulations) | Condition 2 (for Pharmaceutical Formulations) | Condition 3 (for Plasma Samples) |
| HPLC System | Waters 2965 HPLC with PDA detector or equivalent | Agilent C18 or equivalent | HPLC with UV detector |
| Column | Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5 µm)[1] | BDS C18 (250 mm x 4.6 mm, 5 µm)[2] | Reversed-phase column |
| Mobile Phase | 0.1% Formic acid in Acetonitrile (60:40 v/v)[1] | Sodium dihydrogen phosphate buffer (pH 4.0 with orthophosphoric acid) and Acetonitrile (40:60 v/v)[2] | 0.5% KH2PO4 (pH 4.5) and Acetonitrile (75:25, v/v)[5] |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[5] |
| Column Temperature | 30°C[1] | 30°C[2] | Not Specified |
| Injection Volume | 10 µL[1] | 10 µL[2] | Not Specified |
| Detection Wavelength | 240 nm[1] | 234 nm[2] | Not Specified |
| Data Acquisition | Empower 2 software or equivalent | Empower 2 software or equivalent | Not Specified |
Preparation of Solutions
2.3.1. Standard Stock Solution (SSS) of Niraparib (500 µg/mL)
-
Accurately weigh 5 mg of niraparib reference standard and transfer it to a 10 mL volumetric flask.[1]
-
Add approximately 5 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.[1]
-
Make up the volume to 10 mL with acetonitrile.[1]
2.3.2. Working Standard Solution of Niraparib (50 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.[1]
-
Add 5 mL of the diluent (mobile phase) and vortex to mix.[1]
-
Make up the volume to 10 mL with the diluent.[1]
2.3.3. Sample Preparation (from Tablets)
-
Weigh and record the average weight of five niraparib tablets (e.g., Zejula® 100 mg).[1]
-
Crush the tablets into a fine powder using a mortar and pestle.[1]
-
Accurately weigh a portion of the powder equivalent to 5 mg of niraparib and transfer it to a 10 mL volumetric flask.[1]
-
Add 5 mL of acetonitrile and sonicate for 5 minutes to facilitate dissolution.[1]
-
Further dilute to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.3.4. Sample Preparation (from Plasma) A simple and specific HPLC-UV method for quantifying niraparib in 50 μL of human plasma has been developed.[5] While detailed steps were not provided in the initial search, the method involves separation on a reversed-phase column.[5]
Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is confirmed by the absence of interfering peaks at the retention time of niraparib in a blank sample.[1]
-
Linearity: The linearity of the method is established by analyzing a series of niraparib standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.[1]
-
Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. This is assessed by analyzing multiple injections of the same standard solution and expressing the results as the percentage relative standard deviation (%RSD).[5]
-
Accuracy: The accuracy of the method is evaluated by performing recovery studies. This involves spiking a known amount of niraparib standard into a sample matrix and calculating the percentage recovery.[1][5]
-
Robustness: The robustness of the method is assessed by making small, deliberate variations in the chromatographic parameters (e.g., flow rate, mobile phase composition, column temperature) and observing the effect on the results.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters are determined based on the standard deviation of the response and the slope of the calibration curve.[2]
Results and Data Presentation
The following tables summarize the quantitative data obtained from the method validation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | Conforms |
| Theoretical Plates | ≥ 2000 | Conforms |
| %RSD of Peak Areas | ≤ 2.0% | Conforms |
Table 2: Linearity Data
| Parameter | Result (Method 1) | Result (Method 2) | Result (Method 3) |
| Linearity Range | 40 - 60 µg/mL[1] | Not Specified | 0.25 - 5 µg/mL[5] |
| Correlation Coefficient (R²) | 0.9998[1][6] | Excellent[2] | 0.9998[5] |
| Regression Equation | y = 42063x + 50388[7] | Not Specified | Not Specified |
Table 3: Precision Data
| Precision Type | %RSD (Method 1) | %RSD (Method 2) |
| Intra-day Precision | < 2.0% | 2.25% - 6.29%[5] |
| Inter-day Precision | < 2.0% | 1.73% - 3.20%[5] |
Table 4: Accuracy (Recovery) Data
| Spiked Concentration Level | % Recovery (Method 1) | % Recovery (Method 2) |
| 80% | 99.96% (mean)[1][6] | > 93.2%[5] |
| 100% | 99.96% (mean)[1][6] | > 93.2%[5] |
| 120% | 99.96% (mean)[1][6] | > 93.2%[5] |
Table 5: LOD and LOQ Data
| Parameter | Result (Method 1) | Result (Method 2) |
| LOD | Not Specified | 0.23 µg/mL[2] |
| LOQ | Not Specified | 0.70 µg/mL[2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for niraparib quantification by HPLC.
Logical Relationship of Validation Parameters
Caption: Interrelation of HPLC method validation parameters.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and robust for the quantification of niraparib in pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines and can be effectively implemented for routine quality control analysis and stability studies of niraparib formulations. The provided protocol and data serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of this important anticancer drug.
References
- 1. impactfactor.org [impactfactor.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Quantification of Plasma Niraparib Using High-Performance Liquid Chromatography in Patients With Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
Application Notes and Protocols for Niraparib Combination Therapy with Immunotherapy in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the PARP inhibitor niraparib in combination with immune checkpoint inhibitors (ICIs) in preclinical mouse models. The combination of PARP inhibitors and immunotherapy has demonstrated synergistic anti-tumor effects in various cancer models, offering a promising therapeutic strategy.[1][2] This document synthesizes findings from multiple preclinical studies to guide the design and execution of similar in vivo experiments.
Mechanism of Action: A Synergistic Approach
Niraparib, a potent and selective PARP-1/2 inhibitor, induces synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[3] Beyond its direct cytotoxic effects, niraparib has been shown to possess significant immunomodulatory properties.[4][5] PARP inhibition leads to the accumulation of DNA damage within cancer cells, which can trigger the activation of innate immune signaling pathways, most notably the cGAS-STING pathway.[6][7][8] This activation results in the production of type I interferons and other pro-inflammatory cytokines, such as CCL5 and CXCL10, which play a crucial role in recruiting and activating cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.[6][9]
Furthermore, PARP inhibitors can upregulate the expression of PD-L1 on tumor cells, a key immune checkpoint protein that suppresses T-cell activity.[4][6] While this upregulation can be a mechanism of immune evasion, it also provides a strong rationale for combining niraparib with ICIs that block the PD-1/PD-L1 axis.[3][6] By blocking this inhibitory signal, anti-PD-1 or anti-PD-L1 antibodies can unleash the anti-tumor potential of the T-cells recruited by niraparib-induced inflammation, leading to a more robust and durable anti-tumor response.[1][6] Preclinical studies have consistently shown that this combination therapy enhances tumor growth inhibition, increases the infiltration of CD4+ and CD8+ T-cells, and can establish immune memory against the tumor.[7][10][11][12]
Signaling Pathway and Therapeutic Logic
The following diagram illustrates the key signaling events and the therapeutic rationale behind combining niraparib with an anti-PD-1/PD-L1 agent.
Caption: Mechanism of synergistic anti-tumor activity.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating niraparib and immunotherapy combinations in different mouse models.
Table 1: Tumor Growth Inhibition (TGI) in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Niraparib Dose & Schedule | Immunotherapy Agent & Dose | Niraparib TGI (%) | Immunotherapy TGI (%) | Combination TGI (%) | Reference |
| BRCA1-deficient Ovarian Carcinoma (BRKras) | - | 30 mg/kg, daily | Anti-PD-1, 10 mg/kg, BIW | 64 | 65 | Complete Regression | [10] |
| BRCA1-deficient Ovarian Carcinoma (BRKras) | - | 50 mg/kg, daily | Anti-PD-1, 10 mg/kg, BIW | Complete Regression | 65 | Complete Regression (faster) | [10] |
| BRCA-deficient Breast Cancer (MDA-MB-436) | huNOG-EXL | 35 mg/kg, 5 days on/2 off | Pembrolizumab, 200 mg, BIW | 63 | 41 | 75 | [10] |
| Ovarian Cancer (ID8) | C57BL/6 | 25 mg/kg, 4x/week | Anti-PD-L1, 10 mg/kg, BIW | Significant | Significant | More Effective than Monotherapy | [6][13] |
| Skin Cancer (SK6005) | - | 25 mg/kg, daily | Anti-PD-1, 5 mg/kg, BIW | - | - | Significantly Enhanced | [11] |
Table 2: Effects on Tumor Microenvironment
| Tumor Model | Treatment | Key Immunological Changes | Reference |
| Ovarian Cancer (ID8) | Niraparib | Increased PD-L1 expression, Increased proportion of T-cells, Activation of cGAS-STING pathway, Increased CCL5 and CXCL10 | [6] |
| Ovarian Cancer (ID8) | Niraparib + Anti-PD-L1 | Further enhanced T-cell proportion and function | [6] |
| BRCA-deficient Ovarian Syngeneic Model | Niraparib | Increased infiltrating CD8+ and CD4+ cells, Elevated interferon-stimulated gene expression | [7] |
| HRP Ovarian Cancer (ID8) | Niraparib | Increased M1-TAMs and activated CD8+ T-cells, Enriched gene sets for cytokines and chemokines (CCL5, CXCL9, CXCL10) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted based on the specific tumor model and research question.
Protocol 1: Syngeneic Tumor Model and Treatment
This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with niraparib and an anti-PD-L1 antibody.[6][13]
Materials:
-
ID8 ovarian cancer cells (or other suitable syngeneic cell line)
-
Female C57BL/6 mice (4-6 weeks old)
-
Phosphate-buffered saline (PBS)
-
Niraparib
-
Anti-mouse PD-L1 antibody (or anti-PD-1)
-
Vehicle for niraparib (e.g., 0.5% methylcellulose)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture ID8 cells in appropriate media until they reach the desired confluence.
-
Cell Preparation: Harvest and resuspend the ID8 cells in sterile PBS at a concentration of 1 x 10⁷ cells/100 µl.
-
Tumor Implantation: Subcutaneously inject 100 µl of the cell suspension into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=5-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (oral gavage) + Isotype control antibody (intraperitoneal injection)
-
Group 2: Niraparib (25 mg/kg, oral gavage, 4 times per week) + Isotype control antibody
-
Group 3: Vehicle control + Anti-PD-L1 antibody (10 mg/kg, intraperitoneal injection, twice a week)
-
Group 4: Niraparib (25 mg/kg, oral gavage, 4 times per week) + Anti-PD-L1 antibody (10 mg/kg, intraperitoneal injection, twice a week)
-
-
Treatment Administration: Administer treatments according to the specified schedule.
-
Data Collection: Measure tumor volume and body weight every three days. Tumor volume can be calculated using the formula: V = (length x width²)/2.
-
Endpoint: Continue the experiment for a predetermined duration or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and harvest tumors for further analysis.
Protocol 2: Immunohistochemistry (IHC) for PD-L1 and CD8
This protocol outlines the steps for performing IHC to assess the expression of PD-L1 and the infiltration of CD8+ T-cells in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-PD-L1, anti-CD8)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies against PD-L1 or CD8 at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the antibody binding using a DAB substrate kit, which will produce a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and quantify the staining intensity and the number of positive cells.
Protocol 3: Flow Cytometry for Immune Cell Profiling
This protocol details the preparation of single-cell suspensions from tumors for flow cytometric analysis of immune cell populations.
Materials:
-
Freshly harvested tumors
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal bovine serum (FBS)
-
ACK lysis buffer
-
Cell strainers (70 µm)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, etc.)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue into small pieces and digest in RPMI-1640 containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Neutralize the enzymatic digestion with media containing FBS. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using ACK lysis buffer.
-
Staining: Stain the cells with a fixable viability dye to exclude dead cells. Then, stain for surface markers with a cocktail of fluorescently conjugated antibodies. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.
Experimental Workflow and Logical Relationships
The following diagrams visualize a typical experimental workflow for a preclinical study and the logical relationship between the different experimental components.
Caption: A typical preclinical experimental workflow.
Caption: Logical relationship of experimental components.
References
- 1. Combination of Immune Checkpoint Therapy with PARP Targeted Therapy - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 2. williamscancerinstitute.com [williamscancerinstitute.com]
- 3. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining PARP inhibition and immune checkpoint blockade in ovarian cancer patients: a new perspective on the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Arm Phases 1 and 2 Trial of Niraparib in Combination With Pembrolizumab in Patients With Recurrent Platinum-Resistant Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niraparib exhibits a synergistic anti-tumor effect with PD-L1 blockade by inducing an immune response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niraparib exhibits a synergistic anti-tumor effect with PD-L1 blockade by inducing an immune response in ovarian cancer | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Inducing and Studying Niraparib Resistance in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for inducing and characterizing niraparib resistance in cancer cell lines. The protocols outlined below are essential for understanding the molecular mechanisms that drive resistance to PARP inhibitors, a critical step in developing strategies to overcome this clinical challenge.
Introduction
Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, has shown significant efficacy in treating cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations.[1][2] However, as with many targeted therapies, the development of acquired resistance is a major clinical hurdle.[1][3][4] Understanding the mechanisms by which cancer cells become resistant to niraparib is crucial for the development of novel therapeutic strategies to overcome or prevent this resistance. These protocols detail the generation of niraparib-resistant cell lines and the subsequent molecular and cellular analyses required to elucidate the underlying resistance mechanisms.
Part 1: Induction of Niraparib Resistance in Vitro
The generation of niraparib-resistant cell lines is typically achieved through long-term, continuous exposure to the drug. This process mimics the selective pressure that leads to acquired resistance in patients. Two primary methods are commonly employed: continuous exposure to a fixed concentration or a dose-escalation approach.
Protocol 1: Generation of Niraparib-Resistant Cell Lines by Continuous Exposure
This protocol describes the generation of resistant cell lines by culturing them in the continuous presence of a clinically relevant concentration of niraparib.
Materials:
-
Parental cancer cell line of interest (e.g., ovarian, breast, prostate cancer cell lines)
-
Complete cell culture medium
-
Niraparib (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of niraparib concentrations for 72-96 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Continuous Niraparib Exposure:
-
Culture the parental cell line in complete medium containing niraparib at a concentration equal to the IC50.
-
Use a parallel culture of parental cells treated with an equivalent concentration of DMSO as a vehicle control.
-
Initially, a significant portion of the cells may die.
-
-
Maintain and Passage the Cells:
-
Monitor the cells regularly for growth.
-
When the cells reach 70-80% confluency, passage them as usual, always maintaining the presence of niraparib in the culture medium.
-
Replenish the medium with fresh niraparib-containing medium every 2-3 days.
-
-
Monitor for Resistance Development:
-
Periodically (e.g., every 4-6 weeks), assess the IC50 of the niraparib-treated cell population.
-
Resistance is considered established when the IC50 of the treated population is significantly higher (e.g., >5-fold) than that of the parental cell line. This process can take several months.[5]
-
-
Isolate and Expand Resistant Clones (Optional but Recommended):
-
Once a resistant population is established, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones. This is important as the resistant population may be heterogeneous.[6]
-
Protocol 2: Generation of Niraparib-Resistant Cell Lines by Dose Escalation
This method involves gradually increasing the concentration of niraparib in the culture medium as the cells adapt.
Procedure:
-
Initial Exposure:
-
Begin by culturing the parental cells in a medium containing niraparib at a concentration below the IC50 (e.g., IC20).
-
-
Stepwise Dose Increase:
-
Once the cells have adapted and are growing steadily at the initial concentration, increase the niraparib concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Allow the cells to recover and resume normal proliferation before the next dose escalation.
-
-
Monitoring and Characterization:
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of niraparib compared to the initial IC50.
-
Regularly determine the IC50 to track the development of resistance.
-
-
Establishment of Resistant Line:
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing the highest tolerated concentration of niraparib.
-
Part 2: Characterization of Niraparib-Resistant Cell Lines
Once resistant cell lines are established, a series of experiments should be performed to confirm the resistance phenotype and investigate the underlying molecular mechanisms.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained when comparing parental (sensitive) and niraparib-resistant cell lines.
| Parameter | Parental Cell Line | Niraparib-Resistant Cell Line | Fold Resistance | Reference |
| Niraparib IC50 (nM) | 3.8 - 50 | 200 - 2000+ | 10 - 500+ | [1][7] |
| Olaparib IC50 (nM) | 5 - 100 | 250 - 5000+ | 5 - 500+ | [1][5] |
| Talazoparib IC50 (nM) | 0.5 - 10 | 10 - 200+ | 20 - 400+ | [1][5] |
| Relative PARP1 Expression | 1.0 | Variable (0.2 - 1.5) | - | [8] |
| Relative ABCB1 Expression | 1.0 | 5 - 50+ | - | [9][10] |
| Relative RAD51 Foci Formation | 1.0 (after damage) | 2 - 10+ (after damage) | - | [11] |
Experimental Protocols
This assay determines the dose-response relationship and IC50 values for niraparib and other PARP inhibitors.
Materials:
-
Parental and resistant cell lines
-
96-well opaque-walled plates
-
Niraparib, Olaparib, Talazoparib
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PARP inhibitor (e.g., 0.01 nM to 100 µM). Include a DMSO vehicle control.
-
Incubate for 72-120 hours.
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the IC50 values.
This long-term assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of cytotoxicity.
Materials:
-
Parental and resistant cell lines
-
6-well plates
-
Niraparib
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat with various concentrations of niraparib for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
This technique is used to assess changes in the expression levels of proteins involved in potential resistance mechanisms.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-BRCA1, anti-RAD51, anti-ABCB1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
This assay is used to assess the functional status of the homologous recombination repair pathway.
Materials:
-
Parental and resistant cell lines
-
Glass coverslips in culture plates
-
DNA damaging agent (e.g., mitomycin C or ionizing radiation)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-RAD51)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips.
-
Treat cells with a DNA damaging agent to induce double-strand breaks.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific binding sites.
-
Incubate with anti-RAD51 primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. An increase in RAD51 foci formation in resistant cells compared to sensitive cells upon DNA damage suggests restoration of HR activity.
Part 3: Investigating Mechanisms of Resistance
The following section outlines common mechanisms of niraparib resistance and the experimental approaches to investigate them.
Mechanisms of Resistance
-
Restoration of Homologous Recombination (HR) Function: In BRCA-mutant cancers, a primary mechanism of resistance is the restoration of HR activity. This can occur through secondary mutations in BRCA1/2 that restore the open reading frame, or through the loss of factors that inhibit HR, such as 53BP1.[1][4][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump niraparib out of the cell, reducing its intracellular concentration and efficacy.[1][9][12]
-
Alterations in PARP1: Reduced expression or mutations in the PARP1 gene can lead to resistance, as the drug target is diminished or altered.[8]
-
Replication Fork Stabilization: Mechanisms that protect stalled replication forks from degradation can confer resistance to PARP inhibitors.[3][13]
-
Alterations in Cell Cycle Control and Other Signaling Pathways: Dysregulation of cell cycle checkpoints and other signaling pathways can also contribute to niraparib resistance.[13][14]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for generating resistant cell lines and a key signaling pathway involved in niraparib resistance.
Caption: Workflow for inducing and isolating niraparib-resistant cell lines.
Caption: Niraparib mechanism of action and key resistance pathways.
Conclusion
The protocols and information provided in these application notes offer a robust framework for inducing and studying niraparib resistance in vitro. A thorough characterization of resistant cell lines is paramount for identifying the molecular drivers of resistance. This knowledge is essential for the development of next-generation therapies and combination strategies to improve outcomes for patients treated with PARP inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors in high grade ovarian cancer: state of the art and forthcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneity and clonal evolution of acquired PARP inhibitor resistance in TP53- and BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Case study – Prediction of ABC transporter-mediated drug resistance through gene expression analysis - Oncolines B.V. [oncolines.com]
- 11. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 12. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
Troubleshooting & Optimization
improving the solubility of niraparib hydrochloride in buffers
Welcome to the technical support center for niraparib hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in experimental buffer systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: The aqueous solubility of niraparib and its salts can vary depending on the specific form and the experimental conditions. Published data presents some discrepancies, which may be attributed to differences in the salt form (free base vs. hydrochloride vs. tosylate), pH, temperature, and the use of physical methods like sonication.
It is generally characterized as a low-solubility compound.[1] The free base form of niraparib has an aqueous solubility of 0.7 mg/mL to 1.1 mg/mL across the physiological pH range and is pH-independent below its pKa of 9.95.[2][3] For this compound, a predicted water solubility is reported as 0.0149 mg/mL.[4][5] Another source indicates that niraparib is insoluble in water at less than 0.1 mg/mL.[6] However, with the aid of ultrasonication, a solubility of 100 mg/mL in water has been reported, highlighting the impact of physical energy on dissolution.[7]
Q2: Why am I observing precipitation of this compound in my buffer?
A2: Precipitation of this compound from a buffer solution can occur for several reasons:
-
Supersaturation: The initial concentration of your solution may have exceeded the thermodynamic solubility of the compound in that specific buffer, leading to the drug crashing out of solution over time.
-
pH Shift: Although the solubility of the niraparib free base is largely pH-independent below its pKa, significant shifts in the pH of your stock solution upon dilution into a buffer can affect the solubility of the hydrochloride salt.
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, causing it to precipitate. This is a common issue when moving solutions from a warmer stock preparation environment to room temperature or colder storage.
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could potentially suppress the dissolution of this compound.
Q3: What common laboratory buffers are suitable for working with niraparib?
A3: Phosphate and citrate buffers are commonly used for dissolution testing of niraparib formulations.[1][2] For instance, a dissolution medium of 100 mM citrate buffer at pH 4.6 has been utilized in pharmaceutical quality control.[1][8] The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH and the absence of interfering components.
Troubleshooting Guide
Issue: this compound Powder is Not Dissolving in Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| Low Intrinsic Solubility | The inherent solubility of this compound in the chosen buffer may be very low. |
| 1. Increase Temperature: Gently warm the solution to increase solubility. Ensure the temperature is compatible with the stability of the compound. | |
| 2. Apply Sonication: Use a sonicator bath to provide mechanical energy to aid dissolution. | |
| 3. Increase Agitation: Vigorously stir or vortex the solution for an extended period. | |
| 4. pH Adjustment: While the free base is pH-independent below pKa 9.95, adjusting the pH of the buffer slightly may aid in the dissolution of the hydrochloride salt.[2] | |
| Insufficient Mixing/Time | The compound may not have had adequate time or energy to dissolve. |
| 1. Increase the duration of stirring or vortexing. | |
| 2. Reduce the particle size of the powder before adding it to the buffer by gentle grinding if appropriate. |
Issue: Precipitate Forms After Initial Dissolution
| Potential Cause | Troubleshooting Step |
| Supersaturated Solution | The concentration is above the equilibrium solubility. |
| 1. Filter the Solution: Use a 0.22 µm or 0.45 µm filter to remove the precipitate and work with the saturated supernatant. | |
| 2. Re-dissolve and Dilute: Re-dissolve the precipitate by adding a small amount of a suitable co-solvent (e.g., DMSO) and then dilute to the desired concentration. | |
| Change in Temperature or pH | The solution conditions have changed, leading to decreased solubility. |
| 1. Maintain Constant Temperature: Ensure your experimental setup maintains a consistent temperature. | |
| 2. Verify Final pH: Check the pH of the final solution to ensure it is within the desired range. |
Quantitative Solubility Data
The following table summarizes the reported solubility values for different forms of niraparib. It is crucial to note the variability in these values and the importance of experimental conditions.
| Compound Form | Solvent/Medium | Solubility | Conditions | Reference |
| Niraparib (Free Base) | Aqueous (Physiological pH) | 0.7 - 1.1 mg/mL | pH-independent below pKa 9.95 | [2][3] |
| Niraparib (Free Base) | Water | < 0.1 mg/mL | Insoluble | [6] |
| Niraparib (Free Base) | DMSO | 31.25 mg/mL | Ultrasonic, warming, heat to 60°C | [6] |
| This compound | Water | 100 mg/mL | With ultrasonic assistance | [7] |
| This compound | Water | 0.0149 mg/mL | Predicted value | [4][5] |
| Niraparib Tosylate Monohydrate | Aqueous (pH 1-6.8) | < 1.2 mg/mL | Lowly soluble | [1] |
Experimental Protocols
Protocol 1: Standard Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm or 0.45 µm, compatible with your buffer and drug)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the buffer (e.g., 5-10 mg in 1-2 mL). The solid should be present in excess to ensure a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.
-
Sample Collection: After equilibration, let the vials stand to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with the same buffer to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of niraparib in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Improving this compound Solubility with Co-solvents
This protocol provides a general method for using co-solvents to increase the solubility of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline or appropriate buffer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve the powder in DMSO to achieve a concentration of 50 mg/mL. Gentle warming or sonication may be required.
-
Working Solution Formulation (Example for in vivo injection):
-
To 400 µL of PEG300, add 50 µL of the 50 mg/mL this compound stock in DMSO. Mix until the solution is clear.[9][10]
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly.[9][10]
-
Add 500 µL of saline or your desired buffer to reach a final volume of 1 mL. Mix well.[9][10]
-
The final concentration of this compound in this example would be 2.5 mg/mL. The final solvent composition would be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous buffer.
-
-
Adjusting for In Vitro Assays: For cell-based assays, it is crucial to minimize the final concentration of organic solvents. Prepare a high-concentration stock in DMSO and then dilute it stepwise into your cell culture medium, ensuring the final DMSO concentration is typically below 0.5% to avoid cytotoxicity.
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[11][12]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Buffer of choice
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your buffer at a desired concentration (e.g., 10% w/v).
-
Add this compound: Gradually add this compound powder to the cyclodextrin solution while stirring.
-
Equilibrate: Allow the mixture to stir for several hours to facilitate the formation of the inclusion complex.
-
Assess Solubility: Determine the solubility enhancement by measuring the concentration of dissolved this compound as described in Protocol 1.
Visualizations
PARP Signaling Pathway in DNA Repair
Caption: Mechanism of PARP inhibition by niraparib leading to cell death.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
References
- 1. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Niraparib - Wikipedia [en.wikipedia.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US20210347760A1 - Niraparib Salts - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
optimizing niraparib treatment concentration for in vitro experiments
Welcome to the technical support center for optimizing niraparib treatment concentration in in vitro experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for niraparib?
A1: Niraparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP, niraparib prevents the repair of these SSBs. When the cell replicates, these unrepaired SSBs lead to the formation of lethal double-strand breaks (DSBs). In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), this accumulation of DNA damage results in a phenomenon called "synthetic lethality," leading to apoptosis and cell death.[3][4]
Q2: What is "PARP trapping," and how does it relate to niraparib's function?
A2: Beyond just inhibiting the enzymatic activity of PARP, niraparib also "traps" the PARP enzyme on the DNA at the site of damage.[3] These trapped PARP-DNA complexes are highly cytotoxic, even more so than the simple accumulation of unrepaired single-strand breaks.[3] This dual action of enzymatic inhibition and PARP trapping contributes significantly to the antitumor efficacy of niraparib.
Q3: What are the primary molecular targets and inhibitory concentrations of niraparib?
A3: Niraparib is highly selective for PARP-1 and PARP-2. Reported half-maximal inhibitory concentrations (IC50) from cell-free enzymatic assays are in the low nanomolar range.
| Target | IC50 (nM) |
| PARP-1 | 3.8[2][5] |
| PARP-2 | 2.1[2][5] |
| PARP-3 | 1300[5] |
| V-PARP | 330[5] |
| Tankyrase-1 | 570[5] |
Q4: How does the BRCA mutation status of a cell line influence its sensitivity to niraparib?
A4: Cell lines with mutations in BRCA1 or BRCA2 genes (which are key to the homologous recombination repair pathway) are generally more sensitive to niraparib.[2][6] This is due to the principle of synthetic lethality. However, niraparib has also demonstrated efficacy in cell lines without BRCA mutations (BRCA-proficient).[1][7][8] This broader activity may be due to other deficiencies in DNA repair pathways or off-target effects. For instance, some studies show that niraparib can inhibit STAT3 activity, contributing to its antitumor effects regardless of BRCA status.[7]
Q5: Does niraparib have significant off-target effects?
A5: Yes, in addition to its primary targets PARP-1 and PARP-2, niraparib has been shown to have off-target effects, particularly on certain protein kinases at concentrations that may be clinically relevant.[9] One study identified interactions with 23 protein kinases, with potent inhibition of DYRK1A and DYRK1B.[9] Another study suggests niraparib interferes with the SRC/STAT3 signaling pathway.[7][10] These off-target activities may contribute to both its efficacy in a broader range of tumors and some of its observed side effects.
Q6: How should I prepare and store a niraparib stock solution?
A6: For in vitro studies, niraparib is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[11][12] The stock solution should be stored at -20°C or -80°C for long-term stability.[12] When preparing working concentrations, dilute the stock solution in your complete cell culture medium. It is crucial to ensure the final DMSO concentration in the medium is not toxic to your cells, typically below 0.5%.[13]
Experimental Design and Optimization
Recommended Niraparib Concentrations for In Vitro Assays
The optimal concentration of niraparib is highly dependent on the cell line, assay type, and experimental endpoint. The following table summarizes reported effective concentrations from various studies to serve as a starting point for your optimization.
| Cell Line | Cancer Type | BRCA Status | Assay Type | Effective Concentration (IC50/CC50) | Incubation Time |
| MDA-MB-436 | Breast | BRCA1 mutant | Proliferation | 18 nM[5][14] | 6 days |
| CAPAN-1 | Pancreatic | BRCA2 mutant | Proliferation | 15 µM[7][12], 90 nM[5] | 48 hours / 6 days |
| PEO1 | Ovarian | BRCA2 mutant | Cell Viability | 28 µM[7][12], 7.49 µM[6] | 48 hours |
| UWB1.289 | Ovarian | BRCA1 mutant | Cell Viability | 21.34 µM[6] | - |
| HeLa | Cervical | - | PARP Activity | 4 nM (EC50)[5] | - |
| MIA PaCa-2 | Pancreatic | BRCA proficient | Cell Viability | 26 µM[7][12] | 48 hours |
| PANC-1 | Pancreatic | BRCA proficient | Cell Viability | 50 µM[7][12] | 48 hours |
| OVCAR8 | Ovarian | BRCA proficient | Cell Viability | 20 µM[7][12] | 48 hours |
| HCC1937 | Breast | BRCA1 mutant | Cell Viability | 11 µM[8] | - |
| UWB1.289+BRCA1 | Ovarian | BRCA wild-type | Cell Viability | 58.98 µM[6] | - |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary significantly based on the specific assay conditions (e.g., cell seeding density, assay duration, detection method).
Visualizing the Niraparib Optimization Workflow
The following diagram outlines a typical workflow for determining the optimal concentration of niraparib for your experiments.
Caption: Workflow for optimizing niraparib concentration in vitro.
Detailed Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of niraparib on cell proliferation and viability.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
Niraparib stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. This density should allow for logarithmic growth over the course of the experiment.
-
Incubate overnight (~16-24 hours) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of niraparib in complete culture medium. A common starting range is from 0.1 nM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and a "no cells" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of niraparib.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the niraparib concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Assessing PARP Activity via Western Blot
This protocol measures the inhibition of PARP activity by detecting the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes.
Materials:
-
6-well plates
-
Niraparib and DMSO (vehicle)
-
Optional: DNA damaging agent (e.g., H₂O₂) to induce PARP activity
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Anti-PAR antibody, anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of niraparib (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
(Optional) Induce DNA damage by treating with a low concentration of H₂O₂ for 15 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Protein Extraction:
-
Lyse the cells directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-Actin).
-
-
Data Analysis:
-
Quantify the band intensities. A decrease in the PAR signal in niraparib-treated samples compared to the control indicates inhibition of PARP activity.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed, even at high concentrations. | 1. Cell Line Resistance: The cell line may have highly efficient DNA repair pathways or low PARP1 expression.[13] 2. Incorrect Concentration: Errors in dilution or calculation. 3. Short Incubation Time: Cytotoxic effects may require longer exposure (e.g., >72 hours). | 1. Use a positive control cell line known to be sensitive (e.g., a BRCA-mutant line like MDA-MB-436).[13] Confirm PARP1 expression via Western blot. 2. Double-check all calculations and prepare fresh dilutions. 3. Perform a time-course experiment (e.g., 24, 48, 72, 96, 120 hours). |
| Niraparib precipitates in the culture medium. | 1. Low Solubility: The compound may have limited solubility in aqueous solutions. 2. High DMSO Concentration: The final concentration of DMSO in the medium may be too high, or conversely, too low to keep the drug in solution at very high concentrations. | 1. Ensure the final DMSO concentration is non-toxic but sufficient (typically <0.5%).[13] 2. Prepare fresh dilutions from the stock solution just before use. Avoid multiple freeze-thaw cycles of the stock. 3. Gently warm the medium and vortex briefly before adding to cells. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of cells or drug solutions. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and proper technique. Use a multichannel pipette for consistency. 3. Avoid using the outermost wells of the 96-well plate, or fill them with sterile PBS or medium to create a humidity barrier. |
| Unexpected cytotoxicity in BRCA-proficient cells. | 1. HRD other than BRCA: The cell line may have deficiencies in other homologous recombination repair genes. 2. Off-Target Effects: Niraparib can affect other pathways, such as STAT3 signaling, which can induce apoptosis independently of BRCA status.[7][10] | 1. Characterize the HR status of your cell line if unknown. 2. Investigate potential off-target effects. For example, measure levels of phosphorylated STAT3 (pSTAT3) via Western blot to see if the SRC/STAT3 pathway is inhibited.[10] |
Visualizing Niraparib's Mechanism and Troubleshooting Logic
The following diagrams illustrate the core mechanism of action of niraparib and a logical flow for troubleshooting common experimental issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. jcancer.org [jcancer.org]
- 7. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of niraparib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of niraparib.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of niraparib?
A1: Niraparib, a potent PARP-1 and PARP-2 inhibitor, has been shown to have several off-target effects, primarily through the inhibition of various protein kinases. These off-target activities can contribute to both therapeutic and adverse effects. Additionally, off-target effects on other cellular components have been reported, leading to cardiovascular and gastrointestinal toxicities.
Q2: Which specific kinases are known to be inhibited by niraparib?
A2: Kinome profiling studies have identified several kinases that are inhibited by niraparib, often at clinically relevant concentrations. The most notable off-target kinases include Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1][2] Other kinases such as Cyclin-dependent kinase 16 (CDK16) and Pim-3 proto-oncogene, serine/threonine kinase (PIM3) have also been identified as potential off-targets.[2]
Q3: What is the proposed mechanism for niraparib-induced cardiovascular toxicity?
A3: The cardiovascular side effects of niraparib, such as hypertension and tachycardia, are likely linked to its off-target inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] This inhibition can lead to an increase in the levels of these neurotransmitters, resulting in elevated blood pressure and heart rate.[4][5]
Q4: Can niraparib's off-target effects have any potential therapeutic benefits?
A4: Yes, the off-target activities of niraparib are being explored for potential therapeutic advantages. For instance, the inhibition of DYRK1A is being investigated for its potential in treating conditions like Down syndrome-associated acute lymphoblastic leukemia.[2] Furthermore, niraparib has been shown to inhibit the SRC/STAT3 signaling pathway, which is often dysregulated in cancer, suggesting a potential anti-tumor effect independent of its PARP inhibition.[6][7][8][9]
Troubleshooting Guides
Identifying Off-Target Effects
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
If you observe a cellular phenotype that cannot be solely attributed to PARP inhibition (e.g., unexpected changes in cell morphology, proliferation rates in PARP-proficient cells, or alterations in specific signaling pathways), it may be due to an off-target effect of niraparib.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for known off-target effects of niraparib on pathways relevant to your observed phenotype.
-
Use of Control Compounds:
-
Structurally Unrelated PARP Inhibitor: Employ a PARP inhibitor with a different chemical scaffold and off-target profile (e.g., olaparib, which has fewer known kinase off-targets) to see if the phenotype is recapitulated.[2] If the phenotype is unique to niraparib, it is more likely an off-target effect.
-
Inactive Epimer/Analog: If available, use a structurally similar but biologically inactive version of niraparib as a negative control.
-
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to specifically deplete PARP1 and/or PARP2. If the phenotype is not replicated with genetic knockdown, it strongly suggests an off-target effect of niraparib.
-
Direct Target Engagement Assays: Confirm that niraparib is engaging with its intended PARP targets in your cellular model at the concentrations used. Assays like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
If niraparib shows a certain efficacy or toxicity profile in vitro that is not mirrored in vivo, this could be due to off-target effects that are only manifested in a more complex biological system.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentrations used in vitro are comparable to the achievable concentrations in the in vivo model.
-
Off-Target Profiling: Consider performing broader off-target profiling of niraparib using techniques like kinome screening or proteome-wide thermal shift assays on tissue samples from your in vivo model.
-
Metabolite Analysis: Investigate whether metabolites of niraparib in the in vivo model have different activity or off-target profiles.
Mitigating Off-Target Effects in Experiments
Strategy 1: Concentration Optimization
-
Dose-Response Curves: Always perform detailed dose-response experiments to determine the lowest effective concentration of niraparib that elicits the desired on-target effect (PARP inhibition). Using concentrations at or below the IC50 for PARP1/2 is less likely to engage lower-affinity off-targets.
-
Consult Quantitative Data: Refer to published IC50 or EC50 values for niraparib's off-target kinases to inform your concentration choices (see Table 1).
Strategy 2: Use of Highly Selective Control Compounds
-
As mentioned previously, comparing the effects of niraparib to a more selective PARP inhibitor like olaparib can help differentiate on-target from off-target effects.
Strategy 3: Genetic Validation
-
The most robust way to mitigate confounding off-target effects is to validate key findings using genetic approaches (siRNA, CRISPR) that specifically target PARP1 and PARP2.
Quantitative Data Summary
| Off-Target Kinase | Assay Type | IC50 / EC50 (nM) | Reference |
| DYRK1A | NanoBRET Cellular Assay | 209 | [2] |
| DYRK1B | Radiometric Catalytic Assay | 254 | [2] |
| CDK16 | Radiometric Catalytic Assay | >1000 | [2] |
| PIM3 | Radiometric Catalytic Assay | >1000 | [2] |
Table 1: Summary of Niraparib's Off-Target Kinase Inhibition. This table provides a summary of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of niraparib against various off-target kinases.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the engagement of niraparib with its intended PARP targets or potential off-target kinases within intact cells using Western blotting for detection.
Materials:
-
Cell culture reagents
-
Niraparib
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against the target protein (e.g., PARP1, DYRK1A) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of niraparib or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Wash cells with ice-cold PBS containing protease inhibitors and harvest by scraping.
-
Resuspend cells in PBS with protease inhibitors to a consistent cell density.
-
Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of niraparib indicates target engagement.
-
Protocol 2: Kinobeads Competition Binding Assay
This protocol describes a method to identify the kinase off-targets of niraparib from a cell lysate.
Materials:
-
Cell culture reagents
-
Niraparib
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1.5 mM MgCl2, 1 mM EGTA, with protease and phosphatase inhibitors)
-
Kinobeads (commercially available or prepared in-house)
-
Microcentrifuge tubes
-
End-over-end rotator
-
SDS-PAGE and Western blotting reagents (if validating a specific hit) or mass spectrometry sample preparation reagents.
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Determine and normalize the protein concentration of the supernatant.
-
-
Competition Binding:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
Add increasing concentrations of niraparib (or a vehicle control) to the lysates and incubate for 1 hour at 4°C with gentle rotation to allow for binding to target kinases.
-
-
Kinobeads Pulldown:
-
Add a slurry of kinobeads to each lysate and incubate for another 1-2 hours at 4°C with rotation. Kinases not bound by niraparib will bind to the immobilized inhibitors on the beads.
-
-
Washing:
-
Pellet the kinobeads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by:
-
Western Blotting: To check for the dose-dependent reduction in the binding of a specific suspected off-target kinase.
-
Mass Spectrometry: For a global and unbiased identification of all kinases that are competed off the beads by niraparib.
-
-
Visualizations
Caption: Experimental workflows for identifying niraparib's off-target effects.
Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.
Caption: On- and off-target signaling pathways of niraparib.
References
- 1. benchchem.com [benchchem.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Major adverse cardiac events and cardiovascular toxicity with PARP inhibitors-based therapy for solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incidence and risk of hypertension associated with PARP inhibitors in cancer patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niraparib-induced STAT3 inhibition increases its antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Niraparib Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of niraparib under common laboratory conditions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for niraparib in the laboratory?
For routine laboratory use, niraparib should be stored at room temperature, up to 25°C (77°F).[1] It is advisable to protect it from excessive light and moisture. For long-term storage, refer to the manufacturer's specific recommendations.
Q2: Is niraparib susceptible to degradation under acidic or basic conditions?
Niraparib is generally stable under acidic conditions.[2][3] However, some degradation has been observed under basic conditions.[4][5] One study noted approximately 9.84% degradation of niraparib in the presence of a base, leading to the formation of two degradation products.[4][5]
Q3: How does niraparib behave under oxidative stress?
Forced degradation studies have shown that niraparib is relatively stable under oxidative conditions.[2][3] However, some studies have reported a low level of degradation. For instance, one study found that peroxide-induced degradation was slightly higher than degradation under other stress conditions, though still less than 10%.[4]
Q4: Is niraparib sensitive to light (photodegradation)?
Yes, niraparib can be sensitive to UV light. One study reported approximately 9.05% degradation upon exposure to UV light, resulting in the formation of three degradation products.[4][5] Therefore, it is recommended to protect niraparib solutions from direct light exposure during experiments.
Q5: What is the thermal stability of niraparib?
Niraparib demonstrates good thermal stability. Studies have shown minimal degradation (around 5.92%) when subjected to thermal stress.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results for niraparib samples. | Sample degradation due to improper handling or storage. | Ensure samples are protected from light and stored at the recommended temperature. Prepare fresh stock solutions regularly. |
| Contamination of solvents or reagents. | Use high-purity (e.g., HPLC-grade) solvents and fresh reagents for all experiments. | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Review the experimental conditions (pH, temperature, light exposure) to identify potential stressors. Refer to the quantitative data on forced degradation studies to anticipate potential degradants. |
| Impurities in the niraparib reference standard. | Verify the purity of the reference standard. If necessary, use a new, certified standard. | |
| Low recovery of niraparib during sample preparation. | Adsorption of niraparib to container surfaces. | Use silanized glassware or low-adsorption plasticware for sample preparation and storage. |
| Incomplete dissolution of niraparib. | Ensure complete dissolution by using appropriate solvents and techniques such as sonication.[6] |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on niraparib.
Table 1: Summary of Niraparib Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Number of Degradants | Reference |
| Acidic Hydrolysis | 1 M HCl | 60°C | 48 hours | No degradation observed | 0 | [2][3] |
| Acidic Hydrolysis | Not Specified | Not Specified | Not Specified | 6.25% | 2 | [4] |
| Basic Hydrolysis | 1 M NaOH | 60°C | 48 hours | No degradation observed | 0 | [3] |
| Basic Hydrolysis | Not Specified | Not Specified | Not Specified | 9.84% | 2 | [4][5] |
| Oxidative | 15% H₂O₂ | 60°C | 360 minutes | Unreactive | 0 | [3] |
| Oxidative (Peroxide) | Not Specified | Not Specified | Not Specified | 5.84% | Not Specified | [4] |
| Thermal | Not Specified | Not Specified | Not Specified | 5.92% | Not Specified | [4] |
| Photolytic (UV light) | Not Specified | Not Specified | Not Specified | 9.05% | 3 | [4][5] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on niraparib to assess its stability under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of niraparib in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration.[2]
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for up to 48 hours.[2]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 60°C for up to 48 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 15% hydrogen peroxide and heat at 60°C for up to 360 minutes.[2]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat at a specified temperature for a defined period.
-
Photolytic Degradation: Expose a solution of the drug to UV light of a known wavelength for a specified duration.
-
-
Sample Neutralization and Analysis:
-
After the specified time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Filter the samples before analysis.[2]
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining niraparib and detect any degradation products.[2][4]
-
HPLC Method for Niraparib Analysis
-
Column: Inertsil 3V ODS (250mm × 4.6mm, 5μm)[4]
-
Mobile Phase: A mixture of methanol, 20mM ammonium formate, and 0.05% triethylamine in a ratio of 80:15:5 (V/V), with the pH adjusted to 5.5 with formic acid.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 246 nm[4]
-
Column Temperature: 40°C[3]
-
Injection Volume: 2 µL[3]
Visualizations
Caption: Workflow for Niraparib Forced Degradation Studies.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
troubleshooting variability in niraparib experimental results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address variability in experimental results when working with the PARP inhibitor, niraparib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for niraparib?
A1: Niraparib is a potent and highly selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] PARP enzymes are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][3] By inhibiting PARP, niraparib prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inability to repair these DSBs leads to genomic instability, apoptosis, and cell death—a concept known as synthetic lethality.[1] Niraparib's efficacy may also be due to its ability to "trap" the PARP enzyme on damaged DNA, forming PARP-DNA complexes that are highly cytotoxic.[3][4]
Q2: Why do I observe different IC50 values for niraparib compared to published literature?
A2: Variability in IC50 values is a common issue and can arise from multiple factors:
-
Cell Line Differences: Cell lines, even with the same name, can diverge genetically over time and between labs. The specific mutation status of DNA repair genes, like BRCA1/2, significantly impacts sensitivity.[5][6] Cells with BRCA mutations are generally more sensitive to niraparib.[5][6]
-
Assay Conditions: The duration of drug exposure (e.g., 48 hours vs. 7 days), the type of cell viability assay used (e.g., CellTiter-Glo, MTS, CCK-8), and the cell seeding density can all influence the calculated IC50.[7][8][9]
-
Reagent Quality: The purity, handling, and storage of the niraparib compound are critical. Ensure it is properly dissolved and stored to maintain its activity.
-
Passage Number: High-passage number cell lines can exhibit altered phenotypes and drug responses compared to lower-passage parental lines.
Q3: Can niraparib have off-target effects that influence my results?
A3: Yes, niraparib can exhibit off-target effects. Studies have shown that niraparib can interact with and inhibit several protein kinases, such as DYRK1A.[10][11] These off-target activities could contribute to observed cellular effects beyond PARP inhibition and may be responsible for certain side effects like hypertension.[11][12] When interpreting unexpected results, it is important to consider that not all observed effects may be solely due to PARP-1/2 inhibition.[10]
Q4: Is niraparib's effect strictly limited to cells with BRCA mutations?
A4: While niraparib is particularly effective in cells with BRCA mutations due to synthetic lethality, it has also demonstrated activity in cells without BRCA mutations (BRCA wild-type).[4][7] The rationale is that other defects in homologous recombination repair, sometimes referred to as "BRCAness" or homologous recombination deficiency (HRD), can also sensitize cells to PARP inhibitors.[13] However, higher concentrations of niraparib may be required to achieve efficacy in BRCA wild-type tumors compared to BRCA-mutated ones.[14]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Symptom: You are performing a dose-response experiment with niraparib, and there is significant well-to-well variability or poor reproducibility between experiments.
Issue 2: Niraparib Appears Less Potent Than Expected
Symptom: The IC50 value you calculate is significantly higher (less potent) than what is reported in the literature for your cell line.
-
Confirm Cell Line Identity and Status:
-
Action: Perform STR profiling to confirm the identity of your cell line.
-
Action: If applicable, sequence the BRCA1/2 genes to confirm the expected mutation status. Genetic drift can occur in long-term culture.
-
-
Evaluate Drug Stability and Activity:
-
Action: Prepare fresh niraparib stock solutions from a reliable source. Niraparib is typically dissolved in DMSO.[15]
-
Action: Test the compound in a well-characterized, sensitive cell line (e.g., a known BRCA-mutant line) as a positive control to confirm its biological activity.
-
-
Optimize Assay Duration:
-
Check Cell Culture Media Components:
-
Action: Ensure that components in your cell culture media (e.g., certain serum lots) are not interfering with niraparib's activity or stability. Test different lots of serum if variability persists.
-
Data Presentation: Niraparib IC50 Values
The half-maximal inhibitory concentration (IC50) of niraparib varies significantly depending on the cell line's genetic background, particularly its homologous recombination repair status.
| Cell Line | Cancer Type | BRCA Status | Reported IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic | Proficient | 26 | [7] |
| PANC-1 | Pancreatic | Proficient | 50 | [7] |
| Capan-1 | Pancreatic | BRCA2-deficient | ~15 | [7] |
| OVCAR8 | Ovarian | Proficient | ~20 | [7] |
| PEO1 | Ovarian | BRCA2-mutant | ~28 | [7] |
| UWB1.289 | Ovarian | BRCA1-mutant | 21.34 | [5][6] |
| UWB1.289+BRCA1 | Ovarian | Wild-Type (Reconstituted) | 58.98 | [5][6] |
| MDA-MB-436 | Breast | BRCA1-mutant | 3.2 | [17] |
| MDA-MB-231 | Breast | Wild-Type | ≤20 | [17] |
| DLD-1 | Colon | Wild-Type | >4 | [18] |
| DT40 | Chicken Lymphoblastoma | BRCA1-mutant | 0.024 | [18] |
Note: IC50 values are highly context-dependent and can vary based on the specific assay conditions used in each study.
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay
This protocol outlines a general method for determining the IC50 of niraparib using a luminescent-based cell viability assay like CellTiter-Glo®.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 3,000 cells/well).[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution series of niraparib in the appropriate cell culture medium. A typical concentration range might be 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the cell plate and add 100 µL of the drug-containing medium to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the niraparib concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: In Vitro PARP Inhibition Assay
This protocol describes a method to measure the enzymatic activity of PARP and its inhibition by niraparib using a colorimetric or fluorometric assay kit.
-
Reagent Preparation:
-
Prepare assay buffer, activated DNA, β-NAD+, and PARP enzyme according to the manufacturer's instructions (e.g., Sigma-Aldrich PARP Assay Kit).[19]
-
Prepare a serial dilution of niraparib in the assay buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Add the assay buffer to all wells.
-
Add the niraparib dilutions or vehicle control to the appropriate wells.
-
Add the PARP enzyme to all wells except the negative control.
-
Add activated DNA to all wells to stimulate PARP activity.
-
Initiate the reaction by adding β-NAD+ to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction.[20]
-
Stop the reaction and perform the detection steps as per the kit's protocol. This typically involves washing steps followed by the addition of a streptavidin-HRP conjugate and a colorimetric or fluorometric substrate.[20]
-
-
Data Analysis:
-
Read the absorbance or fluorescence on a plate reader.
-
Subtract the background signal (negative control) from all readings.
-
Calculate the percent inhibition for each niraparib concentration relative to the vehicle control (100% activity).
-
Plot percent inhibition against the log of the niraparib concentration to determine the IC50.
-
Visualizations
Niraparib Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. ascopubs.org [ascopubs.org]
- 12. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Treatment with the PARP inhibitor, niraparib, sensitizes colorectal cancer cell lines to irinotecan regardless of MSI/MSS status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. interchim.fr [interchim.fr]
Niraparib In Vivo Toxicity Management: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the PARP inhibitor niraparib in in vivo experiments.
Troubleshooting Guides
Proactive management of adverse events is crucial for maintaining the integrity of in vivo studies involving niraparib. The following guides provide structured protocols for identifying and mitigating common toxicities.
Individualized Starting Dose (ISD) Strategy
To minimize hematological toxicities, an individualized starting dose (ISD) based on baseline body weight and platelet count is recommended over a fixed starting dose.[1][2][3] This approach has been shown to reduce the incidence of severe adverse events without compromising efficacy.[1][2]
Experimental Protocol: Determination of Individualized Starting Dose
-
Baseline Assessment: Prior to the first dose of niraparib, determine the animal's body weight and obtain a complete blood count (CBC) to establish the baseline platelet count.
-
Dose Calculation:
-
Administration: Administer niraparib orally, once daily, at approximately the same time each day. Administration at bedtime may help reduce nausea.[5]
Management of Hematological Toxicities
Hematological adverse events, particularly thrombocytopenia, anemia, and neutropenia, are the most common toxicities associated with niraparib.[6][7] Regular monitoring and prompt dose modification are essential.
Experimental Protocol: Monitoring and Management of Hematological Toxicities
-
Monitoring Frequency:
-
Dose Interruption and Reduction Criteria: If hematological toxicities are observed, follow the dose modification guidelines in the tables below. Withhold niraparib for a maximum of 28 days or until the toxicity resolves to Grade 1 or baseline levels.[4] If the toxicity does not resolve within 28 days, discontinuation of niraparib should be considered.[4]
Table 1: Dose Reduction Schedule
| Starting Dose | First Dose Reduction | Second Dose Reduction |
| 300 mg/day | 200 mg/day | 100 mg/day |
| 200 mg/day | 100 mg/day | Discontinue if further reduction is needed |
Data sourced from multiple clinical trial protocols.[4][8]
Table 2: Management of Thrombocytopenia
| Platelet Count | Action |
| <100,000/μL (First Occurrence) | Withhold niraparib. Resume at the same or a reduced dose once platelet count is ≥100,000/μL. If the count was <75,000/μL, resume at a reduced dose.[4] |
| <100,000/μL (Second Occurrence) | Withhold niraparib. Resume at a reduced dose once platelet count is ≥100,000/μL.[4] |
Table 3: Management of Neutropenia
| Neutrophil Count | Action |
| <1,000/μL | Withhold niraparib. Resume at a reduced dose once neutrophil count is ≥1,500/μL.[4] |
Table 4: Management of Anemia
| Hemoglobin Level | Action |
| <8 g/dL | Withhold niraparib. Resume at a reduced dose once hemoglobin is ≥9 g/dL.[4] |
Table 5: Incidence of Grade ≥3 Hematologic Toxicities with Fixed vs. Individualized Starting Dose (PRIMA Trial)
| Adverse Event | Fixed Starting Dose (300 mg) | Individualized Starting Dose |
| Thrombocytopenia | 48.3% | 21.3% |
| Anemia | Not specified | Not specified |
| Neutropenia | Not specified | Not specified |
| Any Grade ≥3 TEAE | 75.9% | 60.4% |
Data from the PRIMA study, highlighting a significant reduction in hematologic toxicities with the ISD approach.[1]
Management of Non-Hematological Toxicities
Common non-hematological adverse events include nausea, vomiting, fatigue, and hypertension.[8]
Experimental Protocol: Management of Non-Hematological Toxicities
-
Nausea/Vomiting: Administering niraparib at bedtime may alleviate these symptoms.[5] If symptoms persist, consider antiemetic prophylaxis.
-
Fatigue: Monitor for signs of fatigue and provide supportive care as needed.
-
Hypertension: Monitor blood pressure weekly for the first two months, then monthly.[5] If hypertension occurs, it should be managed with standard antihypertensive therapy, and a dose reduction of niraparib may be necessary.[5]
-
Persistent Grade ≥3 Toxicity: For any Grade 3 or higher non-hematological toxicity that persists despite supportive care, withhold niraparib for up to 28 days until resolution. Resume at a reduced dose.[8]
Visualizations
Logical Workflow for Niraparib Dose Modification
Caption: Decision tree for initiating and adjusting niraparib dosage.
Signaling Pathway of PARP Inhibition
Caption: PARP inhibition leads to synthetic lethality in HR-deficient cells.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the individualized starting dose for niraparib?
A1: Retrospective analyses of the NOVA clinical trial revealed that patients with a lower body weight (<77 kg) or a lower baseline platelet count (<150,000/μL) were at a higher risk of developing grade ≥3 thrombocytopenia. The individualized starting dose of 200 mg for these patients was implemented to reduce the incidence of hematological toxicities while maintaining efficacy.[1][2]
Q2: Can the dose of niraparib be escalated if it is well-tolerated at a lower starting dose?
A2: Yes, for patients who start at the 200 mg/day dose and tolerate it well without significant toxicity, dose escalation to 300 mg/day in subsequent cycles may be considered.[5]
Q3: What is the molecular mechanism behind niraparib-induced hematological toxicity?
A3: The exact molecular mechanism is still under investigation. However, it is understood that PARP inhibitors, including niraparib, can "trap" the PARP enzyme on DNA. This PARP trapping is cytotoxic, not only to cancer cells but also to healthy, rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow. This can lead to bone marrow suppression, resulting in thrombocytopenia, anemia, and neutropenia.
Q4: How should I manage a missed dose or vomiting after taking niraparib?
A4: If a dose is missed or the subject vomits after taking niraparib, an additional dose should not be administered. The next dose should be taken at the regularly scheduled time.[5]
Q5: Are there any specific recommendations for patients with hepatic impairment?
A5: Yes, for patients with moderate hepatic impairment, a reduced starting dose of 200 mg once daily is recommended, regardless of body weight or platelet count.[4] Patients should be closely monitored for hematological toxicity.
Q6: Does dose reduction of niraparib compromise its efficacy?
A6: Several studies, including analyses of the PRIMA and NOVA trials, have shown that dose reductions to manage toxicities do not appear to negatively impact the progression-free survival benefit of niraparib.[1]
Q7: What are the recommendations for discontinuing niraparib due to toxicity?
A7: If a further dose reduction below 100 mg/day is required, niraparib should be discontinued.[4][8] Discontinuation should also be considered if hematological toxicities do not resolve within 28 days of dose interruption.[4]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Severe thrombocytopenia induced by niraparib in ovarian cancer patients: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world TRAE association between niraparib and platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Paper: Priming of Megakaryopoiesis and Platelet Production through DNA Damage Repair Inhibition [ash.confex.com]
Technical Support Center: Investigating Acquired Resistance to Niraparib
Welcome to the technical support center for researchers investigating mechanisms of acquired resistance to the PARP inhibitor, niraparib. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary established mechanisms of acquired resistance to niraparib?
A1: Acquired resistance to niraparib is a multifaceted issue involving several key cellular changes. The most commonly observed mechanisms include:
-
Restoration of Homologous Recombination (HR) Function: This is a primary driver of resistance. It can occur through secondary or "reversion" mutations in BRCA1 or BRCA2 genes that restore the open reading frame and produce a functional protein. Other mechanisms, such as the loss of factors that inhibit HR (e.g., 53BP1), can also contribute.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump niraparib out of the cancer cell, reducing its intracellular concentration and efficacy.
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from collapse, a key cytotoxic effect of PARP inhibitors. This stabilization can occur independently of HR restoration and involves various proteins that protect the fork from degradation.
-
Alterations in PARP1: While less common, mutations in the PARP1 gene itself can reduce the trapping efficiency of niraparib, a critical component of its anti-cancer activity. Changes in PARP1 expression levels may also play a role.
Q2: How can I develop a niraparib-resistant cell line model for my studies?
A2: Developing a niraparib-resistant cell line is typically achieved through continuous, long-term exposure to the drug. The general approach involves:
-
Starting with a sensitive parental cell line: Choose a cell line known to be initially sensitive to niraparib (e.g., an ovarian or breast cancer line with a BRCA1/2 mutation).
-
Dose escalation: Begin by treating the cells with a low concentration of niraparib (e.g., below the IC50) and gradually increase the dose over several weeks to months as the cells adapt and become more resistant.
-
Monitoring resistance: Periodically assess the IC50 of the cell population to track the development of resistance. A significant increase in the IC50 value compared to the parental line indicates acquired resistance.
-
Clonal selection: Once a resistant population is established, you may want to isolate single-cell clones to obtain a more homogenous resistant cell line for mechanistic studies.
Common challenge: A common issue is the slow development of resistance or the death of the entire cell population. Troubleshooting tip: Start with a very low dose of niraparib and increase it in small increments, allowing the cells sufficient time to adapt at each concentration.
Q3: Are there patient-derived xenograft (PDX) models available for studying niraparib resistance?
A3: Yes, patient-derived xenograft (PDX) models are valuable tools for studying niraparib resistance in a more clinically relevant setting. These models are developed by implanting tumor tissue from a patient into immunodeficient mice. PDX models have been shown to retain the primary histological and genetic features of the original tumor and can be used to test drug efficacy and investigate resistance mechanisms.[1][2] Several studies have utilized PDX models to correlate treatment response with clinical data and to identify biomarkers of sensitivity and resistance to PARP inhibitors, including niraparib.[1]
Troubleshooting Guides
Investigating BRCA Reversion Mutations
Issue: Difficulty in detecting BRCA1/2 reversion mutations in your niraparib-resistant cell line.
Troubleshooting Steps:
-
Q: Am I using the right technique?
-
Q: Is my DNA quality sufficient?
-
A: Ensure you are starting with high-quality genomic DNA. Poor DNA quality can lead to PCR failure or sequencing artifacts. Use a spectrophotometer or fluorometer to assess DNA purity and concentration.
-
-
Q: Are my PCR primers optimal?
-
A: Design primers that flank the original BRCA1/2 mutation site. Ensure the primers are specific and efficient. Test them on the parental cell line first to confirm amplification of the correct region.
-
-
Q: Could the reversion be a rare event?
-
A: Reversion mutations may only be present in a sub-population of your resistant cells. Consider using a more sensitive technique like digital PCR (dPCR) or deep sequencing to detect rare alleles.
-
Assessing Increased Drug Efflux
Issue: Inconsistent results when measuring the expression and function of the ABCB1 transporter.
Troubleshooting Steps:
-
Q: How can I reliably measure ABCB1 expression?
-
Q: My expression data doesn't correlate with resistance. What should I check?
-
A: Increased expression does not always equate to increased function. It is crucial to perform a functional assay. The rhodamine 123 or calcein-AM efflux assay is a standard method to measure the activity of P-glycoprotein.
-
-
Q: How can I confirm that ABCB1 is responsible for the observed resistance?
-
A: Use a specific inhibitor of ABCB1, such as verapamil or elacridar, in your cell viability assays.[14] If the inhibitor re-sensitizes your resistant cells to niraparib, it strongly suggests that ABCB1-mediated efflux is a key resistance mechanism.
-
Analyzing Replication Fork Stability
Issue: Difficulty in performing and interpreting the DNA fiber assay to assess replication fork stability.
Troubleshooting Steps:
-
Q: What is the basic principle of the DNA fiber assay?
-
A: This technique involves sequentially labeling replicating DNA with two different halogenated nucleotides (e.g., CldU and IdU). The lengths of the labeled tracks on individual DNA fibers are then visualized by immunofluorescence and measured to assess replication fork speed and stability.[14][15][16][17][18]
-
-
Q: I am getting inconsistent fiber lengths. What could be the cause?
-
A: Inconsistent labeling times, cell cycle synchronization issues, or problems with the DNA spreading technique can all lead to variability. Ensure precise timing of the nucleotide pulses and that your cells are in the logarithmic growth phase. The spreading technique requires practice to achieve consistent, well-separated fibers.
-
-
Q: How do I interpret the results in the context of niraparib resistance?
-
A: In niraparib-sensitive cells (especially those with BRCA mutations), PARP inhibition leads to replication fork stalling and degradation, which can be observed as shorter DNA tracks or an asymmetry in bidirectional forks. In resistant cells with stabilized forks, you would expect to see longer, more stable replication tracks, similar to what is observed in untreated or parental cells.
-
Quantitative Data Summary
Table 1: Representative IC50 Values for Niraparib in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | Resistance Status | Niraparib IC50 (µM) | Fold Change in Resistance | Reference |
| UWB1.289 | BRCA1-mutant | Sensitive | ~0.02 | - | [19] |
| UWB1.289+BRCA1 | BRCA1-wildtype | Sensitive | ~0.06 | - | [19] |
| PEO1 | BRCA2-mutant | Sensitive | ~0.007 | - | [19] |
| Olres-UWB1.289 | BRCA1-mutant | Olaparib-Resistant | ~0.05 | ~2.5 | [20] |
| Olres-UWB1.289+BRCA1 | BRCA1-wildtype | Olaparib-Resistant | ~0.2 | ~3.3 | [20] |
Note: IC50 values can vary between studies and experimental conditions. This table provides representative examples.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of niraparib.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of niraparib in culture medium. Remove the old medium from the cells and add the niraparib dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[21][22][23][24]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the niraparib concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Experimental workflow for investigating niraparib resistance.
Caption: Key signaling pathways in niraparib action and resistance.
References
- 1. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Screening Workflow for Mutations in the BRCA1 and BRCA2 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable method for the detection of BRCA1 and BRCA2 mutations in fixed tumour tissue utilising multiplex PCR-based targeted next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Review: Comprehensive Methods for Detecting BRCA1 and BRCA2 Mutations in Breast and Ovarian Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. Real-time quantitative RT-PCR [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. arigobio.com [arigobio.com]
- 11. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. scbt.com [scbt.com]
- 14. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]
- 19. jcancer.org [jcancer.org]
- 20. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Addressing Hematologic Toxicities of Niraparib in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematologic toxicities during preclinical studies with niraparib. The information is presented in a question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
General Information
Q1: What are the primary hematologic toxicities associated with niraparib in preclinical research?
A1: In preclinical animal models, the most consistently observed hematologic toxicities with niraparib administration are thrombocytopenia (a decrease in platelet count), neutropenia (a decrease in neutrophil count), and anemia (a decrease in red blood cell count and hemoglobin).[1] These toxicities are a direct consequence of niraparib's mechanism of action and are generally dose-dependent.
Q2: What is the underlying mechanism of niraparib-induced hematologic toxicity?
A2: Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are crucial for the repair of DNA single-strand breaks (SSBs).[2][3] In rapidly proliferating cells, such as hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. This accumulation of DNA damage activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis of HSPCs, which in turn results in decreased production of mature blood cells (cytopenias).[4][5]
Q3: Are there specific hematopoietic lineages that are more sensitive to niraparib?
A3: While all hematopoietic lineages can be affected, thrombocytopenia is often the most prominent and dose-limiting toxicity observed. This is attributed to the high sensitivity of megakaryocyte progenitors, the precursors to platelets, to PARP inhibition.
Troubleshooting Common Experimental Issues
Q4: We are observing a high incidence of mortality in our mouse model at our planned niraparib dose due to severe myelosuppression. What steps can we take?
A4: This is a common challenge. Consider the following strategies:
-
Dose-Response Study: If not already performed, conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Hematologic toxicities are dose-dependent, and a lower dose may still achieve the desired biological effect on the tumor with more manageable side effects.[6]
-
Individualized Dosing: A strategy adapted from clinical practice is to base the starting dose on the animal's baseline body weight and/or platelet count. This may help mitigate severe toxicity in more susceptible animals.[1]
-
Supportive Care: For neutropenia, consider the prophylactic or therapeutic administration of Granulocyte-Colony Stimulating Factor (G-CSF). For anemia, erythropoietin (EPO) can be used. These interventions should be carefully controlled and reported in your study design.
Q5: Our in vitro colony-forming unit (CFU) assays show a significant decrease in all colony types with niraparib treatment. How can we investigate the specific lineage affected most?
A5: A general decrease in all colony types is expected. To dissect the lineage-specific effects:
-
Morphological Analysis: Carefully score the different colony types (CFU-GM for granulocyte/macrophage, BFU-E for erythroid, and CFU-GEMM for multipotential progenitors) to quantify the reduction in each lineage.
-
Flow Cytometry of Progenitors: Use multi-color flow cytometry on bone marrow from treated animals to quantify the depletion of specific hematopoietic progenitor populations (e.g., common myeloid progenitors, megakaryocyte-erythroid progenitors).
Q6: We are planning a long-term niraparib study. What monitoring plan should we implement for hematologic toxicities?
A6: For long-term studies, regular monitoring is crucial. A recommended schedule is:
-
Weeks 1-4: Weekly complete blood counts (CBCs).
-
Months 2-12: Monthly CBCs.
-
Thereafter: Periodic monitoring as clinically indicated by animal health.[7] This allows for early detection of cytopenias and implementation of dose modifications or supportive care as needed.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Niraparib on Hematologic Parameters in Rats (28-Day Oral Toxicity Study)
| Parameter | 5 mg/kg/day | 10 mg/kg/day | 50 mg/kg/day |
| Bone Marrow Cellularity | Minimal Decrease | Mild Decrease | Marked Atrophy/Depletion |
| Thymus, Spleen, Lymph Nodes | No significant effect | Minimal to Mild Atrophy | Marked Atrophy/Depletion |
| Peripheral Blood Cells | Minimal reductions | Mild reductions | Marked reductions in all lineages |
Data is a qualitative summary based on findings from the FDA Pharmacology Review.[8]
Table 2: Illustrative Example of Niraparib's Effect on Hematopoietic Progenitor Colonies (CFU Assay)
| Colony Type | Vehicle Control (Colonies per 10^4 cells) | Niraparib (IC50 concentration) (Colonies per 10^4 cells) | % Inhibition |
| CFU-GM | 50 ± 5 | 20 ± 3 | 60% |
| BFU-E | 40 ± 4 | 12 ± 2 | 70% |
| CFU-GEMM | 10 ± 2 | 2 ± 1 | 80% |
This table presents hypothetical data to illustrate the expected outcome of a CFU assay with niraparib, showing a potent inhibition of hematopoietic progenitor cell proliferation.
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis
-
Blood Collection: Collect 50-100 µL of peripheral blood from each animal into EDTA-coated microtubes at predetermined time points.
-
Analysis: Use a calibrated automated hematology analyzer to obtain counts for white blood cells (with differential), red blood cells, hemoglobin, hematocrit, and platelets.
-
Data Interpretation: Compare the mean values of each parameter between niraparib-treated and vehicle-treated groups. A significant decrease in any lineage indicates hematologic toxicity.
Protocol 2: Bone Marrow Analysis by Flow Cytometry
-
Sample Preparation: Harvest bone marrow from the femurs and tibias of euthanized animals. Create a single-cell suspension and lyse red blood cells.
-
Antibody Staining: Incubate bone marrow cells with a cocktail of fluorescently-labeled antibodies. A recommended panel for hematopoietic stem and progenitor cells (HSPCs) includes:
-
Lineage Cocktail (dump channel): Biotin-conjugated antibodies against CD3e, CD4, CD8, B220, Gr-1, Ter-119, followed by streptavidin-APC-Cy7.
-
HSPC Markers: c-Kit (CD117)-APC, Sca-1-PE-Cy7, CD34-FITC, CD16/32-PE.
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Gating Strategy: Gate on live, single cells, then on the Lineage-negative population. Within this gate, identify LSK (Lin-Sca-1+c-Kit+) cells, which are enriched for HSPCs. Further, delineate progenitor populations based on CD34 and CD16/32 expression.
Protocol 3: Colony-Forming Unit (CFU) Assay for Niraparib Toxicity
-
Cell Preparation: Prepare a single-cell suspension of bone marrow cells from control or niraparib-treated animals.
-
Plating: Mix 1x10^4 to 5x10^4 bone marrow cells with a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, EPO). If testing the direct effect of niraparib in vitro, add various concentrations of niraparib to the medium.
-
Incubation: Plate the mixture into 35 mm dishes and incubate at 37°C with 5% CO2 for 7-14 days.
-
Colony Identification and Counting: Under an inverted microscope, identify and count the different types of colonies (CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Analysis: Express the results as the number of colonies per number of cells plated. Compare the colony numbers between treated and control groups to determine the inhibitory effect of niraparib.
Mandatory Visualizations
Caption: Mechanism of niraparib-induced myelosuppression.
Caption: Workflow for assessing hematologic toxicity.
Caption: Troubleshooting guide for managing cytopenias.
References
- 1. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Red ginseng prevents niraparib-induced myelosuppression in C57BL/6 mice via inhibiting p53-mediated upregulation of p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Minimizing Niraparib-Induced Gastrointestinal Effects in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage niraparib-induced gastrointestinal (GI) effects in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of niraparib observed in mice?
A1: Based on preclinical studies, the most commonly reported sign of gastrointestinal distress in mice treated with niraparib is body weight loss .[1][2] This is a general indicator of toxicity that can be associated with decreased food and water intake due to nausea, as well as diarrhea or constipation. While specific clinical signs like vomiting are difficult to measure in mice, decreased appetite and changes in stool consistency are observable indicators.
Q2: What is the proposed mechanism behind niraparib-induced gastrointestinal toxicity?
A2: Gastrointestinal toxicity from PARP inhibitors like niraparib is thought to be multifactorial. The primary mechanism of niraparib is the inhibition of PARP-1 and PARP-2 enzymes, which are crucial for DNA single-strand break repair.[3][4] This inhibition leads to an accumulation of DNA damage and cell death, particularly in rapidly dividing cells such as those in the gastrointestinal tract. This can disrupt the integrity of the intestinal lining. Additionally, off-target kinase inhibition by PARP inhibitors may also contribute to gastrointestinal side effects.[5]
Q3: At what doses are gastrointestinal effects typically observed in mice?
A3: The dose of niraparib that induces gastrointestinal effects in mice can vary depending on the mouse strain, the administration schedule, and the specific experimental conditions. However, studies have reported body weight loss at doses of 60 mg/kg administered once daily .[2] In some cases, dose reductions from 75 mg/kg to 67 mg/kg (administered twice daily for olaparib, a similar PARP inhibitor) were necessary due to significant body weight loss.[1] It is crucial to perform dose-range finding studies in your specific mouse model to determine the maximum tolerated dose (MTD).
Q4: How can I monitor for gastrointestinal toxicity in my mouse model?
A4: Consistent and thorough monitoring is critical. Key parameters to track include:
-
Body Weight: Daily or at least thrice-weekly measurement of body weight is essential to detect early signs of toxicity.
-
Food and Water Intake: Quantifying daily food and water consumption can provide insights into the appetite and hydration status of the mice.
-
Stool Consistency: Regular observation and scoring of stool consistency can help identify diarrhea or constipation. A standardized scoring system should be used for consistency.
-
General Clinical Observations: Daily monitoring for changes in posture (hunching), activity level, and fur condition (piloerection) can indicate general malaise possibly related to GI distress.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Niraparib-Treated Mice
Problem: Mice are experiencing a rapid or sustained decrease in body weight exceeding 15-20% of their baseline.
Possible Causes:
-
Dose is too high: The administered dose of niraparib may be above the maximum tolerated dose for the specific mouse strain and experimental conditions.
-
Dehydration and Malnutrition: Nausea, vomiting (or emetic-like responses in mice), and diarrhea can lead to reduced food and water intake.
-
Systemic Toxicity: Body weight loss can be a sign of broader systemic toxicity beyond the gastrointestinal tract.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Dose Reduction | If a mouse loses more than 15% of its initial body weight, consider reducing the niraparib dose by 25-50%. For example, if the initial dose was 50 mg/kg, reduce it to 37.5 mg/kg or 25 mg/kg. | Efficacy of the lower dose should be considered. It may be necessary to have a separate cohort to assess the anti-tumor effect at the reduced dose. |
| Dosing Holiday | If significant weight loss persists even after dose reduction, a temporary cessation of treatment ("dosing holiday") for 2-3 days may allow the mouse to recover. Resume treatment at a lower dose once body weight stabilizes or begins to increase. | The impact of a dosing holiday on tumor growth should be carefully monitored and documented. |
| Supportive Care | Provide supplemental hydration with subcutaneous injections of sterile saline (0.5-1.0 mL per 20g mouse) once or twice daily. Offer palatable, high-calorie food supplements or wet mash to encourage eating. | Ensure aseptic technique for all injections. Monitor for signs of fluid overload. |
Issue 2: Observable Diarrhea in the Cages
Problem: Mice are exhibiting loose, unformed, or watery stools.
Possible Causes:
-
Drug-induced enterotoxicity: Niraparib may be causing damage to the intestinal mucosa, leading to increased fluid secretion and malabsorption.
-
Changes in gut microbiota: The treatment may be altering the balance of intestinal bacteria.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Stool Consistency Scoring | Implement a daily stool scoring system to quantify the severity of diarrhea. A common scoring system is: 0 = normal, well-formed pellets; 1 = soft, formed pellets; 2 = very soft, unformed stool; 3 = watery diarrhea. | Consistent scoring by the same trained personnel is crucial for data reliability. |
| Dietary Fiber Supplementation | Consider providing a diet with a higher fiber content. Soluble fibers can help absorb excess water in the intestine. | Introduce any dietary changes gradually to avoid further gastrointestinal upset. |
| Probiotics | While not specifically tested with niraparib in mice, probiotics have been shown to ameliorate chemotherapy-induced diarrhea in some preclinical models. Consider administering a commercially available probiotic for rodents in the drinking water. | The specific strain and dose of probiotic may need to be optimized. |
Issue 3: Suspected Nausea and Decreased Food Intake
Problem: Mice are eating significantly less, leading to weight loss, but do not have overt diarrhea.
Possible Causes:
-
Niraparib-induced nausea: A common side effect in human patients, which is difficult to directly measure in mice.
-
General malaise: The drug may be causing a general feeling of sickness.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Pica Assessment (Kaolin Intake) | Pica, the consumption of non-nutritive substances, is a surrogate marker for nausea in rodents. Provide a pre-weighed amount of kaolin (a type of clay) in a separate dish in the cage. Measure the amount of kaolin consumed daily. An increase in kaolin consumption in the niraparib-treated group compared to controls suggests nausea. | Baseline kaolin intake should be established before starting treatment. |
| Antiemetic Co-administration | Consider the prophylactic use of an antiemetic agent, such as a 5-HT3 receptor antagonist (e.g., ondansetron). The dose and timing of the antiemetic should be optimized. For example, administer the antiemetic 30-60 minutes before niraparib dosing. | The potential for drug-drug interactions between the antiemetic and niraparib should be considered. |
| Palatable Diet | Offer a more palatable diet, such as a high-fat diet or a diet with added sweeteners (if appropriate for the experimental model), to encourage food intake. | Ensure the modified diet does not interfere with the study's objectives. |
Data Presentation
Table 1: Niraparib Dosing and Observed Effects in Mouse Models
| Mouse Strain | Tumor Model | Niraparib Dose (mg/kg, once daily) | Observed Effects on Body Weight | Reference |
| BALB/c nude | OVC134 ovarian xenograft | 20, 40 | Not specified | [2] |
| BALB/c nude | OVC134 ovarian xenograft | 60 (reduced to 50 after 4 days) | Body weight loss, 3 mice died | [2] |
| Nude | MDA-MB-436 TNBC xenograft | 75 | Not specified | [1] |
| N/A | Capan-1 pancreatic cancer xenograft | 45 | Not specified | [2] |
| C57BL/6 | ID8 ovarian cancer | 50 (intraperitoneally for 3 days) | No significant difference compared to control | [6] |
Experimental Protocols
Protocol 1: Assessment of Stool Consistency
-
Housing: House mice individually or in small groups on a solid surface (e.g., a cage liner) for a defined period each day to allow for fresh stool collection.
-
Observation: Observe the droppings for their form and consistency.
-
Scoring: Assign a score based on a standardized scale:
-
Score 0: Normal, well-formed, firm pellets.
-
Score 1: Soft, formed pellets that may lose their shape when handled.
-
Score 2: Very soft, unformed stool (paste-like).
-
Score 3: Watery, liquid diarrhea.
-
-
Data Recording: Record the score for each mouse or cage daily at the same time.
Protocol 2: Pica Assay for Nausea Assessment
-
Materials: Kaolin clay pellets, food hopper with a divider (or a separate dish for kaolin).
-
Acclimation: For at least 3 days prior to the start of the experiment, provide mice with both their regular chow and kaolin pellets to acclimate them.
-
Baseline Measurement: For 2-3 days before niraparib administration, measure the daily consumption of both chow and kaolin for each mouse to establish a baseline.
-
Treatment and Measurement: Begin niraparib treatment. Continue to measure the daily consumption of both chow and kaolin.
-
Analysis: An increase in kaolin consumption and a concurrent decrease in chow consumption in the niraparib-treated group compared to the vehicle control group is indicative of pica and suggests a state of nausea.
Visualizations
Caption: Experimental workflow for monitoring and managing niraparib-induced GI effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Risk of selected gastrointestinal toxicities associated with poly (ADP-ribose) polymerase (PARP) inhibitors in the treatment of ovarian cancer: a meta-analysis of published trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Niraparib Versus Olaparib in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The advent of poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways. Among the front-runners in this class are niraparib and olaparib, both potent inhibitors of PARP-1 and PARP-2 enzymes. While clinically approved and effective, their preclinical profiles reveal important distinctions in efficacy, pharmacokinetics, and mechanism of action that can inform future research and clinical development. This guide provides an objective comparison of niraparib and olaparib in preclinical cancer models, supported by experimental data.
At a Glance: Key Preclinical Differences
| Feature | Niraparib | Olaparib | Key Takeaway |
| Primary Mechanism | PARP-1/2 inhibition and potent PARP trapping | PARP-1/2 inhibition and PARP trapping | Both drugs share a primary mechanism, but differ in their PARP trapping efficiency. |
| PARP Trapping Potency | More potent than olaparib in trapping PARP onto DNA in cultured cells.[1] | Less potent PARP trapping compared to niraparib.[1] | Niraparib's stronger trapping may contribute to its efficacy, especially in certain contexts. |
| Pharmacokinetics | Higher tumor and brain exposure compared to plasma levels.[2] | Lower tumor exposure relative to plasma levels; limited brain penetration.[2] | Niraparib's favorable tissue distribution may lead to greater target engagement in tumors. |
| Efficacy in BRCA-mutant Models | Similar high efficacy to olaparib. | High efficacy. | Both drugs are highly effective in models with BRCA mutations. |
| Efficacy in BRCA-wild-type Models | Demonstrates more potent tumor growth inhibition.[2] | Shows minimal to modest tumor growth inhibition. | Niraparib's superior pharmacokinetics may contribute to its enhanced activity in the absence of BRCA mutations. |
In Vitro Efficacy: A Comparative Look at Cellular Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the IC50 values for niraparib and olaparib across various breast and ovarian cancer cell lines.
Breast Cancer Cell Lines
| Cell Line | BRCA Status | Niraparib IC50 (µM) | Olaparib IC50 (µM) | Reference |
| MDA-MB-436 | BRCA1 mutant | 3.2 | 4.7 | [3] |
| MDA-MB-231 | BRCA wild-type | ≤20 | ≤20 | [3] |
| MDA-MB-468 | BRCA wild-type | <10 | <10 | [3] |
| BT549 | BRCA wild-type | 7 | - | [3] |
| HCC1143 | BRCA wild-type | 9 | - | [3] |
| HCC70 | BRCA wild-type | 4 | - | [3] |
| HCC1806 | BRCA wild-type | - | 1.2 | [3] |
| MCF-7 | BRCA wild-type | ~5.4 | ~11 | [3] |
| BT474 | BRCA wild-type | ~13 | - | [3] |
Note: A direct comparison in the same study for all cell lines was not available. Data is compiled from studies where at least one of the drugs was tested.
Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | Niraparib IC50 (µM) | Olaparib IC50 (µM) | Reference |
| PEO1 | BRCA2 mutant | 7.487 | - | [4] |
| UWB1.289 | BRCA1 mutant | 21.34 | - | [4] |
| UWB1.289 + BRCA1 | BRCA1 reconstituted | 58.98 | - | [4] |
| A2780 | BRCA wild-type | Not statistically different | Not statistically different | |
| Kuramochi | BRCA wild-type | ~10 | ~10 | [5] |
| OVCAR-3 | BRCA wild-type | ~1 | ~1 | [5] |
| OVCAR-4 | BRCA2 mutant | ~1 | ~1 | [5] |
| OVCAR-8 | BRCA wild-type | ~10 | ~10 | [5] |
| SKOV3 | BRCA wild-type | ~10 | ~10 | [5] |
Note: Some studies reported similar sensitivities without providing exact IC50 values. Data is compiled to provide a comparative overview.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of therapeutic agents in a living system. The data below compares the in vivo efficacy of niraparib and olaparib in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
| Tumor Model | Cancer Type | BRCA Status | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| OVC134 PDX | Ovarian | wild-type | Niraparib | 58% | |
| OVC134 PDX | Ovarian | wild-type | Olaparib | Minimal effect | |
| A2780 CDX | Ovarian | wild-type | Niraparib | 56.4% | |
| A2780 CDX | Ovarian | wild-type | Olaparib | 15.6% | |
| Capan-1 (intracranial) | Pancreatic | BRCA2 mutant | Niraparib | 62% | [1] |
| Capan-1 (intracranial) | Pancreatic | BRCA2 mutant | Olaparib | -19% (tumor growth) | [1] |
| Capan-1 (subcutaneous) | Pancreatic | BRCA2 mutant | Niraparib | 53% | [1] |
| Capan-1 (subcutaneous) | Pancreatic | BRCA2 mutant | Olaparib | 27% | [1] |
| MDA-MB-436 CDX | Breast | BRCA1 mutant | Niraparib | Similar regression | |
| MDA-MB-436 CDX | Breast | BRCA1 mutant | Olaparib | Similar regression |
Mechanism of Action: PARP Inhibition and Trapping
Both niraparib and olaparib function by inhibiting the enzymatic activity of PARP-1 and PARP-2, which are crucial for the repair of DNA single-strand breaks (SSBs). The inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into toxic double-strand breaks (DSBs). In cancer cells with a deficient homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.
Beyond catalytic inhibition, a key differentiator between PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription. Preclinical studies have shown that niraparib is approximately twice as potent as olaparib in trapping PARP onto DNA in cultured cancer cells.[1] This enhanced trapping efficiency may contribute to niraparib's greater efficacy, particularly in tumors that are not reliant on BRCA mutations for their HR deficiency.
Caption: PARP1 signaling in DNA damage repair and the dual mechanism of PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments used to evaluate niraparib and olaparib.
In Vivo Xenograft Study
A typical workflow for assessing the in vivo efficacy of PARP inhibitors in a subcutaneous xenograft model is as follows:
Caption: A generalized workflow for a preclinical in vivo xenograft study.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Niraparib, olaparib, or a vehicle control are administered orally, typically once or twice daily, at predetermined doses.
-
Monitoring: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (length x width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Cell Viability (MTT) Assay
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of niraparib or olaparib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
Clonogenic Survival Assay
Methodology:
-
Cell Seeding: A low density of cells is seeded into 6-well plates to allow for the formation of distinct colonies.
-
Drug Treatment: Cells are treated with varying concentrations of niraparib or olaparib for a defined period (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining: Colonies are fixed with a solution such as methanol and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The surviving fraction is calculated for each treatment condition relative to the vehicle control.
Conclusion
In preclinical cancer models, both niraparib and olaparib demonstrate significant anti-tumor activity, particularly in the context of homologous recombination deficiency. However, key differences in their pharmacokinetic profiles and PARP trapping abilities appear to translate into differential efficacy, especially in BRCA-wild-type settings. Niraparib's superior tumor and brain penetration, coupled with its more potent PARP trapping, may provide a therapeutic advantage in a broader range of tumors. These preclinical findings underscore the importance of considering the distinct properties of each PARP inhibitor in the design of future clinical trials and the selection of patients most likely to benefit from these targeted therapies. Further research into the nuances of their mechanisms of action will continue to refine our understanding and application of this important class of anti-cancer agents.
References
- 1. oncotarget.com [oncotarget.com]
- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. spandidos-publications.com [spandidos-publications.com]
Niraparib's Potency Across Cancer Cell Lines: A Comparative Analysis of IC50 Values
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of niraparib's half-maximal inhibitory concentration (IC50) values across various cancer cell lines. This document summarizes key experimental data, outlines detailed protocols for IC50 determination, and visualizes the underlying signaling pathways.
Niraparib, a potent and highly selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, has demonstrated significant antitumor activity in cancers with deficiencies in DNA damage repair pathways.[1][2] Its primary mechanism of action involves inhibiting PARP-mediated DNA repair, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with pre-existing DNA repair defects like BRCA1 or BRCA2 mutations.[3][4][5] This principle is known as synthetic lethality.[6] Recent studies have also uncovered a secondary mechanism where niraparib interferes with the SRC/STAT3 signaling pathway, contributing to its apoptotic effects in tumor cells, irrespective of their BRCA mutation status.[6][7]
Comparative IC50 Values of Niraparib
The following table summarizes the IC50 values of niraparib in various cancer cell lines as reported in recent studies. This data highlights the differential sensitivity of cancer cells to niraparib, often correlated with their genetic background, particularly the status of DNA repair genes.
| Cancer Type | Cell Line | BRCA Status | Niraparib IC50 (µM) | Reference |
| Pancreatic Cancer | MIA PaCa-2 | BRCA1/2-proficient | 26 | [7] |
| PANC-1 | BRCA1/2-proficient | 50 | [7] | |
| Capan-1 | BRCA2-deficient | ~15 | [7] | |
| CAPAN-1 | BRCA2 mutant | 0.09 | [2] | |
| Ovarian Cancer | OVCAR8 | Not Specified | ~20 | [7] |
| PEO1 | Not Specified | ~28 | [7] | |
| PEO1 | BRCA2 mutation | 7.487 | [8][9] | |
| UWB1.289 | BRCA1 mutation | 21.34 | [8][9] | |
| UWB1.289+BRCA1 | Wild-type BRCA1 | 58.98 | [8][9] | |
| SKOV3 | Not Specified | Dose-dependent decrease in proliferation | [10] | |
| A2780 | Not Specified | Dose-dependent decrease in proliferation | [10] | |
| Breast Cancer | MDA-MB-436 | BRCA1 mutant | 0.018 | [2] |
| Colon Cancer | HCT-116 | Not Specified | 9.29 | [11] |
| RKO | Not Specified | Higher than HCT-116 | [11] | |
| Lung Cancer | A549 (transfected with BRCA2 shRNA) | BRCA2-deficient | 0.011 | [2] |
| Cervical Cancer | HeLa | BRCA1-silenced | EC50 = 0.004 | [2] |
Experimental Protocols for IC50 Determination
The determination of IC50 values is a critical step in assessing the potency of a drug. The following are detailed methodologies for common assays cited in the referenced studies.
Cell Viability Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay:
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Cells are seeded at a density of 3,000 cells per well in 96-well plates.[7]
-
Treatment: The day after seeding, cells are treated with either DMSO (as a control) or varying concentrations of niraparib.[7]
-
Incubation: The treated cells are incubated for a specified period, typically 48 hours.[7]
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[7]
-
Data Acquisition: Luminescence is measured using a multi-mode reader, such as the Cytation 5 Cell Imaging Multi-Mode Reader.[7]
-
Analysis: The IC50 value, the concentration of drug that inhibits cell viability by 50%, is calculated from the dose-response curve.[12]
2. MTS Assay:
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells into a colored formazan product.
-
Cell Seeding and Treatment: Ovarian cancer cell lines (PEO1, UWB1.289, and UWB1.289+BRCA1) are treated with niraparib at concentrations of 0, 1, 5, and 25 µM.[8][9]
-
Incubation: Cells are incubated with the drug for 24 hours.[9]
-
MTS Reagent Addition: The MTS reagent is added to each well.
-
Incubation and Absorbance Measurement: After an incubation period, the absorbance of the formazan product is measured, which is directly proportional to the number of living cells.
-
Analysis: The IC50 values are determined from the resulting dose-response curves.[8][9]
3. Cell Counting Kit (CCK)-8 Assay:
Similar to the MTS assay, the CCK-8 assay is a colorimetric assay for the determination of cell viability.
-
Cell Seeding: Cells are plated at a density of 5,000 cells per well in 96-well plates.[10]
-
Treatment: Cells are incubated with niraparib at concentrations ranging from 0 to 40 µM for 24 or 48 hours.[10]
-
CCK-8 Addition and Incubation: 10µL of CCK-8 solution is added to each well, followed by a 2-hour incubation at 37°C in a 5% CO2 incubator.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm.[10]
-
Analysis: The IC50 is calculated based on the dose-dependent decrease in cell proliferation.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by niraparib and a typical experimental workflow for IC50 determination.
Caption: Niraparib's primary mechanism of action: PARP inhibition leading to synthetic lethality.
Caption: Niraparib's secondary mechanism: Interference with the SRC/STAT3 signaling pathway.
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 7. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Niraparib and Rucaparib in PARP Trapping
A deep dive into the comparative PARP trapping efficiencies of niraparib and rucaparib reveals subtle yet significant differences that influence their clinical application. While both are potent PARP inhibitors, their ability to trap PARP enzymes on DNA—a key mechanism of their antitumor activity—varies, impacting their overall cytotoxicity and therapeutic window.
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of therapeutics, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Their mechanism of action extends beyond simple catalytic inhibition of PARP enzymes. A crucial aspect of their efficacy lies in their ability to "trap" PARP1 and PARP2 on DNA at sites of single-strand breaks. This formation of PARP-DNA complexes is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks, which are particularly lethal to cancer cells with compromised homologous recombination repair.[1][2]
Quantitative Comparison of PARP Trapping Potency
Studies comparing various PARP inhibitors have consistently shown that the potency of PARP trapping does not always correlate with the potency of catalytic inhibition.[3][4] Niraparib and rucaparib are generally considered to have comparable PARP trapping abilities, placing them in a similar category of potency.[5][6] However, some studies suggest niraparib may have a slight edge in trapping efficiency over rucaparib.[7][8] Both, however, are surpassed in trapping potency by talazoparib, while being more potent trappers than veliparib.[5][9]
| Inhibitor | PARP1 Catalytic Inhibition (IC50, nM) | PARP2 Catalytic Inhibition (IC50, nM) | Relative PARP Trapping Potency | Cytotoxicity (IC50 in BRCA-proficient cells, µM) | Cytotoxicity (IC50 in BRCA-deficient cells, µM) |
| Niraparib | 3.8 | 2.1 | High | ~10 | <0.01 |
| Rucaparib | 1.4 | 5.6 | High | ~10 | <0.01 |
Note: The IC50 values can vary between different cell lines and experimental conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.[4][7][9][10]
The Underlying Signaling Pathway
The cytotoxic effect of PARP inhibitors is rooted in the concept of synthetic lethality. In healthy cells, DNA damage, particularly single-strand breaks (SSBs), is recognized by PARP1. PARP1 then synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[11] Once the repair is initiated, PARP1 auto-PARylates, leading to its dissociation from the DNA, allowing the repair process to complete.
PARP inhibitors block the catalytic activity of PARP1, preventing the synthesis of PAR. This inhibition, however, also "traps" the PARP1 enzyme on the DNA. The resulting PARP-DNA complex is a significant obstacle for the DNA replication machinery. When a replication fork encounters this complex, it can stall and collapse, leading to the formation of a more severe double-strand break (DSB).[12] In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[2]
Caption: Mechanism of PARP trapping and synthetic lethality.
Experimental Methodologies
The comparative assessment of PARP trapping potency relies on specific and quantitative experimental protocols. A commonly employed method is the chromatin fractionation assay followed by Western blotting.
Chromatin Fractionation-Based PARP Trapping Assay
Objective: To quantify the amount of PARP1 and PARP2 bound to chromatin in response to DNA damage and treatment with PARP inhibitors.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., human prostate cancer DU145 or chicken DT40 cells) are cultured to a suitable confluency. The cells are then treated with a DNA damaging agent, such as methyl methanesulfonate (MMS), to induce single-strand breaks and recruit PARP to the DNA. Concurrently, cells are treated with varying concentrations of niraparib or rucaparib for a defined period (e.g., 30 minutes to 4 hours).[4]
-
Cell Lysis and Fractionation: Cells are harvested and lysed with a buffer containing a mild detergent to separate the cytoplasm from the nuclei. The nuclear fraction is then further processed to separate the soluble nuclear proteins from the chromatin-bound proteins. This is typically achieved by a series of centrifugation steps with buffers of increasing salt concentrations.
-
Chromatin Fraction Isolation: The final pellet, containing the chromatin-bound proteins, is washed and then resuspended in a lysis buffer.
-
Western Blotting: The protein concentration of the chromatin fraction is determined. Equal amounts of protein from each sample are then separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for PARP1 and PARP2. A loading control, such as Histone H3, is also probed to ensure equal loading of the chromatin fraction.[13]
-
Quantification: The intensity of the bands corresponding to PARP1 and PARP2 is quantified using densitometry. An increase in the intensity of the PARP bands in the chromatin fraction of drug-treated cells compared to untreated cells indicates PARP trapping. The relative potency of niraparib and rucaparib is determined by comparing the concentration of each drug required to induce a similar level of PARP trapping.
Caption: Experimental workflow for assessing PARP trapping.
Conclusion
Both niraparib and rucaparib are effective PARP inhibitors that exert a significant portion of their anticancer effects through the trapping of PARP enzymes on DNA. While their trapping potencies are largely comparable, subtle differences may exist that could influence their efficacy in specific cellular contexts. The choice between these agents in a clinical or research setting may therefore depend on a nuanced understanding of their trapping efficiencies in relation to their catalytic inhibitory activities and their respective safety profiles. The robust experimental methodologies outlined provide a framework for the continued investigation and comparison of these and future PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Niraparib's Efficacy in BRCA Wild-Type Tumor Models
This guide provides a detailed comparison of the PARP inhibitor niraparib's performance in preclinical tumor models that do not harbor mutations in the BRCA1 or BRCA2 genes (BRCA wild-type). The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternatives and supported by experimental data.
Introduction: Beyond BRCA - The Role of Niraparib in HRD-Positive Tumors
Niraparib is an orally active, potent, and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are critical for repairing single-strand DNA breaks through the base excision repair (BER) pathway.[2] The efficacy of PARP inhibitors was initially demonstrated in cancers with BRCA1/2 mutations, which are deficient in the homologous recombination (HR) pathway for repairing double-strand DNA breaks. The simultaneous inhibition of BER by a PARP inhibitor and a pre-existing deficiency in HR leads to a synthetic lethality, resulting in cancer cell death.[1][3]
However, the clinical benefit of niraparib extends beyond just BRCA-mutated (BRCAm) tumors.[4][5] Many tumors that are BRCA wild-type (BRCAwt) exhibit a phenotype known as homologous recombination deficiency (HRD), where other components of the HR pathway are compromised. This can be due to mutations in other HR-related genes (such as ATM, ATR, RAD51, PTEN) or epigenetic silencing.[3] In these HR-deficient, BRCAwt tumors, niraparib can still induce synthetic lethality, making it a valuable therapeutic option for a broader patient population.[1]
Mechanism of Action in BRCA Wild-Type Tumors
In BRCAwt tumors, niraparib's efficacy is contingent on the presence of HRD. The primary mechanism involves:
-
PARP Inhibition: Niraparib blocks PARP's enzymatic activity. This prevents the repair of naturally occurring single-strand DNA breaks.[2]
-
Accumulation of Double-Strand Breaks: Unrepaired single-strand breaks collapse the DNA replication fork during cell division, leading to the formation of more lethal double-strand breaks.[2]
-
Synthetic Lethality in HR-Deficient Cells: In cells with a functional HR pathway, these double-strand breaks can be repaired. However, in BRCAwt tumor cells that have an underlying HRD, these breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[1]
-
PARP Trapping: Niraparib not only inhibits PARP's enzymatic function but also "traps" the PARP enzyme on the DNA at the site of damage.[2] This PARP-DNA complex is highly cytotoxic and is a significant contributor to the anti-tumor effect, with niraparib exhibiting greater PARP trapping activity than some other PARP inhibitors.[6]
-
Immune Pathway Activation: Preclinical research has shown that niraparib can activate the cGAS-STING innate immunity pathway. This leads to the production of chemokines like CXCL10 and CCL5, which helps recruit cytotoxic T-cells into the tumor microenvironment, further enhancing the anti-tumor response.[7]
Caption: Mechanism of niraparib-induced synthetic lethality in HR-deficient tumors.
Comparative Preclinical Efficacy
Studies have demonstrated that niraparib's favorable pharmacokinetic properties contribute to its potent antitumor effects in BRCAwt models. A key comparative study showed that at steady state, tumor exposure to niraparib is significantly higher than plasma exposure in xenograft mouse models, a feature not observed with the alternative PARP inhibitor, olaparib.[4]
Niraparib vs. Olaparib in BRCA Wild-Type Xenograft Models
The superior tumor and brain penetration of niraparib correlates with more potent tumor growth inhibition in BRCAwt models compared to olaparib at their respective maximum tolerated doses (MTD).[4][5]
| Parameter | Niraparib | Olaparib | Reference |
| Tumor/Plasma Exposure Ratio (AUC) | ~3.3 | ~0.6-0.7 | [4][5] |
| Brain/Plasma Exposure Ratio (AUC) | ~0.3 | ~0.03 | [4] |
| Efficacy in BRCAwt OVC134 Model | More potent tumor growth inhibition at MTD | Less potent tumor growth inhibition at MTD | [4] |
| Efficacy in Intracranial Models | Sustained brain exposure and potent inhibition | Low and unsustainable brain exposure | [4] |
Efficacy Data in Specific BRCA Wild-Type Tumor Models
| Tumor Model | Cancer Type | Treatment | Key Findings | Reference |
| MDA-MB-231Br | Triple-Negative Breast Cancer (Intracranial) | Niraparib (daily) | Did not significantly increase survival despite high drug concentration in tumors. | [8] |
| OVC134 (BRCAwt) | Ovarian Cancer | Niraparib (75 mg/kg, daily) vs. Olaparib (MTD) | Niraparib demonstrated more potent tumor growth inhibition than olaparib. | [4][5] |
| Patient-Derived Xenograft (PDX) Models (HRD) | Various (with HRD) | Niraparib | Showed decreased tumor growth in PDX models with HRD, regardless of BRCA status. | [1] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below is a representative protocol for a xenograft efficacy study.
Protocol: In Vivo Xenograft Efficacy Study
-
Cell Line/Model: OVC134 (BRCA wild-type ovarian cancer) cells are cultured and prepared for implantation.
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: 1x10⁷ OVC134 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³. Animal body weights are recorded regularly.
-
Randomization & Treatment: Mice are randomized into treatment groups:
-
Vehicle Control: Administered daily by oral gavage.
-
Niraparib: 75 mg/kg, administered daily by oral gavage.
-
Olaparib: Maximum Tolerated Dose (e.g., 67-75 mg/kg), administered twice daily by oral gavage.
-
-
Endpoint Measurement:
-
Tumor volumes are measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Body weight is monitored as an indicator of toxicity. Dose reductions may be implemented if significant weight loss occurs.[4]
-
The study concludes after a defined period (e.g., 28 days) or when tumors in the control group reach a predetermined size.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated and statistical comparisons are made between groups.
Caption: Workflow for a typical preclinical xenograft efficacy study.
Combination Strategies in Preclinical Models
To enhance efficacy and overcome potential resistance, niraparib has been evaluated in combination with other agents.
-
With Anti-Angiogenic Agents: The combination of niraparib with the anti-angiogenic inhibitor Brivanib showed synergistic antitumor effects in BRCA-mutant ovarian cancer cells. However, this synergistic effect was notably absent in the BRCA wild-type cells tested in the same study, suggesting the synergy may be dependent on BRCA status.[9]
-
With Immune Checkpoint Inhibitors: In the TOPACIO/KEYNOTE-162 trial, the combination of niraparib and pembrolizumab (an anti-PD-1 antibody) showed promising antitumor activity in patients with advanced triple-negative breast cancer, irrespective of BRCA mutation status.[10] This clinical finding is supported by preclinical models showing that PARP inhibitors can enhance anti-tumor immunity.[10]
Conclusion
Preclinical data robustly support the efficacy of niraparib in BRCA wild-type tumor models that exhibit a homologous recombination deficiency (HRD). Comparative studies, particularly against olaparib, highlight niraparib's favorable pharmacokinetic profile, leading to greater tumor exposure and more potent tumor growth inhibition in these models.[4][5] While single-agent efficacy is validated, its potency can be model-dependent.[8] The exploration of combination therapies, especially with immune checkpoint inhibitors, holds promise for further expanding the utility of niraparib in the broader landscape of BRCA wild-type cancers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 3. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Niraparib Target Engagement in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the target engagement of niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, within tumor tissue. Niraparib is approved for the treatment of various cancers, particularly those with deficiencies in DNA damage repair pathways.[1][2] Its primary mechanism of action involves the inhibition of PARP1 and PARP2 enzymes and the trapping of PARP-DNA complexes, which leads to an accumulation of DNA double-strand breaks and subsequent cancer cell death.[3][4] Verifying that niraparib effectively engages its target in the tumor microenvironment is crucial for preclinical and clinical research, aiding in dose selection, patient stratification, and understanding mechanisms of resistance.
This document outlines and compares direct and indirect methods for assessing niraparib's target engagement, supported by experimental data and detailed protocols.
Niraparib's Mechanism of Action: PARP Inhibition and DNA Repair
Niraparib exerts its cytotoxic effects by targeting PARP enzymes, which are critical for the repair of single-strand DNA breaks through the base excision repair pathway.[3] In cancer cells with compromised homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair by niraparib leads to the accumulation of unresolved single-strand breaks.[5] During DNA replication, these breaks are converted into highly lethal double-strand breaks. Furthermore, niraparib "traps" PARP enzymes on the DNA at the site of damage, forming cytotoxic complexes that interfere with DNA replication and ultimately trigger cell death.[3][4]
Caption: Niraparib inhibits PARP1/2, leading to unrepaired DNA breaks and cell death.
Comparison of Target Engagement Confirmation Methods
A variety of assays can be employed to measure niraparib's engagement with PARP in tumor tissue. These can be broadly categorized as direct methods, which measure the physical interaction or direct enzymatic inhibition, and indirect methods, which assess the downstream biological consequences of this interaction.
| Method Category | Method | Principle | Sample Type | Key Readout | Advantages | Limitations |
| Direct | PARP Activity Assays (Western Blot, IHC, ELISA) | Measures the product of PARP, poly(ADP-ribose) (PAR), which is reduced upon niraparib binding. | Cell lysates, Tumor homogenates, Tissue sections | Reduction in PAR levels | Direct measure of enzymatic inhibition; well-established techniques. | Does not measure PARP trapping; tissue heterogeneity can be an issue. |
| PARP Trapping Assays | Quantifies the stabilization of PARP-DNA complexes induced by the inhibitor. | Cell lysates, Purified proteins | Increased PARP bound to DNA | Measures a key cytotoxic mechanism of niraparib. | Can be technically complex; may not fully recapitulate in vivo conditions. | |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of PARP upon niraparib binding in intact cells.[6] | Intact cells, Tissue lysates | Increased thermal stability of PARP1/2 | Confirms direct target binding in a physiological context. | Requires specific antibodies and optimization; less suitable for high-throughput. | |
| Mass Spectrometry Imaging (MSI) | Visualizes and quantifies the spatial distribution of niraparib within tumor tissue sections.[7][8] | Tumor tissue sections | Niraparib concentration and localization | Provides spatial information on drug distribution; highly specific. | Requires specialized equipment; complex data analysis. | |
| In Vivo PET Imaging | Uses a radiolabeled PARP inhibitor ([18F]PARPi) to non-invasively visualize and quantify PARP engagement.[9][10] | In vivo (preclinical models, clinical) | Displacement of radiotracer signal | Non-invasive, real-time, whole-body assessment. | Requires radiolabeling and imaging infrastructure; resolution limits. | |
| Indirect | γH2AX Foci Formation Assay | Measures DNA double-strand breaks, a downstream consequence of PARP inhibition.[11] | Cells, Tissue sections | Increased number of nuclear γH2AX foci | Reflects a key functional outcome of target engagement. | Not specific to PARP inhibition; other agents can induce DNA damage. |
| RAD51 Foci Formation Assay | Assesses the integrity of the homologous recombination (HR) pathway, which is critical for sensitivity to PARP inhibitors.[12] | Cells, Tissue sections | Altered formation of RAD51 foci post-damage | Provides insight into the functional HR status of the tumor. | Indirect measure of target engagement; can be variable. | |
| Cell Viability & Apoptosis Assays | Measures the ultimate biological effect of niraparib on cancer cells.[13][14] | Cell cultures | Decreased cell viability, increased apoptosis | Demonstrates functional antitumor activity. | Not a direct measure of target engagement; influenced by multiple factors. |
Experimental Protocols and Data
PARP Activity Assay (Western Blot)
This method directly assesses the inhibition of PARP enzymatic activity by measuring the levels of its product, poly(ADP-ribose) (PAR), in tumor tissue homogenates. A reduction in PAR levels in niraparib-treated samples compared to controls indicates target engagement.
Experimental Protocol:
-
Sample Collection: Excise tumors from control and niraparib-treated xenograft models.[12]
-
Homogenization: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against PAR. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Workflow for PARP activity assessment via Western Blot.
Comparative Data: PARP Inhibition by Niraparib and Other Inhibitors
Niraparib is a potent inhibitor of both PARP1 and PARP2. Its efficacy is often compared to other clinical PARP inhibitors.
| PARP Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| Niraparib | 3.8 | 2.1 | [2][12] |
| Olaparib | ~5 | ~1 | [15] |
| Rucaparib | 1.4 | 6.6 | [10] |
| Talazoparib | 1.2 | 0.87 | [16] |
| Veliparib | ~5 | ~2 | [15] |
| IC₅₀ values can vary based on assay conditions. |
PARP Trapping Assay
This assay quantifies the ability of niraparib to trap PARP enzymes onto DNA, a key component of its antitumor activity that is distinct from catalytic inhibition.[17] More potent trapping is associated with greater cytotoxicity.
Experimental Protocol (Fluorescence Anisotropy-Based): [18]
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant PARP1 protein and a fluorescently labeled DNA oligonucleotide probe in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of niraparib or other PARP inhibitors to the wells of a microplate.
-
Incubation: Incubate the plate to allow the inhibitor to bind to the PARP-DNA complex.
-
Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy using a plate reader. An increase in anisotropy indicates the formation of a larger molecular complex, reflecting the stabilization (trapping) of PARP1 on the DNA.[18]
-
Data Analysis: Plot the change in anisotropy against the inhibitor concentration to determine the EC₅₀ for PARP trapping.
Caption: Workflow for a biochemical PARP trapping assay.
Comparative Data: PARP Trapping Potency
Studies have shown that niraparib is a potent PARP trapping agent, comparable to or more potent than other inhibitors like olaparib, and significantly more potent than veliparib.[18]
| PARP Inhibitor | Relative PARP1 Trapping Potency | Reference |
| Niraparib | High | [18] |
| Olaparib | High | [15][18] |
| Veliparib | Low | [15][18] |
| Talazoparib | Very High | [17] |
γH2AX Foci Formation Assay (Immunofluorescence)
This indirect method provides functional evidence of target engagement by measuring the accumulation of DNA double-strand breaks (DSBs), a downstream consequence of effective PARP inhibition. DSBs trigger the phosphorylation of histone H2AX (forming γH2AX), which can be visualized as discrete nuclear foci.[19]
Experimental Protocol: [11]
-
Sample Preparation: Use either cultured tumor cells treated with niraparib or formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from treated animals.
-
Permeabilization: For cultured cells, fix with paraformaldehyde and permeabilize with Triton X-100. For FFPE sections, perform deparaffinization and antigen retrieval.
-
Antibody Staining: Block non-specific binding sites and incubate with a primary antibody against phospho-H2AX (Ser139).
-
Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Counterstain: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus using imaging software. An increase in foci in niraparib-treated samples indicates effective target engagement leading to DSBs.[19]
Caption: Workflow for γH2AX immunofluorescence assay.
Mass Spectrometry Imaging (MSI)
MSI provides a powerful, label-free approach to directly visualize and quantify the distribution of niraparib within the complex architecture of a tumor. This can reveal whether the drug reaches all areas of the tumor at sufficient concentrations to engage its target.
Experimental Protocol: [8][20]
-
Sample Collection: Collect tumors from animals dosed with niraparib and snap-freeze them.
-
Sectioning: Cryosection the tumor tissue onto conductive slides.
-
Matrix Application: Apply a suitable matrix (e.g., inorganic nanoparticles) to the tissue section to facilitate laser desorption/ionization.
-
MSI Data Acquisition: Analyze the slide using a MALDI-TOF or similar mass spectrometer, acquiring a mass spectrum for each pixel across the tissue section.
-
Data Analysis: Generate an ion intensity map for the mass-to-charge ratio (m/z) corresponding to niraparib. Use an internal standard for quantification.[8]
-
Image Generation: Create a 2D image showing the concentration and spatial distribution of niraparib across the tumor section.
Comparative Data: Intratumoral Distribution of Niraparib vs. Olaparib
A study using MSI demonstrated that niraparib achieves a more homogeneous distribution and higher tumor exposure compared to olaparib in a human ovarian tumor xenograft model.[7][8]
| Parameter | Niraparib | Olaparib | Reference |
| Tumor Distribution | Homogeneous | Less Homogeneous | [7][8] |
| Tumor Exposure (AUC₀₋₂₄h) | 213,959 ng/g·hr | 7,586 ng/g·hr | [21] |
| Data from an MDA-MB-436 xenograft model at steady state. |
This higher and more uniform penetration of niraparib into tumor tissue suggests robust target site availability.[7][21]
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcancer.org [jcancer.org]
- 14. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Safety and Toxicity Profiles of Niraparib and Olaparib
For Researchers, Scientists, and Drug Development Professionals
Niraparib and olaparib are potent poly (ADP-ribose) polymerase (PARP) inhibitors that have become integral in the treatment of various cancers, particularly ovarian and breast cancers. While both drugs share a common mechanism of action, their distinct pharmacological properties contribute to different safety and toxicity profiles. This guide provides an objective comparison of these profiles, supported by clinical trial data and an examination of the underlying biological mechanisms.
Comparative Safety and Toxicity Data
The following tables summarize the incidence of common adverse events (AEs) observed with niraparib and olaparib in key clinical trials. These tables provide a quantitative comparison of their hematological and non-hematological toxicities.
Table 1: Comparison of Grade ≥3 Hematological Adverse Events
| Adverse Event | Niraparib (PRIMA trial - First-Line Maintenance)[1] | Olaparib (SOLO-1 trial - First-Line Maintenance)[2] | Niraparib (NOVA trial - Recurrent Ovarian Cancer)[3] | Olaparib (SOLO-2 trial - Recurrent Ovarian Cancer)[4] |
| Thrombocytopenia | 39% | 1% | 33.8% | 1% |
| Anemia | 31% | 22% | 25.3% | 19% |
| Neutropenia | 21% | 9% | 19.6% | 5% |
Table 2: Comparison of Common Any-Grade Adverse Events
| Adverse Event | Niraparib (Pooled Data)[5][6] | Olaparib (SOLO-1)[7] |
| Nausea | 65% | 77% |
| Thrombocytopenia | 60% | 11% |
| Anemia | 56% | 38% |
| Fatigue | 55% | 67% |
| Constipation | 39% | 28% |
| Vomiting | 33% | 40% |
| Neutropenia | 31% | 17% |
| Hypertension | 17% | Not Reported in Top AEs |
Key Differences in Toxicity Profiles
Hematological Toxicities: A notable distinction lies in the incidence of hematological adverse events. Niraparib is more frequently associated with thrombocytopenia, with a significantly higher rate of grade 3/4 events compared to olaparib[2][4]. This has led to the adoption of individualized starting doses for niraparib based on a patient's baseline weight and platelet count to mitigate this risk. While both drugs cause anemia and neutropenia, the incidence of grade 3/4 anemia is also generally higher with niraparib[2][4].
Non-Hematological Toxicities: Both drugs commonly cause gastrointestinal issues like nausea and vomiting, as well as fatigue[5][7]. Real-world data from the EudraVigilance database suggests that niraparib may have a higher incidence of gastrointestinal events, while olaparib is associated with a higher risk of myelodysplastic syndrome (MDS), acute myeloid leukemia (AML), and interstitial lung disease[8][9]. The incidence of MDS/AML with PARP inhibitors is a known risk, although it is relatively low[3][10][11].
Cardiovascular Toxicity: Niraparib has been associated with a higher incidence of cardiovascular events, including hypertension and tachycardia[12][13]. The mechanism for this is thought to be related to off-target inhibition of dopamine, norepinephrine, and serotonin transporters[13][14].
Experimental Protocols
The assessment and grading of adverse events in the pivotal clinical trials for both niraparib (e.g., PRIMA, NOVA) and olaparib (e.g., SOLO-1, SOLO-2) were conducted in accordance with the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [15][16][17][18].
Methodology for Toxicity Assessment (Based on CTCAE):
-
AE Identification and Documentation: All unfavorable and unintended signs, symptoms, or diseases temporally associated with the use of the investigational drug were recorded as adverse events, regardless of whether they were considered related to the drug.
-
Grading of Severity: Each AE was assigned a grade from 1 to 5 based on its severity:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Laboratory Assessments: Hematological parameters (e.g., complete blood counts) and blood chemistry were monitored at baseline and at regular intervals throughout the trials (e.g., weekly for the first month, then monthly) to detect and grade laboratory abnormalities according to CTCAE guidelines[1][19]. For instance, hematological toxicity grading is based on specific thresholds for hemoglobin, platelet, and neutrophil counts[20].
-
Management of AEs: Protocols included specific guidelines for the management of toxicities, primarily through dose interruption, dose reduction, or permanent discontinuation of the study drug[1][9]. For niraparib, individualized starting doses based on baseline weight and platelet count were implemented in some trials to proactively manage hematological toxicity[21].
Signaling Pathways and Mechanisms of Toxicity
The toxicity of PARP inhibitors is intrinsically linked to their mechanism of action, primarily the inhibition of PARP enzymes and the trapping of PARP-DNA complexes.
References
- 1. Niraparib for First-Line Maintenance Treatment of Advanced Ovarian Cancer - The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Myelodysplastic Syndrome/Acute Myeloid Leukemia Following the Use of Poly-ADP Ribose Polymerase (PARP) Inhibitors: A Real-World Analysis of Postmarketing Surveillance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevalence in SOLO-1 Trials – LYNPARZA® (olaparib) [lynparzaarguide.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Paper: Acute Myeloid Leukemia/Myelodysplastic Syndrome (AML/MDS) Associated with PARP Inhibitors: A Real-World Analysis [ash.confex.com]
- 11. PARP Inhibitors Increase Risk for MDS, AML [sohoonline.org]
- 12. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A real-world pharmacovigilance study of FDA adverse event reporting system (FAERS) events for niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. Haematological toxicity | eviQ [eviq.org.au]
- 21. Use of individualized starting dose and niraparib hematologic adverse event management costs in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Evaluating the Blood-Brain Barrier Penetration of Niraparib versus Olaparib
For researchers, scientists, and drug development professionals, understanding the central nervous system (CNS) penetration of targeted therapies is paramount for treating primary brain tumors and brain metastases. This guide provides an objective comparison of the blood-brain barrier (BBB) penetration capabilities of two prominent poly (ADP-ribose) polymerase (PARP) inhibitors, niraparib and olaparib, supported by experimental data.
This analysis reveals a significant difference in the ability of these two drugs to cross the BBB, with preclinical and emerging clinical evidence consistently demonstrating niraparib's superior brain penetration compared to olaparib. This difference is largely attributed to their interaction with efflux transporters at the BBB.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differential brain exposure of niraparib and olaparib.
Table 1: Preclinical In Vivo Comparison of Brain Penetration
| Parameter | Niraparib | Olaparib | Animal Model | Reference |
| Brain-to-Plasma Exposure (AUC) Ratio | ~0.3 | ~0.03 | Mice (MDA-MB-436 and OVC134 tumor models) | [1][2] |
| Dose-Normalized Brain Exposure (vs. Olaparib) | 100-fold higher | - | Mice (MDA-MB-436 tumor model) | [1][2] |
| Dose-Normalized Brain Exposure (vs. Olaparib) | 34-fold higher | - | Mice (OVC134 tumor model) | [1][2] |
| Mean Brain-to-Plasma Concentration Ratio | 0.85 - 0.99 | Not Reported | Rats | [3][4] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | 15-fold higher than olaparib | - | Rhesus Macaques | [5] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | 3.0x to 5.6x higher than olaparib | - | Mice (with and without brain metastases) | [6] |
Table 2: Preclinical In Vitro Efflux Transporter Interaction
| Parameter | Niraparib | Olaparib | In Vitro Model | Reference |
| Substrate of P-glycoprotein (P-gp) and BCRP | Yes | Yes | MDCKII cells overexpressing P-gp or BCRP | [1][7] |
| Net Efflux Ratios (vs. Olaparib) | 2 to 5 times lower | - | MDCKII cells overexpressing P-gp or BCRP | [1] |
Table 3: Clinical Data on Brain Penetration
| Drug | Finding | Patient Population | Reference |
| Niraparib | Achieves pharmacologically-relevant unbound concentrations (>5-fold biochemical IC50) in non-enhancing newly-diagnosed glioblastoma tissue. Mean unbound concentration of 226.7 nM. | Newly-diagnosed glioblastoma | [8] |
| Olaparib | Detected in all tumor core specimens (median concentration 496 nM) and tumor margin specimens (median 512.3 nM). | Recurrent glioblastoma | [9][10] |
| Olaparib | Mean brain tumor to plasma ratio was highly variable, with a mean of 0.25. | Recurrent glioblastoma | [9] |
Key Experimental Methodologies
Understanding the methods used to generate the above data is crucial for a comprehensive evaluation. Below are detailed protocols for the key experiments cited.
In Vitro Permeability Assay: MDCKII-MDR1 Transwell Assay
This assay is widely used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.[3][11][12]
-
Cell Culture: Madin-Darby Canine Kidney (MDCKII) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on semi-permeable Transwell™ inserts. The cells form a confluent, polarized monolayer with functional tight junctions over 3-5 days.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transendothelial electrical resistance (TEER). A high TEER value indicates a well-formed barrier.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: The test compound (niraparib or olaparib) is added to the apical (upper) chamber, which represents the "blood" side of the BBB.
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (lower) chamber, representing the "brain" side.
-
-
Incubation and Sampling: The plate is incubated at 37°C. At specific time points, samples are collected from the receiver chamber (basolateral for A→B, apical for B→A).
-
Quantification: The concentration of the compound in the samples is determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B) . An efflux ratio greater than 2 suggests that the compound is actively transported by an efflux pump like P-gp.
-
In Vivo Pharmacokinetic Studies in Animal Models
These studies directly measure the concentration of the drugs in the brain and plasma of living animals.[13][14]
-
Animal Models: Studies have utilized various models, including immunodeficient mice (e.g., NOD/SCID, BALB/c nude) bearing human tumor xenografts (e.g., breast, ovarian, glioblastoma) and healthy rats and non-human primates.[1][3][5]
-
Drug Administration: Niraparib and olaparib are administered orally at their respective maximum tolerated doses.[13]
-
Sample Collection: At predetermined time points after dosing, animals are euthanized, and blood and brain tissue are collected. For brain tumor models, both the tumor and contralateral (healthy) brain tissue may be excised.[13][15]
-
Sample Processing: Blood is processed to obtain plasma. Brain and tumor tissues are homogenized.
-
Quantification: The concentrations of niraparib and olaparib in plasma and tissue homogenates are measured by LC-MS/MS.
-
Data Analysis:
-
Pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated for both plasma and brain.
-
The brain-to-plasma ratio is calculated by dividing the brain AUC by the plasma AUC to assess the extent of BBB penetration.[1]
-
The unbound brain-to-plasma partition coefficient (Kp,uu,brain) can also be determined, which accounts for plasma and brain tissue binding and is considered a more accurate measure of unbound drug crossing the BBB.[5][6]
-
Quantitative MALDI Imaging Mass Spectrometry (MALDI IMS)
This technique provides spatial distribution information of the drugs within the brain tissue.[1][2][14][16]
-
Tissue Preparation: Following euthanasia, the brain is rapidly excised, snap-frozen, and stored at -80°C. The frozen brain is then sectioned into thin slices (typically 10-20 µm) using a cryostat and mounted onto conductive slides.
-
Matrix Application: A chemical matrix (e.g., 2,5-dihydroxybenzoic acid - DHB) is uniformly applied over the tissue section. The matrix co-crystallizes with the drug molecules and facilitates their ionization.
-
Data Acquisition: The slide is placed in a MALDI mass spectrometer. A laser is fired at discrete spots across the tissue section, desorbing and ionizing the drug and matrix molecules. The mass spectrometer then measures the mass-to-charge ratio of the ions at each spot, generating a mass spectrum for each pixel of the "image."
-
Image Generation and Quantification: Software is used to generate an image showing the spatial distribution and intensity of the drug's specific mass signal across the brain section. For quantitative analysis, a calibration curve is created using standards, and the signal intensity in the tissue is converted to an absolute concentration (e.g., ng/g of tissue).[16]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and experimental processes discussed.
Caption: Differential BBB transport of niraparib and olaparib mediated by efflux pumps.
Caption: Workflow for the in vitro MDCK-MDR1 permeability assay.
Caption: Workflow for in vivo pharmacokinetic studies to assess BBB penetration.
Discussion and Conclusion
The compiled data strongly indicates that niraparib possesses a more favorable pharmacokinetic profile for CNS penetration than olaparib. Preclinical studies consistently show that niraparib achieves significantly higher concentrations in the brain relative to plasma.[1][3][5] This is further supported by in vitro data demonstrating that while both drugs are substrates for the P-gp efflux pump, niraparib is transported out of the BBB endothelial cells to a lesser extent than olaparib.[1]
Clinically, while olaparib has been shown to penetrate glioblastoma tumors, where the BBB is often compromised, its penetration across an intact BBB is considered poor.[9][10] In contrast, emerging clinical data for niraparib in newly-diagnosed glioblastoma patients suggests it can achieve pharmacologically relevant concentrations even in non-enhancing tumor regions, where the BBB may be more intact.[8]
The superior ability of niraparib to cross the blood-brain barrier has significant implications for the treatment of brain malignancies. It suggests a potential therapeutic advantage in treating primary brain tumors and preventing or treating brain metastases from other cancers. These findings support the further clinical investigation of niraparib in patient populations with CNS tumors. Researchers and clinicians should consider these pharmacokinetic differences when designing clinical trials and selecting therapies for patients with brain involvement.
References
- 1. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 4. youtube.com [youtube.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medinfo.gsk.com [medinfo.gsk.com]
- 13. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.amolf.nl [ir.amolf.nl]
- 15. Poly(ADP-ribose) polymerase-1 inhibition in brain endothelium protects the blood-brain barrier under physiologic and neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Niraparib Hydrochloride: A Guide to Safety and Compliance
For researchers and drug development professionals, the proper disposal of niraparib hydrochloride, a potent PARP inhibitor used in cancer therapy, is a critical component of laboratory safety and environmental responsibility. As a cytotoxic and hazardous agent, this compound and its waste materials demand meticulous handling and adherence to stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of this compound Waste Management
This compound is classified as a cytotoxic and cytostatic waste, meaning it is toxic to cells.[1] As such, it must be managed as hazardous/special waste.[1] The fundamental principle is to prevent exposure during handling and to ensure that the waste is properly segregated, contained, transported, and ultimately destroyed. Discharge into sewer systems or general waste streams is strictly prohibited.[2][3]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound or any related waste, it is imperative to don the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure through inhalation, skin contact, or ingestion.
Table 1: Recommended Personal Protective Equipment for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Gloves | Double chemotherapy-grade nitrile gloves | Provides maximum protection against chemical permeation.[4] |
| Gown | Long-sleeved, impermeable, and cuffed | Prevents contamination of skin and clothing.[5] |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and aerosols.[5][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Necessary when handling powders or creating aerosols to prevent inhalation.[7] |
| Footwear | Closed-toe shoes | Protects feet from spills.[8] |
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the critical steps for the safe disposal of various forms of this compound waste, from unused product to contaminated labware.
1. Segregation of Waste:
Immediately upon generation, all this compound-contaminated waste must be segregated from other waste streams.[8] This includes:
-
Unused or expired this compound
-
Empty vials and packaging
-
Contaminated labware (e.g., syringes, pipettes, flasks)[5]
-
Contaminated PPE (gloves, gowns, etc.)[5]
-
Spill cleanup materials[5]
2. Waste Containment:
Proper containment is crucial to prevent leaks and environmental contamination.
-
Sharps: All sharps, such as needles and syringes used with this compound, must be placed directly into a designated cytotoxic sharps container.[5] These containers are typically yellow with a purple lid.[1]
-
Solid Waste: Non-sharp solid waste, including contaminated gloves, gowns, and lab materials, should be placed in thick, leak-proof plastic bags (a minimum of 2 mm thick for polypropylene bags) that are clearly labeled with a cytotoxic warning symbol.[6][8] These bags are often purple.
-
Liquid Waste: Unused solutions of this compound should not be disposed of down the drain.[2][3] They should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty vials and packaging that previously held this compound should be rendered unusable and disposed of in the cytotoxic waste stream.[2]
3. Labeling:
All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Hazardous Waste" and the appropriate hazard symbols.[8]
4. Storage:
Designated, secure areas should be established for the temporary storage of cytotoxic waste. These areas should be well-ventilated and isolated from general laboratory traffic.[8]
5. Final Disposal:
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[2][7] The primary methods of disposal are:
-
Controlled Incineration: This is the preferred method for destroying cytotoxic drugs, as it ensures complete decomposition at high temperatures.[2]
-
Licensed Chemical Destruction Plant: A specialized facility capable of handling and neutralizing hazardous pharmaceutical waste.[2]
It is a legal requirement to complete consignment notes for any hazardous/special waste that leaves your site.[1]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Wear double gloves, a gown, eye protection, and respiratory protection.
3. Contain the Spill:
-
For liquid spills, use absorbent pads to gently cover and absorb the material, working from the outside in.[5]
-
For powder spills, carefully cover with damp absorbent material to avoid generating dust.
4. Clean the Area:
-
Once the spill is absorbed, the area should be decontaminated. This may involve washing the surface with a suitable detergent and then rinsing.[6]
5. Dispose of Cleanup Materials:
-
All materials used for spill cleanup are considered cytotoxic waste and must be disposed of accordingly in the designated waste containers.[5]
6. Report the Incident:
-
Document the spill and the cleanup procedure in accordance with your institution's safety protocols.[5]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagram illustrates the key decision points and actions.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, research facilities can ensure the safe handling and disposal of this compound, protecting their personnel and the environment while maintaining regulatory compliance.
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. web.uri.edu [web.uri.edu]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. danielshealth.ca [danielshealth.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling Niraparib Hydrochloride
Essential procedures and personal protective equipment (PPE) for the safe handling of Niraparib hydrochloride in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This compound, a potent PARP (poly(ADP-ribose) polymerase) inhibitor used in cancer therapy, requires stringent handling protocols to minimize occupational exposure.[1] As a cytotoxic agent, both the powdered form and solutions of this compound pose health risks through inhalation, skin contact, and ingestion.[2][3] Adherence to rigorous safety procedures is paramount for all personnel involved in its handling, from receipt of the compound to the disposal of waste.[1][4]
Engineering and Administrative Controls
Before detailing personal protective equipment, it is crucial to emphasize the hierarchy of controls, which prioritizes engineering and administrative measures to minimize exposure risk. Handling of this compound powder should occur within a certified chemical fume hood, ventilated enclosure, or a biological safety cabinet to control airborne particles.[5] Administrative controls include establishing designated areas for handling cytotoxic compounds, providing comprehensive training for all personnel, and implementing strict access control to these areas.[1][6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all procedures involving this compound. This includes activities such as weighing, dissolving, and administering the compound in experimental models. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves.[7] | Provides a barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contaminated. |
| Gown | Disposable, back-closing, poly-coated gown with long sleeves and tight-fitting cuffs.[7] | Protects skin and personal clothing from contamination. Impervious material prevents permeation of the chemical. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[2][7][8] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-certified N95 or higher-level respirator.[4][7] For potential uncontrolled release, a positive-pressure air-supplied respirator is recommended. | Prevents inhalation of aerosolized powder. The type of respirator should be selected based on a risk assessment of the specific procedure. |
| Shoe Covers | Two pairs of disposable shoe covers.[7] | Prevents the tracking of contaminants out of the designated handling area. The outer pair is removed upon exiting. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound is essential to ensure safety at every step. The following workflow diagram outlines the key stages, from preparation to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel with appropriate training and PPE should manage the cleanup. A chemotherapy spill kit should be readily available. For powdered spills, do not create dust. Gently cover the spill with absorbent material and then decontaminate the area according to established protocols. All materials used for cleanup must be disposed of as cytotoxic waste.[9]
Waste Disposal
All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of in clearly labeled, sealed cytotoxic waste containers.[4][10] These containers should then be handled and disposed of in accordance with institutional and local regulations for hazardous waste.[2][8][11]
Understanding the Mechanism: PARP Inhibition
Niraparib functions by inhibiting PARP enzymes, which are critical for DNA repair. In cancer cells with existing DNA repair defects (such as BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. The following diagram illustrates this simplified signaling pathway.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. qualia-bio.com [qualia-bio.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. capotchem.com [capotchem.com]
- 11. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
